6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-5-9-3(7)2-1-8-11-4(2)10-5/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZGPZOZVWMCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC(=NC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279177 | |
| Record name | 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-78-7 | |
| Record name | 5417-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Executive Summary
This compound is a pivotal heterocyclic compound, serving as a versatile building block in the development of pharmacologically active molecules, particularly kinase inhibitors. Its structure, being an isomer of adenine, allows it to function as a purine analogue, making it a valuable scaffold in medicinal chemistry.[1] This guide provides a comprehensive overview of the primary synthetic pathway for this compound, designed for researchers and professionals in drug development. We will delve into the strategic considerations behind the synthesis, from the selection of starting materials to the mechanistic details of each transformation. The core methodology discussed involves the construction of the pyrazolo[3,4-d]pyrimidine skeleton followed by sequential chlorination and selective amination. This document provides detailed experimental protocols, visual diagrams of the reaction pathway, and a comparative analysis of strategic choices to ensure scientific integrity and practical applicability.
Introduction: Significance and Strategic Importance
The pyrazolo[3,4-d]pyrimidine nucleus is of significant interest in pharmaceutical sciences due to its bioisosteric relationship with the natural purine ring system.[1][2][3] This structural similarity allows derivatives to interact with ATP-binding sites of various enzymes, leading to a wide range of biological activities.[3] Specifically, this compound (CAS 5417-78-7)[4] is a crucial intermediate. The differential reactivity of its two key positions—the C4-amine and the C6-chloro—enables regioselective functionalization, making it an ideal starting point for creating diverse libraries of compounds for drug screening. The amine group can be a key hydrogen bond donor, while the chlorine atom provides a reactive handle for nucleophilic substitution or cross-coupling reactions.
The synthesis of this molecule is therefore a critical process for advancing research in areas such as oncology, where pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as inhibitors of protein kinases like Src and Epidermal Growth Factor Receptor (EGFR).[5][6][7]
Core Synthesis Pathway: A Step-by-Step Elucidation
The most established and efficient synthesis of this compound begins with the construction of the fused heterocyclic core from an acyclic or pyrazole-based precursor, followed by targeted functional group transformations. The primary route detailed here starts from 5-amino-1H-pyrazole-4-carboxamide.
This multi-step synthesis can be logically divided into three key stages:
-
Ring Closure: Formation of the pyrimidine ring to create the di-hydroxy pyrazolopyrimidine core.
-
Dichlorination: Conversion of the hydroxyl groups to reactive chloro groups.
-
Selective Amination: Regioselective substitution of the C4-chloro group with an amine.
Visualizing the Core Synthesis Pathway
The following diagram outlines the complete transformation from the pyrazole starting material to the final product.
Caption: Overall synthetic scheme for this compound.
Stage 1: Pyrimidine Ring Formation
Mechanistic Rationale
The initial step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea. This reaction proceeds via a condensation mechanism. At high temperatures (typically around 190 °C), urea decomposes to generate isocyanic acid (HNCO) and ammonia. The amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. Subsequent intramolecular cyclization and tautomerization yield the thermodynamically stable 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. This di-hydroxy intermediate is an analogue of uric acid.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol (2)
-
Reagents & Setup: Combine 5-amino-1H-pyrazole-4-carboxamide (1) (5 g, 39.6 mmol) and urea (23.6 g, 393.7 mmol) in a round-bottom flask equipped with a reflux condenser.[8]
-
Reaction: Heat the mixture to 190 °C in an oil bath and maintain this temperature for 2 hours. The mixture will melt and then solidify as the reaction progresses.[8]
-
Workup: After cooling to room temperature, add a 10% potassium hydroxide (KOH) solution to the solid mass until it dissolves. Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5.[8]
-
Isolation: The product precipitates as a white solid. Collect the solid by suction filtration, wash with water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. An expected yield is approximately 75%.[8]
Stage 2: Dichlorination of the Pyrazolopyrimidine Core
Mechanistic Rationale
The conversion of the diol to the dichloro derivative is a critical step that installs the reactive handles for subsequent substitutions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the activation of the hydroxyl groups (in their tautomeric keto form) by POCl₃, converting them into good leaving groups. A subsequent nucleophilic attack by chloride ions displaces these groups, resulting in the formation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This reaction is typically performed at reflux.
Experimental Protocol: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (3)
-
Reagents & Setup: To a flask containing 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2) (3 g, 19.5 mmol), add phosphorus oxychloride (POCl₃) (30 mL).[8]
-
Reaction: Heat the mixture to reflux at 110 °C for 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[8]
-
Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Isolation: The product will precipitate as a yellow solid. Collect the solid by filtration, wash thoroughly with ice-water until the filtrate is neutral, and dry. The expected yield is approximately 66%.[8]
Stage 3: Selective Amination at the C4 Position
Mechanistic Rationale
The final step is a nucleophilic aromatic substitution (SNAr) to introduce the amine group. The key to this synthesis is the regioselective replacement of only one chlorine atom. The chlorine at the C4 position of the pyrimidine ring is known to be more reactive towards nucleophiles than the chlorine at the C6 position.[9] This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack at C4.
The reaction is typically carried out using aqueous ammonia or ammonium hydroxide at room temperature. The ammonia acts as the nucleophile, attacking the C4 position and displacing the chloride ion.
Experimental Protocol: Synthesis of this compound (4)
This protocol is adapted from a highly analogous synthesis of 4-aminopyrazolo[3,4-d]pyrimidine.[10]
-
Reagents & Setup: Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (3) (1.0 g, 5.3 mmol) in a suitable solvent like tetrahydrofuran (THF) (10 mL).
-
Reaction: Add an excess of ammonium hydroxide solution (e.g., 28-30%, 10 mL) to the solution. Stir the reaction mixture at room temperature (20-30 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Isolation: Triturate the resulting residue with a small amount of a solvent like acetonitrile or water to induce crystallization. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry to afford this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |
| 1 | 5-Amino-1H-pyrazole-4-carboxamide | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | Urea | ~75% | [8] |
| 2 | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | POCl₃ | ~66% | [8] |
| 3 | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | This compound | NH₄OH | Moderate to Good | [10] |
Alternative Starting Points
While the pathway from 5-amino-1H-pyrazole-4-carboxamide is robust, other precursors can be utilized to construct the pyrazolopyrimidine core.
-
From Malononitrile: Synthesis can begin with more fundamental building blocks like malononitrile and hydrazine derivatives.[11][12] These routes offer flexibility but often involve more steps to build the initial functionalized pyrazole ring.
-
From Allopurinol: Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) is a commercially available drug and can serve as a starting material.[13][14] A synthetic sequence starting from allopurinol would require functionalization at the C6 position followed by chlorination and amination, representing a different strategic approach.[15]
Conclusion
The synthesis of this compound is a well-defined process that provides reliable access to a highly valuable intermediate for drug discovery. The presented three-stage pathway, starting from 5-amino-1H-pyrazole-4-carboxamide, leverages fundamental organic reactions including condensation, chlorination, and regioselective nucleophilic aromatic substitution. Understanding the mechanistic principles behind each step, particularly the differential reactivity of the C4 and C6 positions, is crucial for optimizing reaction conditions and achieving high yields. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in their efforts to synthesize novel and impactful therapeutic agents based on the pyrazolo[3,4-d]pyrimidine scaffold.
References
- The Reaction of Malononitrile with Substituted Hydrazines: New Routes to 4-Aminopyrazolo[3,4-d]pyrimidines1,2. Journal of the American Chemical Society. [Link]
- Utility of [(p-Sulfonamidophenyl)
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
- Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PubMed Central. [Link]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
- 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties.
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. [Link]
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Publishing. [Link]
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]
- Allopurinol. American Chemical Society. [Link]
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- Synthesis of 1-(2-chloro-2-phenylethyl)
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 6-chloro-N-(3,4-dimethylphenyl)-1. Dana Bioscience. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.
- Product information, Allopurinol. P&S Chemicals. [Link]
- 6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. MySkinRecipes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clausiuspress.com [clausiuspress.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Utility of [(p-Sulfonamidophenyl)azo]malononitrile in the Synthesis of Polyfunctionally Substituted Pyrimidine, Pyrazole, Isoxazole and Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. rpicorp.com [rpicorp.com]
- 14. acs.org [acs.org]
- 15. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Heterocycle
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands as a pivotal scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of its core physicochemical properties, offering a critical foundation for researchers engaged in its synthesis, characterization, and application. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and established analytical principles to provide a robust predictive and methodological framework.
Molecular Architecture and Foundational Characteristics
The unique arrangement of nitrogen atoms and the presence of a reactive chlorine substituent define the chemical personality of this compound. Understanding its fundamental properties is the first step in harnessing its potential.
Structural and Molecular Formula
-
Chemical Name: this compound
-
Synonyms: 6-chloro-4-amino-1H-pyrazolo[3,4-d]pyrimidine
-
CAS Number: 5417-78-7[1]
-
Molecular Formula: C₅H₄ClN₅
-
Molecular Weight: 169.57 g/mol
The core of the molecule is a pyrazolo[3,4-d]pyrimidine bicyclic system, which is an isomer of adenine, a fundamental component of DNA and RNA. The strategic placement of the chloro and amine groups at the 6 and 4 positions, respectively, dictates its reactivity and potential for forming intermolecular interactions, which are crucial for its biological activity.
Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 169.57 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 169.015525 g/mol | PubChem |
| Monoisotopic Mass | 169.015525 g/mol | PubChem |
| Topological Polar Surface Area | 80.5 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
These computed values suggest that this compound likely possesses moderate lipophilicity and good potential for hydrogen bonding, characteristics that are often favorable for drug-like molecules.
Spectroscopic and Crystallographic Characterization: Deciphering the Molecular Signature
The definitive identification and structural elucidation of this compound rely on a suite of spectroscopic and analytical techniques. The following sections detail the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a distinct singlet for the proton on the pyrazole ring (C3-H) and a broad singlet corresponding to the amine (-NH₂) protons. The chemical shifts of these protons would be influenced by the solvent used. For a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the C-H proton of the pyrazole group appears as a singlet at 8.00 ppm in acetone-d₆.[2]
-
¹³C NMR: The carbon NMR spectrum would reveal five distinct signals for the carbon atoms in the bicyclic core. The chemical shifts would be characteristic of the aromatic and heteroaromatic environment. For instance, in a similar pyrazolo[3,4-d]pyrimidine derivative, the carbon atoms of the core resonate in the range of 99-163 ppm.[2]
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring NMR spectra would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical experiment would involve 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024) would be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition. For a related compound, the calculated m/z for the protonated molecule [M+H]⁺ was 212.0697, with the found value being 212.0701, demonstrating high accuracy.[2] For this compound, the expected exact mass of the [M+H]⁺ ion would be approximately 170.0230.
-
Electron Ionization (EI) Mass Spectrum: The EI mass spectrum would show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of chlorine, the amine group, or other parts of the ring system.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: Around 3100-3500 cm⁻¹, characteristic of the amine group.
-
C=N and C=C stretching: In the range of 1500-1650 cm⁻¹, corresponding to the pyrimidine and pyrazole rings.
-
C-Cl stretching: Typically observed in the fingerprint region, around 600-800 cm⁻¹.
For a similar structure, IR absorbances were noted at 3435, 3252, and 3118 cm⁻¹ (C-H, N-H) and 1613, 1587 cm⁻¹ (C=N).[2]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. The structure of the related 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been confirmed by X-ray diffraction analysis.[2] This technique would be invaluable for unambiguously determining the tautomeric form and the precise geometry of this compound.
Physical and Chemical Properties: Behavior in Solution and Reaction
Understanding the solubility, stability, and reactivity is paramount for practical applications in research and development.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various experimental settings and its potential for oral bioavailability. While specific solubility data for this compound is not published, a qualitative assessment can be made based on its structure.
-
Aqueous Solubility: The presence of multiple nitrogen atoms capable of hydrogen bonding suggests some degree of aqueous solubility. However, the overall aromatic system may limit this. The solubility is expected to be pH-dependent due to the basic nature of the amine and pyrimidine nitrogens.
-
Organic Solvents: It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be lower.
Experimental Workflow: Solubility Determination
Caption: A typical workflow for determining the kinetic solubility of a compound.
Melting Point
The melting point is a key indicator of purity and is influenced by the crystal lattice energy. For the related compound 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a sharp melting point of 170–171 °C was reported, indicating a crystalline solid.[2] It is expected that this compound is also a solid at room temperature with a relatively high melting point.
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
-
Basicity: The pyrazolo[3,4-d]pyrimidine ring system contains several nitrogen atoms that can be protonated. The amino group at the 4-position and the pyrimidine ring nitrogens are the most likely sites of protonation. The pKa of the conjugate acid is expected to be in the range of 3-5, typical for similar heterocyclic amines.
-
Acidity: The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated under strongly basic conditions.
A precise determination of pKa values would require experimental techniques such as potentiometric titration or UV-metric titration.
Chemical Stability and Reactivity
The chemical stability of this compound is a key consideration for its storage and handling.
-
Stability: The aromatic core imparts significant stability. However, like many chlorinated heterocycles, it may be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light.
-
Reactivity: The chlorine atom at the 6-position is a key reactive handle. It can undergo nucleophilic aromatic substitution (SₙAr) reactions with various nucleophiles (e.g., amines, thiols, alcohols), allowing for the facile generation of diverse analogs for structure-activity relationship (SAR) studies. This reactivity is central to its utility as a synthetic building block.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.
For the isomeric compound 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, the following hazard classifications are noted: Acute Toxicity (Oral, Dermal, Inhalation). It is prudent to assume similar potential hazards for the title compound.
Conclusion and Future Directions
This compound is a molecule of significant interest in contemporary chemical and pharmaceutical research. While a complete, experimentally verified physicochemical profile is yet to be consolidated in the public domain, this guide provides a robust framework based on the analysis of its structure and data from closely related compounds. The elucidation of its precise properties through rigorous experimental work will undoubtedly pave the way for its more effective utilization in the design and synthesis of next-generation therapeutic agents. The synthetic versatility offered by its reactive chlorine atom ensures that this scaffold will continue to be a valuable platform for innovation in drug discovery.
References
- Molbank, 2021, 2021(4), M1294. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
- PubChem. This compound. [Link]
Sources
An In-depth Technical Guide to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines. This allows it to function as a versatile pharmacophore, effectively interacting with a multitude of biological targets. Among its many derivatives, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out as a critical intermediate and a key building block for the synthesis of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its profound applications in drug discovery, particularly in the development of novel anticancer therapies.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1] This intrinsic structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding sites of numerous enzymes, most notably protein kinases.[1] The aberrant activity of protein kinases is a hallmark of many human diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine core has proven to be a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one biological target, underscoring its immense value to medicinal chemists.[2]
Core Compound Profile: this compound
Chemical Structure and Identification
-
Chemical Name: this compound
-
CAS Number: 5417-78-7[3]
-
Molecular Formula: C₅H₄ClN₅
-
Molecular Weight: 169.57 g/mol
The structure of this compound is characterized by a fused pyrazole and pyrimidine ring system. The key functional groups that dictate its reactivity and utility as a synthetic intermediate are the chloro substituent at the 6-position and the amino group at the 4-position of the pyrimidine ring.

Figure 1. Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility and potential for further chemical modification.
| Property | Value | Source |
| Molecular Weight | 169.57 g/mol | PubChem |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[3,4-d]pyrimidine core generally involves the construction of the pyrimidine ring onto a pre-existing pyrazole or vice versa.[2] A common and effective strategy for the synthesis of this compound and its derivatives involves the cyclization of a substituted aminopyrazole precursor followed by chlorination.
General Synthetic Pathway
The synthesis typically commences with a substituted 5-aminopyrazole-4-carbonitrile. This precursor undergoes cyclization with a suitable one-carbon source, such as formamide or urea, to form the pyrazolo[3,4-d]pyrimidinone intermediate. Subsequent chlorination, often using phosphoryl chloride (POCl₃), introduces the reactive chloro group at the 4- and 6-positions. Finally, selective amination at the 4-position yields the target compound. The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 6-position, allowing for regioselective amination.
Diagram 1: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol for the synthesis of a dichlorinated pyrazolo[3,4-d]pyrimidine intermediate, which is a key precursor to the title compound. This protocol is adapted from established literature procedures.[4]
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
-
In a round-bottom flask, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and treat with a 10% potassium hydroxide solution.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 4-5.
-
Collect the resulting white solid by suction filtration and wash with water.
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
To the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol from the previous step, add phosphoryl chloride (POCl₃) in excess.
-
Reflux the mixture at 110°C for 4 hours.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated yellow solid by filtration, wash with cold water, and dry.
Step 3: Selective Amination to Yield this compound
-
Suspend the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as ethanol.
-
Introduce ammonia gas or add an aqueous solution of ammonium hydroxide.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Reactivity and Role as a Synthetic Intermediate
The chlorine atom at the 6-position of this compound is a key handle for further functionalization. It readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the introduction of diverse substituents at this position, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[5]
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established framework for the design of potent and selective kinase inhibitors. The ability of this core to mimic the adenine ring of ATP allows it to effectively compete for the kinase active site.[1] this compound serves as a crucial starting material for the synthesis of numerous kinase inhibitors targeting key enzymes in cancer signaling pathways.
Diagram 2: Mechanism of action of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Targeting Epidermal Growth Factor Receptor (EGFR)
Derivatives of this compound have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. By attaching various substituted aryl groups to the 4-amino position, researchers have developed potent EGFR inhibitors.[6]
Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2, thereby exhibiting anti-angiogenic properties.[7]
Other Kinase Targets
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to a wide range of other kinase targets implicated in cancer and other diseases, including:
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and motility.[8]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for B-cell malignancies.
-
Casein Kinase 1 (CK1): Implicated in the pathogenesis of cancer and various central nervous system disorders.
Quantitative Data: Inhibitory Activities of Derivatives
The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinases. This data highlights the potential of this scaffold in generating potent anticancer agents.
| Derivative | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |
| Compound 12b | MDA-MB-468 (Breast Cancer) | 3.343 | [7] |
| Compound 12b | T-47D (Breast Cancer) | 4.792 | [7] |
| Compound 12b | VEGFR-2 | 0.063 | [7] |
| Compound 16 | EGFR | 0.034 | [6] |
| Compound 15 | EGFR | 0.135 | [6] |
| Compound 4 | EGFR | 0.054 | [6] |
| Compound 10b | MDA-MB-231 (Breast Cancer) | 5.5 | [9] |
Analytical Characterization
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the pyrazole and pyrimidine ring protons, as well as the amine protons. The carbon NMR will show distinct signals for the carbon atoms in the heterocyclic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the amine and the C-Cl bond.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its structural resemblance to purines, coupled with its versatile reactivity, makes it an invaluable scaffold for the development of novel therapeutic agents. The extensive research into its derivatives as potent kinase inhibitors has already yielded promising results in the context of anticancer drug discovery. Future research will likely focus on the further optimization of these derivatives to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical candidates into effective clinical therapies. The continued exploration of this privileged scaffold is certain to open new avenues for the treatment of a wide range of human diseases.
References
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archives of Pharmacal Research, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/36190623/][1]
- A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Records of Pharmaceutical and Biomedical Sciences, 2022. [URL: https://www.researchgate.net/publication/360333889_A_review_on_Synthesis_and_Biological_Evaluations_of_Pyrazolo34-dpyrimidine_Schaffold][2]
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 2023. [URL: https://www.mdpi.com/1422-0067/24/13/11103][8]
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/22/6987][5]
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00017a][7]
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2147366][10]
- Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Archiv der Pharmazie, 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/32449900/][9]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780281/][6]
- This compound. Frontier Specialty Chemicals. [URL: https://www.frontierspecialtychemicals.com/product/6-chloro-1h-pyrazolo34-dpyrimidin-4-amine][11]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-1H-pyrazolo_3,4-d_pyrimidin-4-amine][3]
- Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Clausius Scientific Press, 2020. [URL: https://www.clausiuspress.com/assets/default/article/2020/07/28/article_1595898822.pdf][4]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An overview of pyrazolo[3,4-d]pyrimidine heterocycles: recent synthetic approaches and biological activities [ouci.dntb.gov.ua]
- 9. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework in Kinase Inhibition and Beyond
An In-depth Technical Guide on the Biological Activity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Introduction: The Significance of a Purine Isostere
The 1H-pyrazolo[3,4-d]pyrimidine nucleus has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine ring system. This bioisosteric relationship allows derivatives of this scaffold to act as competitive inhibitors for enzymes that would typically bind purine-based substrates, such as ATP. Consequently, pyrazolo[3,4-d]pyrimidines have emerged as a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors for oncology.[1] The this compound moiety, in particular, serves as a crucial and versatile intermediate, providing a reactive handle for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. These activities are not limited to anticancer effects but also extend to anti-inflammatory, antibacterial, and antifungal properties.[2][3] This guide will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a primary focus on their role as anticancer agents.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives typically begins with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring. A common starting material is ethyl (ethoxymethylene)cyanoacetate, which undergoes cyclization with a substituted hydrazine to form a 5-aminopyrazole-4-carboxylate ester.[4][5] Subsequent reaction with formamide or a similar one-carbon source leads to the formation of the pyrazolo[3,4-d]pyrimidin-4-one core.[5][6]
Chlorination of the 4-position is a key step to introduce a reactive leaving group for further derivatization. This is typically achieved using reagents such as phosphorus oxychloride (POCl₃).[4][5] The resulting 4-chloro intermediate can then be subjected to nucleophilic substitution with various amines to introduce diversity at this position.[2] Further modifications can be made at other positions of the pyrazolo[3,4-d]pyrimidine ring to explore the structure-activity relationship.
Representative Synthetic Workflow
Caption: Generalized synthetic scheme for pyrazolo[3,4-d]pyrimidine derivatives.
Mechanisms of Action and Key Biological Targets
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of various protein kinases. By competing with ATP for the binding site in the kinase domain, these compounds can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies.[7][8] These compounds often feature a substituted aniline moiety at the 4-position, which mimics the binding mode of approved EGFR inhibitors like erlotinib and gefitinib.[6] Notably, some derivatives have shown activity against both wild-type EGFR and the clinically relevant T790M mutant, which confers resistance to first-generation inhibitors.[7][8]
VEGFR and FLT3 Inhibition: A Dual-Targeting Approach
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and FMS-like Tyrosine Kinase 3 (FLT3) are critical kinases involved in angiogenesis and the pathogenesis of Acute Myeloid Leukemia (AML), respectively. Structure-activity relationship studies have led to the discovery of pyrazolo[3,4-d]pyrimidine derivatives that potently inhibit both VEGFR2 and FLT3.[9][10][11] The optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to the development of analogs with significantly improved potency.[9][10][11] One such derivative demonstrated complete tumor regression in an MV4-11 xenograft mouse model of AML.[10]
Dihydrofolate Reductase (DHFR) Inhibition
Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Dihydrofolate Reductase (DHFR), an enzyme essential for nucleotide synthesis.[4] By designing compounds that are structurally similar to the classical antifolate methotrexate, researchers have developed novel pyrazolo[3,4-d]pyrimidines with potent DHFR inhibitory activity.[4][5] One derivative, bearing an arginine amino acid conjugate, was found to be a more potent DHFR inhibitor than methotrexate and induced apoptosis in breast cancer cells.[4]
Other Kinase Targets
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has been demonstrated by its ability to target a range of other kinases, including:
-
Src/Abl Kinases: Dual inhibitors of Src and Abl kinases have been reported.[6]
-
Janus Kinase 3 (JAK3): Selective JAK3 inhibitors have been developed for the potential treatment of autoimmune disorders like rheumatoid arthritis.[12]
-
Breast Tumor Kinase (BRK/PTK6): Potent and selective inhibitors of BRK, an oncogenic driver in several cancers, have been identified.[13]
-
RET Tyrosine Kinase: Derivatives have been synthesized and evaluated as inhibitors of the RET kinase.[14]
Signaling Pathway Inhibition
Caption: Inhibition of receptor tyrosine kinases by pyrazolo[3,4-d]pyrimidine derivatives.
Anticancer Activity: In Vitro and In Vivo Evidence
A substantial body of evidence supports the potent anticancer activity of this compound derivatives across a wide range of cancer cell lines.
In Vitro Cytotoxicity
These compounds have demonstrated low micromolar to nanomolar inhibitory concentrations (IC₅₀) against various cancer cell lines, including:
| Cell Line | Cancer Type | Representative IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 11 | [6] |
| A549 | Lung Carcinoma | 2.24 | [15] |
| HCT-116 | Colon Carcinoma | 19.56 | [7][8] |
| MV4-11 | Acute Myeloid Leukemia | 0.005 | [9] |
| MDA-MB-468 | Breast Cancer | 3.343 | [1] |
| T-47D | Breast Cancer | 4.792 | [1] |
The cytotoxic effects are often accompanied by the induction of apoptosis, as evidenced by flow cytometric analysis and changes in the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[4][15] Furthermore, some derivatives have been shown to cause cell cycle arrest at the S or G2/M phases.[4][8]
In Vivo Efficacy
The promising in vitro results have been translated into in vivo efficacy in preclinical animal models. As mentioned earlier, a dual VEGFR2/FLT3 inhibitor led to complete tumor regression in a mouse xenograft model of AML at a dose of 10 mg/kg.[10] Similarly, a pleuromutilin derivative containing a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain showed more effective in vivo bactericidal activity than tiamulin in a murine thigh infection model.[3]
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold.
-
Substitution at the 4-position: The amino group at the 4-position is a critical site for modification. The introduction of substituted anilines, phenoxy groups, or amino acid conjugates has been shown to significantly influence potency and selectivity.[4][6][9] For instance, replacing the nitrogen linker at the 4-position with an oxygen atom enhanced anti-angiogenic activity and enzymatic inhibitory potency against FLT3 and VEGFR2.[16]
-
Substitution at the 5-position: Aromatic substitutions at the N5 position have been shown to favor anticancer activity.[6]
-
Substitution at the 6-position: The chloro group at the 6-position provides another point for diversification, although it is often retained for its contribution to the overall activity.
-
Substitution at the N-1 position: A diverse array of substituents at the N-1 position of the pyrazole ring has been explored, influencing the antibacterial activity of pleuromutilin derivatives.[3]
Experimental Protocols
General Procedure for the Synthesis of 4-Anilino-1H-pyrazolo[3,4-d]pyrimidine Derivatives
-
Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine:
-
Cyclize ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine in ethanol at 80°C for 4 hours to obtain ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[5]
-
React the resulting pyrazole with formamide at 190°C for 8 hours to yield the pyrazolo[3,4-d]pyrimidinone.[5]
-
Chlorinate the pyrimidinone using phosphorus oxychloride (POCl₃) at 106°C for 6 hours to afford 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[5]
-
-
Nucleophilic Substitution:
-
To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., isopropanol), add the desired substituted aniline.[4]
-
Heat the reaction mixture under reflux for 16-18 hours.[4]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Kinase Inhibition Assay (General Protocol)
-
Prepare Reagents:
-
Recombinant kinase enzyme (e.g., EGFR, VEGFR2).
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP solution.
-
Test compounds (pyrazolo[3,4-d]pyrimidine derivatives) at various concentrations.
-
Kinase assay buffer.
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction by adding a suitable stop solution.
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
Derivatives of this compound represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to potently and often selectively inhibit a wide range of protein kinases has established the pyrazolo[3,4-d]pyrimidine scaffold as a cornerstone in modern drug discovery. The extensive structure-activity relationship studies have provided a clear roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of compounds that can overcome clinical resistance mechanisms, the exploration of novel kinase targets, and the expansion of their therapeutic applications beyond cancer to other diseases driven by aberrant kinase signaling.
References
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis Online. [Link]
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis Online. [Link]
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry. [Link]
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2020). Molecules. [Link]
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). RSC Publishing. [Link]
- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed. [Link]
- Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (2021). Molecules. [Link]
- Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed. [Link]
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry. [Link]
- Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. (2013).
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2024). PubMed. [Link]
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Molecules. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). PubMed. [Link]
- Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors.
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 6-chloro-N-(3,4-dimethylphenyl)-1. (n.d.). Dana Bioscience. [Link]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing. [Link]
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). PubMed. [Link]
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Taylor & Francis Online. [Link]
- Overview on Biological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (2016). PubMed Central. [Link]
Sources
- 1. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide to Key Molecular Targets
Abstract
The 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the design of potent and selective inhibitors of various therapeutic targets. This technical guide provides an in-depth exploration of the key molecular targets associated with this compound and its derivatives. We will delve into the causality behind its therapeutic efficacy, focusing primarily on its well-established role as a kinase inhibitor. This document will elucidate the signaling pathways, mechanisms of action, and provide validated experimental protocols for researchers, scientists, and drug development professionals. Our objective is to furnish a comprehensive resource that not only informs but also empowers the scientific community to further innovate within this promising chemical space.
Introduction: The Pyrazolo[3,4-d]pyrimidine Core - A Versatile Pharmacophore
The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding sites of a multitude of enzymes, particularly protein kinases. The 6-chloro-4-amino substitution pattern on this core provides a crucial handle for synthetic modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide will systematically dissect the therapeutic landscape of this compound, with a primary focus on its anticancer applications through kinase inhibition, while also exploring other emerging therapeutic avenues.
Key Therapeutic Target Families
The therapeutic utility of this compound derivatives stems from their ability to modulate the activity of several key protein families implicated in a range of pathologies, from cancer to inflammatory diseases and bacterial infections.
Protein Kinases: The Primary Frontier
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The this compound scaffold has been extensively utilized to develop inhibitors for several crucial kinases.
Biological Rationale: Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled cell growth.[3]
Mechanism of Inhibition: Derivatives of this compound have been successfully developed as potent BTK inhibitors. A prominent example is Ibrutinib, a first-in-class BTK inhibitor.[4] Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[1][3] This blocks downstream signaling, inhibiting B-cell proliferation and promoting apoptosis.[4] The pyrazolo[3,4-d]pyrimidine core of Ibrutinib occupies the adenine-binding pocket of BTK.[4]
Signaling Pathway: BTK in B-Cell Receptor Signaling
Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.
Biological Rationale: Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and other cancers, while having minimal expression in normal tissues.[5] High BRK expression is associated with poor patient outcomes.[5] BRK is implicated in promoting cancer cell migration, invasion, and metastasis.[5][6]
Mechanism of Inhibition: The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been identified as a promising starting point for the development of selective BRK inhibitors.[5] These compounds typically function as Type I inhibitors, binding to the active (DFG-in) conformation of the BRK kinase domain and competing with ATP.[5] By inhibiting BRK, these derivatives can suppress the metastatic potential of cancer cells.[5]
Signaling Pathway: BRK/PTK6 in Cancer Progression
Caption: BRK/PTK6 signaling cascade and its inhibition.
Biological Rationale: The Src family of non-receptor tyrosine kinases (SFKs) are key regulators of a wide array of cellular processes, including proliferation, survival, adhesion, and migration.[7][8] Overexpression and/or hyperactivation of SFKs, particularly c-Src, are frequently observed in various cancers and often correlate with malignant potential and poor prognosis.[7][8]
Mechanism of Inhibition: Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors of Src kinases.[9][10] These small molecules act as ATP-competitive inhibitors, binding to the kinase domain of Src and preventing the phosphorylation of its downstream substrates.[11] This inhibition can lead to a reduction in tumor cell growth, induction of apoptosis, and cell cycle arrest.[11][12]
Signaling Pathway: Src Kinase in Tumor Progression
Caption: Overview of Src kinase signaling and its therapeutic targeting.
Biological Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[13][14] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, leading to uncontrolled cell growth.[14][15]
Mechanism of Inhibition: The 1H-pyrazolo[3,4-d]pyrimidine scaffold has served as a foundation for the design of potent EGFR inhibitors.[16][17] These compounds function as ATP-competitive inhibitors, binding to the intracellular kinase domain of EGFR and blocking its autophosphorylation and subsequent activation of downstream signaling cascades.[14] This leads to the inhibition of cancer cell proliferation and induction of apoptosis.[15]
Signaling Pathway: EGFR Signaling in Cancer
Caption: A typical workflow for validating kinase inhibitor drug candidates.
In Vivo Models
For promising compounds identified through in vitro screening, in vivo studies are crucial to assess their efficacy and pharmacokinetic properties.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time. This is a standard model to evaluate the anti-tumor efficacy of a drug candidate.
-
Orthotopic Models: Cancer cells are implanted into the organ of origin in the animal model, providing a more clinically relevant tumor microenvironment to assess drug efficacy.
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models, which is critical for dose determination and predicting human PK.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies, particularly in the realm of oncology. Its ability to effectively mimic the adenine moiety of ATP has led to the discovery of potent inhibitors of several key kinases, including BTK, BRK/PTK6, Src, and EGFR. The versatility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of inhibitor potency, selectivity, and drug-like properties.
Future research in this area should continue to explore the full potential of this scaffold. This includes:
-
Expanding the Target Space: Investigating the activity of this compound derivatives against a broader panel of kinases and other ATP-binding proteins.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance to existing therapies.
-
Developing Dual-Target or Multi-Target Inhibitors: Leveraging the scaffold's versatility to create single molecules that can modulate multiple disease-relevant pathways simultaneously.
-
Exploring Non-Oncological Applications: Further investigating the potential of these compounds in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases.
By continuing to build upon the solid foundation of knowledge surrounding the this compound core, the scientific community is well-positioned to develop novel and effective therapies for a wide range of human diseases.
References
- Ishizawar, R. & Parsons, S. J. Src family kinases as therapeutic targets for cancer. J. Signal Transduct.2011, 865819 (2011). [Link]
- Wee, P. & Wang, Z. Epidermal Growth Factor Receptor (EGFR) in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel)11, 1238 (2019). [Link]
- Vokes, E. E., Chu, E. & Kozloff, M. F. Regulation of SRC family kinases in human cancers. J. Signal Transduct.2011, 865819 (2011). [Link]
- Ségaliny, A. I., Tellez-Gabriel, M., Heymann, M.-F. & Heymann, D. Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Cancers (Basel)7, 1259–1285 (2015). [Link]
- Yewale, C., Baradia, D., Vhora, I. & Misra, A. Targeting the EGFR signaling pathway in cancer therapy. Pharmacol. Rep.65, 1113–1128 (2013). [Link]
- McDermott, K. M. et al. Breast Tumor Kinase (Brk/PTK6) Is a Mediator of Hypoxia-Associated Breast Cancer Progression. Cancer Res.74, 3517–3528 (2014). [Link]
- Wikipedia. Proto-oncogene tyrosine-protein kinase Src. [Link]
- Yeatman, T. J. Src family kinases in tumor progression and metastasis.
- Zhang, S. & Yu, D. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends Pharmacol. Sci.33, 122–128 (2012). [Link]
- Byrd, J. C. et al. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase. Future Oncol.10, 1357–1370 (2014). [Link]
- Wikipedia. Ibrutinib. [Link]
- SciSpace. EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. [Link]
- Schade, B. et al. Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling. Mol. Cancer Res.17, 1783–1795 (2019). [Link]
- Lange, C. A. Brk/PTK6 Signaling in Normal and Cancer Cell Models. Int. J. Mol. Sci.12, 6506–6520 (2011). [Link]
- Cilibrizzi, A. et al. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules25, 5336 (2020). [Link]
- PubChem. Ibrutinib. [Link]
- Miller, W. T. Cancer-Associated Mutations in Breast Tumor Kinase/PTK6 Differentially Affect Enzyme Activity and Substrate Recognition. Biochemistry55, 2629–2637 (2016). [Link]
- Patsnap Synapse.
- Lymphoma Hub.
- Gangjee, A. et al. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Eur. J. Med. Chem.219, 113426 (2021). [Link]
- Acharya, B. et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Eur. J. Med. Chem.258, 115598 (2023). [Link]
- El-Sayed, W. A. et al. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Int. J. Mol. Sci.25, 1155 (2024). [Link]
- Schenone, S. et al. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. Farmaco59, 839–846 (2004). [Link]
- Rossi, A. et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Mol. Cancer Ther.7, 3156–3165 (2008). [Link]
- El-Damasy, D. A. et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J. Enzyme Inhib. Med. Chem.37, 2154–2170 (2022). [Link]
- El-Damasy, D. A. et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J. Enzyme Inhib. Med. Chem.37, 2154–2170 (2022). [Link]
- Contadini, C. et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals (Basel)16, 958 (2023). [Link]
- Li, D. et al. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry17, 105599 (2024). [Link]
- Ghorab, M. M. et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv.14, 2289–2307 (2024). [Link]
- Acharya, B. et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Eur. J. Med. Chem.258, 115598 (2023). [Link]
- Research Square.
- Lee, S. et al. Pyrazolo[3,4‐d]pyrimidine derivatives as irreversible Bruton's tyrosine kinase inhibitors. Arch. Pharm. (Weinheim)351, 1800071 (2018). [Link]
- El-Damasy, D. A. et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J. Enzyme Inhib. Med. Chem.37, 2154–2170 (2022). [Link]
- Bio-Rad. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. [Link]
- Rossi, A. et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Mol. Cancer Ther.7, 3156–3165 (2008). [Link]
- Harvey, A. J. et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Breast Cancer Res.19, 114 (2017). [Link]
- ResearchGate.
- Gomaa, A. M. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone. BMC Chem.11, 88 (2017). [Link]
- Elsherif, M. A. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. J. Appl. Pharm. Sci.11, 118–124 (2021). [Link]
- Sangani, C. B. & Purohit, D. M. Antibacterial pyrazoles: tackling resistant bacteria. Future Med. Chem.14, 457–477 (2022). [Link]
- Al-Majid, A. M. et al.
- ResearchGate. A Known derivatives of pyrazolo[3,4-]pyrimidine and their anticancer... [Link]
- Wang, Y. et al. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules19, 20388–20401 (2014). [Link]
- Radi, M. & Brullo, C. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals (Basel)14, 1051 (2021). [Link]
- SSRN.
Sources
- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 10. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Scaffold for Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth examination of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a purine analog, its scaffold serves as a "privileged structure," forming the core of numerous targeted therapeutic agents. We will explore its fundamental physicochemical properties, detail robust synthesis and characterization protocols, and elucidate its primary application as a versatile pharmaceutical intermediate. The guide focuses on the strategic importance of the C6-chloro group as a reactive handle for nucleophilic aromatic substitution, a cornerstone reaction in the development of kinase inhibitors for oncology and immunology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent building block in their discovery pipelines.
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold
The "Privileged Structure" in Medicinal Chemistry
In drug discovery, certain molecular scaffolds are termed "privileged structures" due to their ability to bind to multiple, distinct biological targets with high affinity. The 1H-pyrazolo[3,4-d]pyrimidine core is a quintessential example of such a scaffold. Its structure is recognized by a wide range of protein families, particularly ATP-binding enzymes like kinases, making it a foundational element in modern drug design.
A Potent Purine Analog
The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold stems from its nature as a purine isostere, closely mimicking the endogenous purines adenine and guanine. This structural analogy allows it to compete for the active sites of enzymes that process purine-based substrates. Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines have demonstrated a wide array of biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[1][2] The specific intermediate, this compound, provides a chemically tractable starting point for elaborating this core structure into highly specific and potent drug candidates.
Core Physicochemical Properties
A clear understanding of the fundamental properties of this intermediate is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₅ | [3] |
| Molecular Weight | 170.57 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | General Observation |
| CAS Number | 100644-65-3 | [3] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols | General Observation |
Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is a well-established field, with several reliable routes available. A common and efficient strategy involves the construction of the fused ring system from a pyrazole precursor, followed by chlorination to install the key reactive group.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to 4,6-disubstituted pyrazolo[3,4-d]pyrimidines identifies 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a key precursor. This dichloro intermediate can be synthesized from the corresponding diol, which is formed via a cyclization reaction between 5-amino-1H-pyrazole-4-carboxamide and urea.[4] Subsequent selective amination can yield the target compound.
Detailed Synthesis Protocol: A Two-Step Approach
This protocol describes the synthesis of the key precursor, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which can then be selectively functionalized.[4]
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2)
-
Reagents & Setup: Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent, e.g., 5 g) and urea (10 equivalents, e.g., 23.6 g) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to 190°C for 2 hours. The mixture will melt and then solidify as the reaction proceeds.
-
Workup: After cooling, dissolve the solid mass in a 10% potassium hydroxide (KOH) solution. Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5.
-
Isolation: The product will precipitate as a white solid. Collect the solid by suction filtration, wash with water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. A typical yield is around 75%.[4]
-
Expert Insight: The large excess of urea serves as both a reactant and a solvent at this temperature, driving the cyclization to completion. The pH-controlled precipitation is crucial for isolating the product from unreacted starting materials and byproducts.
-
Step 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (3)
-
Reagents & Setup: Suspend the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent, e.g., 4.5 g) in phosphorus oxychloride (POCl₃, ~10-15 mL).
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
Isolation: The chlorinated product precipitates as a yellow solid. Collect the solid by filtration, wash thoroughly with ice-water, and dry. A typical yield is around 66%.[4]
-
Expert Insight: POCl₃ is a powerful chlorinating and dehydrating agent, efficiently converting the hydroxyl groups of the diol into chlorides. The quench on ice must be performed slowly and in a well-ventilated fume hood due to the highly exothermic and hazardous nature of the reaction between POCl₃ and water.
-
From this dichloro-intermediate, selective nucleophilic substitution at the more reactive C4 position followed by substitution or reduction at the C6 position can be performed to arrive at the desired this compound.
Structural Elucidation and Quality Control
The identity and purity of the synthesized intermediates and final product must be rigorously confirmed.
| Analysis Technique | Expected Results for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine |
| ¹H NMR (DMSO-d₆) | Aromatic proton singlet (C3-H) around δ 8.3-8.5 ppm; broad singlets for NH protons.[4] |
| Mass Spec. (MS) | Molecular ion peak corresponding to the calculated mass, showing the characteristic isotopic pattern for two chlorine atoms. |
| Elemental Analysis | Calculated C, H, Cl, N percentages should match experimental values within ±0.4%. |
Application as a Pharmaceutical Intermediate
The true value of this compound lies in its role as a versatile building block for complex, biologically active molecules.
The C6-Chloro Group: A Handle for Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine ring and the pyrazole nitrogen atoms activates the chlorine-bearing carbon for nucleophilic attack. This makes the C6-chloro group an excellent leaving group in SNAr reactions. This reactivity allows for the straightforward introduction of various nucleophiles, most commonly amines, to build libraries of compounds for screening.[5][6][7]
Workflow for Kinase Inhibitor Development: A Case Study
The pyrazolo[3,4-d]pyrimidine scaffold is featured in numerous kinase inhibitors.[5] A general protocol for synthesizing a lead compound involves the coupling of the chloro-intermediate with a substituted aniline.
Example Protocol: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Precursor This protocol is representative of the coupling reactions used to create advanced drug candidates based on the pyrazolo[3,4-d]pyrimidine core.[8]
-
Reagents & Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Catalysis: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2-3 equivalents), to act as an acid scavenger.
-
Reaction: Heat the mixture to 90-120°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Expert Insight: The choice of solvent and base is critical. The solvent must be polar enough to dissolve the reactants but have a high enough boiling point for the reaction temperature. DIPEA is often used because it is a strong, hindered base that will not compete as a nucleophile.
-
-
Workup & Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final, highly substituted product.
-
Validation: Confirm the structure of the final product using NMR and high-resolution mass spectrometry (HRMS).
This synthetic strategy has been successfully employed to develop potent and selective inhibitors for various kinases, including:
-
BTK Inhibitors: Key for treating B-cell malignancies.[8]
-
BRK/PTK6 Inhibitors: Investigated for their anti-metastatic potential in cancers like breast and ovarian cancer.[5]
-
Casein Kinase 1 (CK1) Inhibitors: Implicated in cancer and central nervous system disorders.[9]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).
| Aspect | Guideline |
| Hazard Identification | May cause skin, eye, and respiratory irritation. May be harmful if swallowed.[10][11] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.[11][12] |
| Handling | Avoid creating dust. Wash hands thoroughly after handling.[11] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[13] |
| Spill & Disposal | For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Dispose of waste via a licensed professional waste disposal service.[10][11] |
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that provides a reliable and efficient entry point into a class of compounds with immense therapeutic potential. Its identity as a purine analog grants it privileged access to important biological targets, while the reactive C6-chloro group provides the synthetic flexibility required for modern drug discovery. By understanding its synthesis, reactivity, and handling, research and development professionals can effectively utilize this intermediate to accelerate the discovery of next-generation targeted therapies.
References
- G.A. Guk, et al. (2018). Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molecules, 23(11), 2901.
- PubChem. 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information.
- G.A. Guk, et al. (2018). A Novel Convenient Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molecules, 23(7), 1779.
- A. Al-Jumaili, et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health.
- Angene Chemical. (2025). Safety Data Sheet.
- ChemBK. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 6-chloro-1-phenyl-N-propyl-.
- S. Schenone, et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health.
- Y. Li, et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors. PubMed.
- Y. Wang, et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- M. Gehringer, et al. (2021). Synthesis and Structural Analysis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molecules, 26(2), 446.
- Y. Zhang, et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105931.
- A. El-Sayed, et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health.
Sources
- 1. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. C4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | CymitQuimica [cymitquimica.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 9. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Characterization of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the characterization of its derivatives. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, drawing upon data from closely related analogs to provide a robust predictive framework.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, shown below, features a fused pyrazole and pyrimidine ring system. The key functional groups that will dictate its spectroscopic behavior are the amine group, the chloro substituent, and the aromatic protons.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, with key signals corresponding to the aromatic proton on the pyrazole ring, the amine protons, and the N-H proton of the pyrazole.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Analysis |
| ~8.0 - 8.5 | Singlet | 1H | C3-H | The proton on the pyrazole ring is expected to appear as a singlet in the downfield aromatic region due to the electron-withdrawing nature of the fused ring system. For the related compound, 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the corresponding proton appears at 8.00 ppm[1]. The absence of the N-methyl group in the target compound may lead to a slight downfield shift. |
| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration. |
| ~13.0 - 14.0 | Broad Singlet | 1H | N1-H | The proton on the pyrazole nitrogen is expected to be significantly downfield and broad due to proton exchange and hydrogen bonding. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of 0-15 ppm.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~155 - 160 | C4 | The carbon bearing the amine group is expected to be significantly downfield. |
| ~150 - 155 | C6 | The carbon attached to the chlorine atom will be deshielded. |
| ~130 - 135 | C3 | The protonated carbon of the pyrazole ring. In 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, this carbon appears at 131.7 ppm[1]. |
| ~100 - 105 | C3a | The quaternary carbon at the fusion of the two rings. |
| ~150 - 155 | C7a | The quaternary carbon in the pyrimidine ring. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans are required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₅H₄ClN₅) is approximately 169.02 g/mol . In the mass spectrum, the molecular ion peak should appear as a characteristic isotopic pattern for a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
-
Major Fragmentation Pathways: Fragmentation is likely to involve the loss of small molecules such as HCN, N₂, and HCl.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-300).
Caption: A simplified workflow for obtaining an EI mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |
| 3400 - 3100 | Medium-Strong, Broad | N-H stretching | This region will likely show multiple bands corresponding to the symmetric and asymmetric stretching of the -NH₂ group and the N-H stretch of the pyrazole ring. The related compound 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine shows bands at 3435, 3252, and 3118 cm⁻¹[1]. |
| 1650 - 1550 | Strong | C=N and C=C stretching | Aromatic ring stretching vibrations will appear in this region. The aforementioned analog has absorptions at 1613 and 1587 cm⁻¹[1]. |
| ~1100 - 1000 | Medium | C-Cl stretching | The carbon-chlorine stretching vibration is expected in this region. |
| Below 900 | Medium-Strong | Aromatic C-H bending | Out-of-plane bending vibrations for the aromatic C-H bond. |
Experimental Protocol for IR Spectroscopy (KBr Pellet):
-
Sample Preparation:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and water vapor absorptions.
-
Conclusion
The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data based on the established principles of spectroscopy and comparative data from closely related analogs. The outlined experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for this important heterocyclic compound. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.
References
- Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molecules. [Link]
Sources
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the mechanistic intricacies of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their potent and diverse therapeutic activities. As bioisosteres of adenine, the fundamental building block of ATP, these compounds have been masterfully engineered to competitively inhibit a range of protein kinases, placing them at the forefront of targeted cancer therapy research.[1][2][3][4][5] This document will dissect their molecular-level interactions, the resultant cellular consequences, and the robust experimental methodologies required to comprehensively investigate their mechanism of action.
I. The Core Principle: Competitive Kinase Inhibition
The foundational mechanism of action for the majority of biologically active pyrazolo[3,4-d]pyrimidines lies in their ability to function as potent kinase inhibitors.[1][2][6] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification is a critical "on/off" switch for a vast array of cellular processes, including proliferation, differentiation, survival, and migration.[7]
The pyrazolo[3,4-d]pyrimidine scaffold is a structural mimic of the adenine base of ATP.[2][3][4] This structural similarity allows these compounds to effectively compete with endogenous ATP for binding within the catalytic site of various protein kinases.[8][9][10] By occupying this ATP-binding pocket, pyrazolo[3,4-d]pyrimidine derivatives physically obstruct the binding of ATP, thereby preventing the phosphorylation of downstream substrates and effectively shutting down the kinase's signaling cascade.
Caption: ATP-Competitive Inhibition Mechanism.
II. Key Kinase Targets and Downstream Signaling Pathways
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for its chemical modification to achieve selectivity towards different kinase targets. This has led to the development of inhibitors for a multitude of kinases implicated in cancer and other diseases.
A. Src Family Kinases (SFKs)
The non-receptor tyrosine kinase Src is a proto-oncogene that, when hyperactivated, plays a pivotal role in cancer cell proliferation, survival, migration, and angiogenesis.[7][11] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potent Src kinase inhibitors.[7][8][11][12] Inhibition of Src phosphorylation by these compounds leads to a cascade of downstream effects, including:
-
Cell Cycle Arrest: By modulating the phosphorylation of key cell cycle regulators like cdc2 and CDC25C, these inhibitors can halt cells in the G2/M phase of the cell cycle.[12]
-
Induction of Apoptosis: Src inhibition can trigger programmed cell death by altering the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[12]
Caption: Signaling pathway of Src inhibition.
B. Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[13] Pyrazolo[3,4-d]pyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR, such as EGFRT790M, which is associated with acquired resistance to first-generation EGFR inhibitors.[9] The inhibition of EGFR signaling can result in:
-
Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle in the S and G2/M phases.[9]
-
Induction of Apoptosis: Treatment with these compounds can lead to a significant increase in the apoptotic cell population.[13]
C. Other Notable Kinase Targets
The therapeutic potential of pyrazolo[3,4-d]pyrimidines extends to a broad range of other kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][14]
-
Cyclin-Dependent Kinases (CDKs): Targeting CDKs, such as CDK2, directly interferes with the cell cycle machinery, leading to cell cycle arrest and apoptosis.[15][16]
-
Mammalian Target of Rapamycin (mTOR): As a central regulator of cell growth and proliferation, mTOR is a key target in cancer therapy. Pyrazolo[3,4-d]pyrimidines have been developed as highly potent and selective ATP-competitive inhibitors of mTOR.[17]
-
Dual-Target Inhibitors: A compelling strategy in cancer therapy is the development of dual-target inhibitors. Pyrazolo[3,4-d]pyrimidine-based compounds have been designed to simultaneously inhibit multiple kinases, such as EGFR/HER2 and Src/Bcr-Abl, which can lead to synergistic antitumor effects and a reduced likelihood of drug resistance.[18][19]
III. Experimental Workflows for Mechanism of Action Elucidation
A multi-faceted experimental approach is essential to rigorously define the mechanism of action of a novel pyrazolo[3,4-d]pyrimidine derivative.
A. Biochemical Kinase Inhibition Assays
The initial step is to confirm direct inhibition of the target kinase.
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the kinase-specific substrate peptide, and ATP.
-
Inhibitor Addition: Add serial dilutions of the pyrazolo[3,4-d]pyrimidine compound to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.
Caption: Workflow for in vitro kinase inhibition assay.
B. Cellular Assays to Assess Phenotypic Effects
Observing the effects of the compound on cancer cells provides crucial mechanistic insights.
Protocol: Cell Viability/Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-d]pyrimidine derivative for a specified duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will reduce the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol: Western Blotting for Target Engagement and Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with the compound for a specific time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation levels.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the compound for a duration known to induce apoptosis.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
IV. Data Presentation: A Comparative Overview
To facilitate the comparison of different pyrazolo[3,4-d]pyrimidine derivatives, quantitative data should be presented in a clear and structured format.
Table 1: Comparative Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (µM) - Cell Line | Reference |
| S7 | Src | Not specified | 6.24 (Daoy) | [8] |
| S29 | Src | Not specified | 1.72 (Daoy) | [8] |
| SI163 | Src | Not specified | 3.5 (Daoy) | [8] |
| 12b | EGFRWT | 21 | 8.21 (A549) | [9] |
| 12b | EGFRT790M | 236.5 | Not specified | [9] |
| 1a | Not specified | Not specified | 2.24 (A549) | [20] |
| 7d | EGFR | 180 | 4.44 (NCI-H460) | [13] |
| 7d | ErbB2 | 250 | 1.74 (OVCAR-4) | [13] |
| 14 | CDK2 | 57 | 0.006 (HCT-116) | [15][16] |
V. Conclusion: A Scaffold of Immense Therapeutic Promise
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, offering a versatile platform for the design of potent and selective kinase inhibitors. A thorough understanding of their mechanism of action, from direct enzyme inhibition to the intricate downstream cellular consequences, is paramount for their successful development as next-generation therapeutics. The experimental workflows detailed in this guide provide a robust framework for researchers to meticulously dissect the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives, paving the way for their translation into clinically effective treatments for cancer and other debilitating diseases.
References
- Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(8), 2881-2892. [Link]
- Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Nissan, Y. M. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1738-1753. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1184-1200. [Link]
- Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 3(2), 1-13. [Link]
- Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(8), 2881–2892. [Link]
- Wang, X., Zhang, L., Liu, T., Zhang, Y., & Zhang, J. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17765-17779. [Link]
- Unciti-Broceta, A., & Mat-Isa, M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
- Venäläinen, J. I., Heikkinen, T., Gynther, M., Poso, A., & Lehtonen, M. (2012). Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR): Optimization of the 6-Aryl Substituent. Journal of Medicinal Chemistry, 55(2), 879-896. [Link]
- Jiang, H., Li, N., Qin, R., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. [Link]
- Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld Science. [Link]
- Kumar, A., Sharma, G., & Singh, P. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), e1900296. [Link]
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(11), 820-828. [Link]
- Unciti-Broceta, A., & Mat-Isa, M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135. [Link]
- Schenone, S., et al. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. [Link]
- GeneOnline. (2025).
- Tintori, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 512-518. [Link]
- El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14643-14661. [Link]
- Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5035-5058. [Link]
- El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14643–14661. [Link]
- Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2548-2566. [Link]
- Tolba, M. F., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1162-1174. [Link]
- El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6299. [Link]
- Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ChemMedChem, 6(10), 1859-1867. [Link]
- Ghobrial, D. K., et al. (2023).
- Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
- Mat-Isa, M., & Unciti-Broceta, A. (2020). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
- Chen, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(6), 2477-2490. [Link]
- Yin, Z., et al. (2021). Chemical structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives synthesized by Yin et al..
- Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2548-2566. [Link]
- Schenone, S., et al. (2011). Structure of a pyrazolo-[3,4-d]-pyrimidine.
- El-Faham, H. A., et al. (2024).
- Betzi, S., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2950. [Link]
- El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17726-17742. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 12. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. geneonline.com [geneonline.com]
- 20. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Privileged Scaffold: A Technical Chronicle of Pyrazolo[3,4-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, its versatile scaffold underpinning a multitude of therapeutic agents. This technical guide delves into the rich history of these remarkable compounds, tracing their journey from initial synthesis to their current status as indispensable tools in drug discovery. We will explore the seminal moments of their discovery, dissect the foundational synthetic methodologies, and chart the evolution of their structure-activity relationships, particularly in the realm of kinase inhibition. This document serves as a comprehensive resource for researchers seeking to understand the legacy and leverage the potential of this privileged heterocyclic system.
The Genesis: A Purine Isostere is Born
The story of pyrazolo[3,4-d]pyrimidines is intrinsically linked to the quest for purine antimetabolites. The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to adenine, a fundamental building block of nucleic acids, was not lost on early medicinal chemists. This bioisosteric relationship suggested that these compounds could interfere with essential biological processes by mimicking endogenous purines, thereby offering a potential avenue for therapeutic intervention.
The pioneering work in this field was conducted by Roland K. Robins in the mid-1950s. In a landmark 1956 paper, Robins and his colleagues reported the first synthesis of the pyrazolo[3,4-d]pyrimidine ring system.[1] This seminal research was driven by the search for new antineoplastic agents.[2]
One of the most significant early discoveries from this research was Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), a compound that would later become a cornerstone in the treatment of gout and hyperuricemia.[3] Its ability to inhibit xanthine oxidase, an enzyme crucial for uric acid production, validated the therapeutic potential of this novel heterocyclic scaffold.
Foundational Synthesis: Building the Core
The elegance of the pyrazolo[3,4-d]pyrimidine scaffold lies not only in its biological mimicry but also in its accessible synthesis. The most common and historically significant route commences with the construction of a substituted pyrazole ring, which is then elaborated to form the fused pyrimidine ring.
The Key Intermediate: 3-Amino-4-cyanopyrazole
A critical building block for the synthesis of a vast array of pyrazolo[3,4-d]pyrimidines is 3-amino-4-cyanopyrazole . Its preparation is a cornerstone of this chemistry.
A widely employed method for the synthesis of 3-amino-4-cyanopyrazole involves the reaction of ethoxymethylene malononitrile with hydrazine hydrate.[4]
Experimental Protocol: Synthesis of 3-Amino-4-cyanopyrazole [4]
-
Reaction Setup: To a solution of 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol, slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise.
-
Heating: Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will begin to form.
-
Crystallization: Transfer the reaction mixture to a refrigerator and allow it to crystallize overnight.
-
Isolation: Collect the white precipitate by filtration, wash with cold ethanol, and dry to yield 3-amino-4-cyanopyrazole.
Cyclization to the Pyrazolo[3,4-d]pyrimidine Scaffold
With the aminocyanopyrazole in hand, the subsequent cyclization to form the pyrazolo[3,4-d]pyrimidine core can be achieved through various methods, often by reacting with a one-carbon synthon.[5]
Experimental Protocol: General Synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine
-
Reaction with Formamide: A mixture of 3-amino-4-cyanopyrazole and an excess of formamide is heated at reflux. The formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required for the pyrimidine ring.
-
Cyclization: The reaction proceeds via an initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and subsequent tautomerization to yield the 4-aminopyrazolo[3,4-d]pyrimidine.
-
Isolation: Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration.
This fundamental synthetic strategy has been adapted and refined over the decades, allowing for the introduction of a wide variety of substituents on both the pyrazole and pyrimidine rings, thus enabling the exploration of vast chemical space.
From Gout to Oncology: The Rise of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
While Allopurinol demonstrated the therapeutic value of the pyrazolo[3,4-d]pyrimidine scaffold in metabolic diseases, a paradigm shift occurred with the discovery of their potent protein kinase inhibitory activity. Protein kinases, which play a central role in cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine portion of ATP, the universal phosphate donor for kinases, made them ideal candidates for ATP-competitive kinase inhibitors.[6][7]
A pivotal moment in this evolution was the discovery of PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) in 1996 as potent inhibitors of the Src family of non-receptor tyrosine kinases.[8][9] These compounds became invaluable research tools for dissecting Src-dependent signaling pathways and served as prototypes for the development of more sophisticated kinase inhibitors.
This discovery opened the floodgates for the exploration of pyrazolo[3,4-d]pyrimidines as anticancer agents, leading to the development of numerous clinical candidates and approved drugs.[7][10] A notable example is Ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of certain B-cell malignancies.[6]
Structure-Activity Relationship (SAR) Evolution: A Tale of Targeted Design
The journey from the early, broadly active pyrazolo[3,4-d]pyrimidines to the highly selective kinase inhibitors of today is a testament to the power of medicinal chemistry and structure-based drug design. The initial SAR studies focused on understanding the impact of substitutions at various positions of the heterocyclic core.
Early SAR Insights
Early investigations revealed several key SAR principles:
-
N1-Substitution on the Pyrazole Ring: The nature of the substituent at the N1 position was found to be critical for potency and selectivity. Large, hydrophobic groups, such as the t-butyl group in PP1 and PP2, were often found to enhance inhibitory activity against certain kinases.
-
C4-Substitution on the Pyrimidine Ring: The amino group at the C4 position proved to be a crucial hydrogen bond donor, mimicking the interaction of adenine with the kinase hinge region. Modifications at this position have been extensively explored to modulate selectivity and potency.
-
C5-Substitution on the Pyrimidine Ring: The substituent at the C5 position often projects into the hydrophobic pocket of the ATP-binding site. Varying the nature of this group has been a key strategy for achieving selectivity among different kinases.
Modern SAR: Towards Kinase Selectivity
With the increasing availability of kinase crystal structures, drug design has become more rational and targeted. Modern SAR campaigns leverage computational modeling and structure-based design to fine-tune the interactions of pyrazolo[3,4-d]pyrimidine derivatives with their target kinases. This has led to the development of inhibitors with exquisite selectivity for specific kinases, minimizing off-target effects and improving therapeutic outcomes.[6][11]
The evolution of pyrazolo[3,4-d]pyrimidines as kinase inhibitors can be visualized as a progression from broad-spectrum inhibitors to highly tailored molecules designed to interact with the unique features of a specific kinase's ATP-binding site.
Caption: Evolution of SAR strategies for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Concluding Remarks and Future Perspectives
The history of pyrazolo[3,4-d]pyrimidine compounds is a compelling narrative of scientific curiosity, rational design, and therapeutic innovation. From their conceptualization as purine isosteres to their realization as powerful kinase inhibitors, this remarkable scaffold has consistently proven its value in the pursuit of new medicines. The journey is far from over. As our understanding of complex disease biology deepens, the versatility of the pyrazolo[3,4-d]pyrimidine core will undoubtedly continue to be exploited for the development of novel therapeutics targeting a wide range of human diseases. The legacy of Roland K. Robins' pioneering work continues to inspire new generations of scientists to explore the vast potential of this privileged heterocyclic system.
References
- Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health (NIH).
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances, 12(24), 15267-15285.
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2016). Journal of Applied Pharmaceutical Science, 6(10), 173-179.
- Azaindoles. III. The synthesis of Pyrazolo[3,4-b]pyridines and Pyrazolo-[3,4-d]pyrimidines. (1956). Australian Journal of Chemistry, 9(2), 245-256.
- Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. (2021). Kuwait Journal of Science, 48(3).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). Molecules, 14(1), 78-88.
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). Future Journal of Pharmaceutical Sciences, 2(1), 1-13.
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 763582.
- 3-AMINO-4-CYANO PYRAZOLE (FOR SYNTHESIS)AndAnd(-20°C). (n.d.). SD Fine-Chem.
- Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. (2023). Journal of the Iranian Chemical Society, 20, 2655-2675.
- A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][5][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar.
- Structures of PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine). Both compounds are related to the previously reported pyrrolo[2,3-d]pyrimidines (50). (n.d.). ResearchGate.
- PP2. (n.d.). Merck.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances.
- The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. (2015). Oncology Letters, 10(3), 1649-1655.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules, 27(21), 7268.
- Scheme 2-Synthesis of 1-tosyl-pyrazolo[3,4-d]pyrimidine-3-carbonitriles... (n.d.). ResearchGate.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300052.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]
- 5. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers [ouci.dntb.gov.ua]
The Ascendance of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives in Modern Medicinal Chemistry: A Technical Guide
Preamble: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
In the landscape of contemporary drug discovery, the pursuit of highly selective and potent therapeutic agents is paramount. Among the myriad of heterocyclic scaffolds, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged" structure, particularly in the realm of oncology. Its structural resemblance to the endogenous purine base, adenine, makes it an ideal bioisosteric replacement capable of competitively binding to the ATP-binding sites of a multitude of protein kinases.[1][2][3] This inherent characteristic has rendered pyrazolo[3,4-d]pyrimidine derivatives a focal point for the development of targeted therapies. The 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine framework, in particular, serves as a versatile and crucial intermediate, providing a reactive handle for the synthesis of diverse libraries of compounds with a wide spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of this pivotal class of molecules, tailored for researchers, scientists, and professionals in drug development.
The Core Scaffold: Synthetic Strategies and Mechanistic Considerations
The synthetic accessibility of the this compound core and its derivatives is a key driver of its prominence in medicinal chemistry. The choice of starting materials and synthetic routes is dictated by the desired substitution patterns on the pyrazole and pyrimidine rings, which in turn influences the final compound's target selectivity and potency.
Foundational Synthetic Pathways
A common and efficient strategy for the synthesis of the pyrazolo[3,4-d]pyrimidine nucleus involves the cyclization of a substituted aminopyrazole with a suitable one-carbon synthon. For instance, starting from ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, cyclization with formamide can yield the corresponding pyrazolo[3,4-d]pyrimidinone.[4] Subsequent chlorination with reagents like phosphorus oxychloride (POCl₃) affords the key 4-chloro intermediate.[4][5]
A representative synthetic workflow is depicted below:
Caption: General synthetic scheme for pyrazolo[3,4-d]pyrimidine derivatives.
Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines a common procedure for the synthesis of a key intermediate.
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add an equimolar amount of phenylhydrazine.
-
Heat the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Add the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate obtained in Step 1 to an excess of formamide.
-
Heat the mixture to 190°C for 8 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter, wash with water, and dry the solid.
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend the pyrazolo[3,4-d]pyrimidinone from Step 2 in phosphorus oxychloride (POCl₃).
-
Reflux the mixture at 106°C for 6 hours.[4]
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Mechanism of Action: Targeting the Kinome
The therapeutic efficacy of this compound derivatives predominantly stems from their ability to inhibit protein kinases.[3] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[3] In many cancers, kinases are aberrantly activated, leading to uncontrolled cell growth.
ATP-Competitive Inhibition
Pyrazolo[3,4-d]pyrimidines act as Type I kinase inhibitors, meaning they bind to the ATP-binding site in the active conformation of the kinase.[3] The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for inhibitor binding.[1][3] Substituents at the C4 and C6 positions extend into hydrophobic pockets within the ATP-binding site, contributing to the inhibitor's potency and selectivity.[6][7]
Caption: Binding mode of pyrazolo[3,4-d]pyrimidine derivatives in a kinase active site.
Key Molecular Interactions
Molecular docking studies have elucidated the specific interactions between pyrazolo[3,4-d]pyrimidine derivatives and their target kinases. For example, in the case of Epidermal Growth Factor Receptor (EGFR), the nitrogen atoms of the pyrazole ring can form a crucial hydrogen bond with the key amino acid residue Met793 in the active site.[6] Similarly, for Cyclin-Dependent Kinase 2 (CDK2), essential hydrogen bonds are formed with Leu83.[8] Interestingly, some studies suggest an alternative binding mode where the pyrazolo[3,4-d]pyrimidine scaffold is flipped 180 degrees, presenting new avenues for inhibitor design.[9][10]
Therapeutic Applications and Structure-Activity Relationships
The versatility of the this compound scaffold has led to the development of inhibitors for a wide range of kinases implicated in various diseases, most notably cancer.
Anticancer Activity
Derivatives of this compound have demonstrated potent activity against numerous cancer cell lines. Their anticancer effects are often mediated through the inhibition of key oncogenic kinases.
Table 1: Selected Pyrazolo[3,4-d]pyrimidine Derivatives and their Anticancer Activity
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12b | EGFRWT, EGFRT790M | A549 (Lung) | 8.21 | [11] |
| 15 | EGFR | NCI-60 Panel | 0.018 - 9.98 | [6] |
| 16 | EGFR | NCI-60 Panel | 0.018 - 9.98 | [6] |
| 14 | CDK2/cyclin A | HCT-116 (Colon) | 0.057 | [8] |
| 13 | CDK2/cyclin A | HCT-116 (Colon) | 0.081 | [8] |
| SI388 (2a) | Src | Glioblastoma | - | [12] |
| S29 | Src | Medulloblastoma | - | [7] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[3,4-d]pyrimidine scaffold has provided valuable insights into the structure-activity relationships.
-
Substitutions at the 4-position: The anilino group at the C4 position is a common feature in many active derivatives, contributing to interactions within the kinase active site.[12]
-
Modifications at the 6-position: The chloro group at C6 serves as a convenient point for diversification. Introducing various substituents can modulate the compound's selectivity and physicochemical properties.
-
N1-substitution on the pyrazole ring: Modifications at this position can influence the orientation of the molecule within the ATP-binding pocket and can be exploited to enhance potency and selectivity.
Experimental Workflow for Biological Evaluation
A typical workflow for assessing the biological activity of newly synthesized this compound derivatives involves a series of in vitro assays.
Caption: Experimental workflow for the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general outline for determining the inhibitory activity of a compound against a specific kinase.
-
Prepare a serial dilution of the test compound in a suitable buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and ATP.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
After incubation, add a kinase detection reagent (e.g., Promega Kinase-Glo® Plus) that measures the amount of ATP remaining in the reaction.[8]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data.
Future Directions and Concluding Remarks
The this compound scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. Future research will likely focus on:
-
Enhancing Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to minimize off-target effects.
-
Overcoming Drug Resistance: Developing compounds that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.
References
- Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues
- New pyrazolo[3,4-d]pyrimidine deriv
- Pyrazolo[3,4-d]pyrimidine-Based Dual Inhibitors Identified as Targeting Multiple Cancer P
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Deriv
- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candid
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjug
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. clausiuspress.com [clausiuspress.com]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Evaluating the In Vitro Anticancer Activity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an isostere of the adenine ring of ATP, which allows molecules based on this scaffold to act as potent kinase inhibitors.[1][2][3] 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of this class with significant potential for anticancer drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate its in vitro anticancer activity. We detail the scientific rationale behind experimental choices, provide step-by-step protocols for core assays, and offer insights into data interpretation and visualization, ensuring a robust and reproducible assessment of this compound's therapeutic potential.
Introduction and Scientific Rationale
The 1H-Pyrazolo[3,4-d]pyrimidine core has garnered substantial interest due to its diverse biological activities, including antiproliferative and anticancer effects.[4] Its structural similarity to purines enables it to compete with ATP for the binding sites of various protein kinases, many of which are oncogenic drivers.[1][2] Overexpression and aberrant activity of kinases, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs), are hallmarks of many cancers.[5][6] Therefore, compounds like this compound, which are designed to target these enzymes, represent a promising avenue for targeted cancer therapy.[7][8]
This guide outlines a logical, multi-faceted in vitro testing strategy to characterize the anticancer profile of this compound. The workflow is designed to first establish its cytotoxic and cytostatic effects across a panel of cancer cell lines, then to elucidate the primary mechanisms of cell death (apoptosis), and finally to investigate its impact on cell cycle progression.
Postulated Mechanism of Action: Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[1][9] These compounds typically function by occupying the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates involved in cell signaling pathways that control proliferation, survival, and differentiation. The specific kinase targets can be diverse and are influenced by the substitutions on the core scaffold. For the purpose of this guide, we will proceed with the hypothesis that this compound inhibits a key oncogenic kinase pathway, such as the EGFR or a related tyrosine kinase, leading to cell cycle arrest and apoptosis.
Caption: Postulated inhibition of the EGFR signaling pathway.
Comprehensive Experimental Workflow
A systematic approach is crucial for generating high-quality, interpretable data. The following workflow ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: Overall workflow for in vitro anticancer evaluation.
Core Experimental Protocols
4.1. Cell Line Selection and Culture
-
Rationale: The choice of cell lines is critical. A panel representing different cancer types (e.g., breast: MCF-7, lung: A549, colon: HCT-116) should be used to assess the breadth of activity. Include a non-cancerous cell line (e.g., fibroblasts: HDF) to evaluate selective toxicity.
-
Protocol:
-
Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have >95% viability before seeding for experiments.
-
4.2. Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11][12]
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[13] Allow the plate to stand overnight in the incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
4.3. Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]
-
Methodology:
-
Cell Treatment: Seed 1-2 x 10⁵ cells in 6-well plates. After 24 hours, treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[16]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
-
4.4. Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[18] Treatment with RNase is necessary as PI also binds to double-stranded RNA.[16]
-
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and add 4-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][19][20] Fix for at least 30 minutes on ice or store at -20°C for several weeks.[16][19]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19] Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze by flow cytometry. Use the linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells.[19][21] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. Analysis of results from the described assays can provide a comprehensive profile of the compound's activity.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 11.5 ± 1.2 |
| A549 | Lung Carcinoma | 25.3 ± 2.8 |
| HCT-116 | Colorectal Carcinoma | 8.9 ± 0.9 |
| HDF | Normal Dermal Fibroblast | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
IC50 Table: The hypothetical data in Table 1 suggest that the compound is most potent against HCT-116 and MCF-7 cell lines and exhibits selectivity for cancer cells over normal fibroblasts.
-
Apoptosis Data: An increase in the Annexin V-positive/PI-negative population following treatment would indicate that the compound induces early apoptosis.
-
Cell Cycle Data: An accumulation of cells in a specific phase (e.g., G2/M arrest) would suggest the compound interferes with cell cycle progression at that checkpoint, a common mechanism for kinase inhibitors.
Conclusion and Future Directions
This guide provides a foundational strategy for the in vitro evaluation of this compound. The successful execution of these protocols will establish its cytotoxic potency, primary mode of action, and effects on cell cycle machinery. Positive and selective results from this workflow would provide a strong rationale for advancing the compound to more complex studies, including:
-
Target Identification: Kinase profiling assays to identify the specific enzyme(s) inhibited by the compound.
-
Western Blot Analysis: To confirm the inhibition of downstream signaling pathways (e.g., decreased phosphorylation of ERK).
-
In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.
By following this structured and scientifically-grounded approach, researchers can generate the robust data necessary to validate this compound as a promising lead candidate for cancer therapy.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL: [Link]
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from experiments.
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. URL: [Link]
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ScienceDirect. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
- ScienceDirect. (n.d.). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review.
- MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- MDPI. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
- MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity.
- Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- ScienceDirect. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
- National Center for Biotechnology Information. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]
- 5. clausiuspress.com [clausiuspress.com]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
antibacterial properties of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
An In-depth Technical Guide to the Antibacterial Potential of the 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold
Abstract
The pyrazolo[3,4-d]pyrimidine nucleus, a bioisostere of natural purines, has emerged as a privileged scaffold in medicinal chemistry, leading to approved drugs in oncology such as Ibrutinib.[1] Recently, this versatile heterocyclic system has garnered significant attention for its potential antimicrobial properties, offering a promising avenue to combat the escalating threat of antibiotic resistance.[2][3] This guide focuses on a key derivative, this compound, not as a standalone agent, but as a pivotal building block for the synthesis of novel antibacterial compounds. We will dissect its chemical attributes, explore the antibacterial activity of its derivatives against a spectrum of pathogens, elucidate identified mechanisms of action, and provide robust experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation antibacterial agents.
The Rise of Pyrazolo[3,4-d]pyrimidines in Antimicrobial Research
The structural analogy of pyrazolo[3,4-d]pyrimidines to endogenous purines allows them to interact with a wide range of biological targets, most notably eukaryotic protein kinases.[2] This has been extensively exploited in cancer therapy. However, the same structural features present an opportunity to target homologous or unique pathways in microbial pathogens. The combination of anticancer and antibacterial activities within the same molecular framework is particularly advantageous for treating cancer patients, who are often immunosuppressed and highly susceptible to bacterial infections.[2]
This compound serves as an ideal starting point for chemical exploration. The chlorine atom at the C6 position and the amine at the C4 position are reactive handles that allow for facile derivatization, enabling the creation of diverse chemical libraries to probe structure-activity relationships (SAR).
Synthesis and Chemical Logic
The synthesis of the core this compound scaffold and its subsequent modification into active antibacterial agents is a cornerstone of its utility. The general approach involves building the fused ring system from a substituted pyrazole precursor, followed by strategic functionalization.
A common synthetic route starts with an aminopyrazole derivative, which undergoes cyclization to form the pyrazolopyrimidinone intermediate. Subsequent chlorination, often using reagents like phosphoryl chloride (POCl₃), installs the key chlorine atom at the C4 or C6 position.[4] The reactivity of these chloro-positions allows for nucleophilic substitution to introduce various side chains, which is critical for tuning the biological activity.
Caption: Inhibition of the MEP pathway by pyrazolopyrimidine derivatives at the IspE step.
Targeting Bacterial Protein Synthesis
A second validated mechanism involves the inhibition of the bacterial ribosome. By conjugating the this compound scaffold to pleuromutilin, researchers have successfully targeted the peptidyl transferase center (PTC) of the 50S ribosomal subunit. [1]
-
Molecular Target: The 50S ribosomal subunit.
-
Causality: Pleuromutilin antibiotics bind to the PTC, preventing the correct positioning of tRNA and thereby inhibiting peptide bond formation. The pyrazolopyrimidine moiety acts as a critical side chain that enhances binding and improves antibacterial properties. Molecular docking studies suggest that the pyrazolopyrimidine ring forms key hydrogen bonds within the binding pocket of the 50S ribosome. [1]
Core Experimental Protocols
Evaluating the antibacterial potential of novel derivatives requires a systematic, multi-tiered approach. The protocols described here form a self-validating system, moving from broad screening to specific mechanistic investigation.
Caption: A structured workflow for evaluating novel antibacterial agents.
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antibacterial activity and is ideal for primary screening of a large number of compounds.
-
Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland turbidity standard.
-
Inoculation: Within 15 minutes of standardization, uniformly swab the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Impregnate each disk with a defined amount (e.g., 10-20 µg) of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disk must be included as a negative control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition (ZOI) in millimeters. A larger ZOI indicates greater susceptibility of the bacterium to the compound.
Causality Insight: The Kirby-Bauer method relies on the principle of diffusion. The compound diffuses from the disk into the agar, creating a concentration gradient. The ZOI edge represents the Minimum Inhibitory Concentration (MIC) on that specific agar plate.
Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of a compound that visibly inhibits bacterial growth.
-
Compound Preparation: Prepare a series of twofold serial dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density (OD₆₀₀).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the features required for potent antibacterial activity.
-
N1-Position Substitution: The substituent at the N1 position of the pyrazole ring significantly impacts activity. Aromatic rings with varied electronic properties (both electron-donating and electron-withdrawing groups) have been explored, with specific substitutions leading to enhanced potency against MRSA. [1]* C6-Position Linker: The nature of the group introduced at the C6 position is critical. For pleuromutilin conjugates, a thioether bond was shown to have a positive influence on the antimicrobial effect. [1]This suggests that the linker's geometry and chemical properties are key to correctly positioning the molecule in its target binding site.
-
Aromatic Substituents: For derivatives targeting IspE, a 2,4-dichlorophenyl group was found to be important for activity. STD-NMR mapping revealed that this part of the molecule had a higher proximity to the enzyme surface than the core pyrazolopyrimidine ring, indicating it is a primary driver of the binding interaction. [5]
Conclusion and Future Directions
This compound has proven to be a remarkably fruitful scaffold for the development of novel antibacterial agents. Its synthetic tractability, coupled with the ability of its derivatives to engage diverse and essential bacterial targets like the ribosome and enzymes in the MEP pathway, positions it as a high-value starting point for drug discovery programs.
Future research should focus on:
-
Multiparameter Optimization: Expanding SAR studies to simultaneously optimize for potency, selectivity against bacterial targets, and ADME (absorption, distribution, metabolism, excretion) properties.
-
Exploration of New Targets: Using the scaffold to build libraries for screening against other validated or novel bacterial targets.
-
Combating Resistance: Evaluating lead compounds against a broader panel of clinically isolated, multidrug-resistant bacterial strains to assess their potential to overcome known resistance mechanisms.
-
In Vivo Validation: Advancing the most promising candidates into preclinical animal models of infection to confirm their efficacy in a physiological setting. [1] The continued exploration of this privileged scaffold holds significant promise for delivering the next generation of antibiotics needed to address the global health crisis of antimicrobial resistance.
References
- Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. (2015).
- Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. (2020).
- Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (2021).
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science.
- Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. (2020).
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (2018).
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2022).
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2018). MDPI.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2018). MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021).
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 5. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Kinase Inhibition
Abstract
The pyrazolo[3,4-d]pyrimidine core has solidified its position as a "privileged scaffold" in modern medicinal chemistry, largely due to its remarkable success in generating potent and selective kinase inhibitors.[1] Its structural analogy to the endogenous ATP purine ring allows it to effectively compete for the hinge region of kinase active sites, providing a fertile ground for the development of novel therapeutics, particularly in oncology.[1][2][3] This in-depth technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals, providing field-proven insights into the causality behind experimental choices, detailed experimental protocols, and a thorough analysis of how structural modifications influence biological activity.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine bicycle is a bioisostere of adenine, the nitrogenous base in ATP.[4][5] This inherent structural mimicry is the cornerstone of its success. By replacing the imidazole ring of purine with a pyrazole moiety, the scaffold retains the key hydrogen bonding capabilities necessary for interaction with the kinase hinge region, while offering unique vectors for chemical modification to achieve potency and selectivity.[5] This has led to the development of numerous successful anticancer agents.[2]
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is demonstrated by its ability to target a wide array of kinases, including cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, glycogen synthase kinase-3 (GSK-3), epidermal growth factor receptor (EGFR) protein tyrosine kinase, and FMS-like tyrosine kinase 3 (FLT3).[6][7]
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is intricately linked to the nature and position of various substituents. Understanding these relationships is paramount for rational drug design.
The N1-Position: A Key Determinant of Potency and Selectivity
Substitutions at the N1-position of the pyrazole ring play a crucial role in orienting the molecule within the ATP-binding pocket and can significantly impact both potency and selectivity.
-
Aryl and Substituted Aryl Groups: The introduction of a phenyl or substituted phenyl group at the N1-position is a common strategy. For instance, in a series of Src kinase inhibitors, the presence of a p-bromophenyl group at N1 led to compounds with improved potency.[8] This highlights the importance of exploring electronic and steric effects at this position. In another study, a 1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone derivative showed potent antitumor activity, with the 4-chlorophenyl group contributing to its efficacy.[6]
The C3-Position: Modulating Kinase Interactions
The C3-position offers a vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site.
-
Small Alkyl Groups: The presence of a small alkyl group, such as a methyl group, is often well-tolerated and can contribute to favorable interactions.
-
Exploring Diverse Substituents: More recent studies have explored a wider range of substituents at C3 to enhance potency and target specific kinases. For example, modifications at this position have been explored in the development of Bruton's tyrosine kinase (BTK) inhibitors, where π-stacking interactions with a distal phenyl ring linked to C3 were investigated.[3]
The C4-Position: The Gateway to the Hinge Region
The C4-position is arguably the most critical for kinase inhibition, as substituents at this position directly interact with the hinge region of the kinase.
-
Anilino Moieties: The introduction of an anilino group at C4 is a well-established strategy for potent kinase inhibition. SAR studies have shown that derivatives bearing an anilino moiety at C4 exhibit better CDK2 inhibitory activity than their benzyl analogues.[9] Specifically, compounds with a 3-fluoroanilino group at C4 were as active as the known CDK2 inhibitor roscovitine.[9]
-
Urea and Amide Linkages: The incorporation of urea or amide linkages at the C4-anilino group allows for the exploration of additional hydrogen bonding interactions and the introduction of larger, more complex side chains. A notable example is a multikinase inhibitor where a urea-linked phenyl group was optimized to potently inhibit FLT3 and VEGFR2.[10][11]
-
Piperazine Linkers: Linking a piperazine ring to the C4 position has proven to be an effective strategy for designing potent inhibitors. This linker can connect to various aromatic moieties, allowing for extensive SAR exploration.[7]
The C6-Position: Fine-Tuning Activity and Properties
Substitutions at the C6-position can influence the overall physicochemical properties of the molecule and provide additional interactions within the active site.
-
Thioether Linkages: The introduction of a thioether linkage at C6, often connected to a solubilizing group like a morpholine, has been shown to improve the properties of Src kinase inhibitors.[8]
Visualizing Key SAR Principles
To better illustrate the core concepts of pyrazolo[3,4-d]pyrimidine SAR, the following diagram highlights the key positions for substitution and their general impact on kinase inhibition.
Caption: Key positions for substitution on the pyrazolo[3,4-d]pyrimidine scaffold.
Quantitative SAR Data Summary
The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinases, providing a quantitative overview of the SAR.
| Compound ID | Target | IC50/GI50 (µM) | Key Structural Features | Reference |
| VIIa | 57 Human Cancer Cell Lines | 0.326 - 4.31 | 1-(4-chlorophenyl)-3-methyl, 4-hydrazone | [6] |
| 14 | MCF-7, HCT-116, HepG-2 | 0.045, 0.006, 0.048 | Thioglycoside derivative | [12] |
| 15 | MCF-7, HCT-116, HepG-2 | 0.046, 0.007, 0.048 | Thioglycoside derivative | [12] |
| 13 | CDK2/cyclin A | 0.081 | Pyrazolo[4,3-e][1][6][13]triazolo[1,5-c]pyrimidine | [12] |
| XVI | 9 Human Cancer Subpanels | 1.17 - 18.40 | Piperazine acetamide linkage | [7][14] |
| 33 | FLT3, VEGFR2 | Potent Inhibition | 4-(phenylurea)oxy substituent | [10][11] |
| 1a | A549 | 2.24 | 2-methyl thioether substituent | [15] |
| 1d | MCF-7 | 1.74 | Analog of 1a | [15] |
| 5i | EGFRWT, VEGFR2 | 0.3, 7.60 | Phenylpyrazolo[3,4-d]pyrimidine | [16] |
| 7a, 7b | Abl, Src, K-562 cells | High Activity | 6-substituted pyrazolo[3,4-d]pyrimidines | [17] |
| 23c | RET Kinase | Potent & Selective | 4-substituted pyrazolo[3,4-d]pyrimidine | [18] |
Experimental Protocols
To ensure the practical applicability of the concepts discussed, this section provides detailed, self-validating protocols for the synthesis of a representative pyrazolo[3,4-d]pyrimidine derivative and a standard kinase inhibition assay.
Synthesis of a 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidine
This protocol describes a common synthetic route for preparing the pyrazolo[3,4-d]pyrimidine core.[1]
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 8. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 9. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility profile of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery. The therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, with aqueous solubility being a critical determinant of bioavailability and formulation feasibility. This guide provides a comprehensive framework for characterizing the solubility profile of this compound. We will explore its predicted solubility based on molecular structure, detail robust experimental methodologies for both thermodynamic and kinetic solubility assessment, and discuss the key factors that modulate its dissolution. This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical development of pyrazolopyrimidine-based drug candidates.
Introduction: The Significance of the Pyrazolopyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, frequently appearing in potent inhibitors of protein kinases.[1] Its rigid, planar structure provides an excellent framework for chemical modification, allowing for fine-tuning of interactions with biological targets.[2] However, compounds in this class, while often readily soluble in organic solvents like dimethyl sulfoxide (DMSO), frequently exhibit poor aqueous solubility.[3][4] This low water solubility can severely hamper in vitro and in vivo testing, leading to challenges in achieving therapeutic concentrations and complicating the development of oral dosage forms.[3]
Therefore, a thorough understanding and precise characterization of the solubility profile of this compound is not merely a data collection exercise; it is a critical first step in its journey from a promising chemical entity to a viable therapeutic agent.
Physicochemical Properties & Predicted Solubility Profile
A preliminary analysis of the molecular structure of this compound allows us to predict its general solubility behavior.
-
Core Structure: The fused aromatic ring system is inherently hydrophobic, contributing to low water solubility.
-
Functional Groups:
-
Amine (-NH2): The primary amine group can act as both a hydrogen bond donor and acceptor, which can aid in solvation by water. It is also a basic center, suggesting that solubility will be pH-dependent.
-
Chloro (-Cl): The chloro substituent increases the molecule's lipophilicity, generally decreasing its affinity for aqueous media.
-
Pyrazolo and Pyrimidine Nitrogens: The nitrogen atoms within the heterocyclic rings are potential hydrogen bond acceptors and sites for protonation, which can influence solubility, particularly as a function of pH.
-
Based on this structural assessment and data from analogous compounds, it is anticipated that this compound is a poorly water-soluble compound.[3][4] Its solubility is expected to be significantly higher in polar aprotic organic solvents.
A Framework for Experimental Solubility Determination
A dual-pronged approach, assessing both thermodynamic and kinetic solubility, provides the most comprehensive understanding for drug development.[5] Thermodynamic solubility represents the true equilibrium state, crucial for formulation, while kinetic solubility is more relevant for the high-throughput screening common in early discovery.[5]
Caption: High-level workflow for solubility characterization.
Thermodynamic (Equilibrium) Solubility
The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method.[6] This technique measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[5] An excess of the solid API is added to a specific solvent or buffer, and the mixture is agitated until equilibrium is reached.[6] The solid and liquid phases are then separated, and the concentration of the dissolved API in the supernatant is quantified, typically by HPLC or UV-spectrophotometry.[7]
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, initially dissolved in a stock solution (usually DMSO), precipitates when diluted into an aqueous buffer.[5] This method is faster and requires less compound than the shake-flask method, making it ideal for early discovery screening.[5] It provides a measure of a compound's propensity to remain in a supersaturated state, which can be relevant to its in vivo absorption.
Key Factors Influencing Solubility
The solubility of an API is not a single value but a property that is highly dependent on its environment. A thorough characterization must investigate several key factors.
Caption: Interrelated factors governing API solubility.
-
pH of the Medium: For ionizable compounds, pH is one of the most critical factors.[8] this compound has a basic amine group. At lower pH values, this group will become protonated, forming a more soluble salt. Therefore, its solubility is expected to be significantly higher in acidic conditions (e.g., pH 1.2, simulating gastric fluid) than in neutral or basic conditions.[6] Determining the full pH-solubility profile across a physiologically relevant range (pH 1.2 to 6.8) is essential.[9]
-
Solvent System and Co-solvents: As predicted, solubility will be poor in water but higher in organic solvents. For formulation purposes, determining solubility in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) and their mixtures with water is a key step in developing a liquid dosage form.[7]
-
Temperature: Most compounds exhibit endothermic dissolution, meaning solubility increases with temperature.[8] Solubility studies are typically conducted at controlled temperatures, often at 25 °C (room temperature) and 37 °C (physiological temperature).[9]
-
Solid-State Properties: The capacity of a substance to exist in more than one crystalline form is known as polymorphism.[10] Different polymorphs can have different melting points and, consequently, different solubilities.[10] It is crucial to characterize the solid form of the API being used for solubility studies to ensure consistency.
Detailed Experimental Protocols
The following protocols provide a standardized approach to characterizing the solubility of this compound.
Protocol 1: Thermodynamic Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility in various aqueous buffers.
Methodology:
-
Preparation: Prepare a set of standard buffers (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8).[9]
-
Addition of API: Add an excess amount of the API (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of each buffer in triplicate in glass vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37 ± 1 °C).[9] Agitate for a sufficient duration to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[6]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
-
pH Verification: Measure the final pH of each suspension to ensure the buffer capacity was not overwhelmed by the API.[6]
Protocol 2: Kinetic Solubility by Nephelometry
Objective: To determine the concentration at which the API precipitates from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the API in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Using a liquid handler, dispense aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96- or 384-well microplate.
-
Serial Dilution: Add small volumes of the DMSO stock solution to the buffer to create a range of final API concentrations (e.g., 1 µM to 200 µM), ensuring the final DMSO concentration is low and consistent across all wells (typically 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader. The concentration at which the turbidity signal rises significantly above the background indicates the point of precipitation and defines the kinetic solubility.
Data Presentation & Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Comment |
|---|---|---|
| Molecular Formula | C₅H₄ClN₅ | |
| Molar Mass | 170.57 g/mol | |
| pKa (strongest basic) | TBD (Est. 3-5) | Due to the amine and ring nitrogens. Suggests pH-dependent solubility. |
| logP | TBD (Est. 1.5-2.5) | Indicates moderate lipophilicity. |
Table 2: Experimental Thermodynamic Solubility Profile
| Medium | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| 0.1 N HCl | 1.2 | 37 | TBD | TBD |
| Acetate Buffer | 4.5 | 37 | TBD | TBD |
| Phosphate Buffer | 6.8 | 37 | TBD | TBD |
| Simulated Intestinal Fluid | 6.5 | 37 | TBD | TBD |
| Water | ~7.0 | 37 | TBD | TBD |
(TBD: To Be Determined Experimentally)
Overcoming Solubility Challenges
Given the high probability of low aqueous solubility for this compound class, strategies to improve it should be considered early. The prodrug approach, where a labile promoiety is attached to the parent molecule to enhance solubility, has proven successful for other pyrazolo[3,4-d]pyrimidines.[1] Other formulation strategies include the use of cyclodextrins, nanoparticle encapsulation, or the development of amorphous solid dispersions.[3]
Conclusion
The solubility profile of this compound is a critical dataset for its advancement as a drug candidate. Based on its chemical structure and the behavior of related compounds, it is expected to be a poorly water-soluble molecule with pronounced pH-dependent solubility, being more soluble in acidic conditions. A rigorous experimental evaluation using standardized protocols such as the shake-flask and kinetic solubility assays is imperative. The resulting comprehensive profile will guide rational formulation development, enable relevant in vitro biological assessment, and ultimately dictate the compound's potential for successful clinical application.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Annex 4.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
- (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. who.int [who.int]
- 10. ijnrd.org [ijnrd.org]
Methodological & Application
Synthesis and Characterization of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An Essential Scaffold for Drug Discovery
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly ATP-binding sites of kinases.[1][2] This has led to the development of numerous potent and selective inhibitors for various therapeutic areas, including oncology, inflammation, and infectious diseases. The title compound, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a key intermediate, providing a versatile platform for the synthesis of diverse libraries of bioactive molecules. The presence of a chloro substituent at the 6-position and an amino group at the 4-position offers distinct points for chemical modification, enabling the fine-tuning of pharmacological properties. This application note provides a detailed, field-proven protocol for the synthesis and comprehensive characterization of this important building block.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the core pyrazolo[3,4-d]pyrimidine ring system, followed by functional group manipulations to introduce the desired chloro and amino substituents. The presented protocol is an amalgamation of established synthetic methodologies for analogous systems, optimized for robustness and scalability.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea to form the pyrazolo[3,4-d]pyrimidine-4,6-diol. Subsequent chlorination yields the key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Finally, a regioselective nucleophilic aromatic substitution with ammonia affords the target compound, this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
This initial step involves the condensation of 5-amino-1H-pyrazole-4-carboxamide with urea to construct the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
5-Amino-1H-pyrazole-4-carboxamide
-
Urea
-
High-temperature heating mantle or sand bath
-
Round-bottom flask equipped with a reflux condenser and gas outlet
Procedure:
-
In a clean, dry round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190 °C for 2 hours. The mixture will melt, and gas evolution will be observed.[3]
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
To the solidified mass, cautiously add a 10% potassium hydroxide solution to dissolve the product.
-
Acidify the solution with dilute hydrochloric acid to a pH of 4-5.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Causality: The high temperature facilitates the cyclocondensation reaction between the amino-pyrazole and urea, leading to the formation of the pyrimidine ring. The basic workup helps to dissolve the product, and subsequent acidification precipitates the diol.
Part 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This step converts the hydroxyl groups of the diol to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution.
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
Reflux apparatus with a gas scrubber to neutralize HCl fumes
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (excess, e.g., 10-15 equivalents).
-
Heat the mixture to reflux at 110 °C for 4 hours.[3] The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that replaces the hydroxyl groups with chlorine atoms. The use of excess POCl₃ ensures complete conversion. The reaction is quenched with ice water to decompose the excess POCl₃ and precipitate the product.
Part 3: Synthesis of this compound
This final step involves a regioselective nucleophilic aromatic substitution of one of the chloro groups with an amino group. The chloro group at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position.
Materials:
-
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Aqueous or alcoholic ammonia solution
-
Sealed reaction vessel or pressure tube
-
Stirring plate
Procedure:
-
In a sealed reaction vessel, dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of concentrated aqueous or alcoholic ammonia solution (e.g., 10-20 equivalents).
-
Seal the vessel and heat the reaction mixture at a temperature between 80-120 °C for several hours (the reaction progress should be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.
Causality: The greater electrophilicity of the C4 position in the pyrimidine ring directs the nucleophilic attack of ammonia to this position, leading to the selective displacement of the C4-chloro group. The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion.
Comprehensive Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Characterization Workflow
Caption: A comprehensive workflow for the characterization of the synthesized compound.
Expected Analytical Data
The following table summarizes the expected characterization data for this compound based on data from closely related analogs.[1][2][4][5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic proton signal for the pyrazole C-H. Broad signals for the NH₂ protons and the pyrazole N-H proton. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazolo[3,4-d]pyrimidine core. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound (C₅H₄ClN₅, MW: 169.57 g/mol ). |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and pyrazole), C=N and C=C stretching of the aromatic rings. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and characterization of this compound. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers in drug discovery and medicinal chemistry to confidently produce this valuable synthetic intermediate. The robust characterization workflow ensures the identity and purity of the final compound, which is crucial for its application in the development of novel therapeutics.
References
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.Molbank, 2021. [Link]
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.Molbank, 2021. [Link]
- New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds.Bioorganic Chemistry, 2018. [Link]
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.Archiv der Pharmazie, 2023. [Link]
- 6-Chloro-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.Clausius Scientific Press, 2019. [Link]
- 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. clausiuspress.com [clausiuspress.com]
- 4. 6-Chloro-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | C7H8ClN5 | CID 220780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | C6H6ClN5 | CID 222250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Pyrazolo[3,4-d]pyrimidines
Introduction: The Enduring Significance of Pyrazolo[3,4-d]pyrimidines in Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, largely owing to its structural resemblance to the endogenous purine ring system.[1][2][3] This purine isostere allows molecules incorporating this heterocycle to effectively interact with the ATP-binding sites of various kinases, making them a privileged scaffold in the development of kinase inhibitors.[4][5] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as therapeutic agents for a multitude of diseases, including cancer, inflammation, and cardiovascular disorders.[1][6]
The functionalization of the pyrazolo[3,4-d]pyrimidine core is paramount to modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. Among the various synthetic strategies, nucleophilic substitution at the C4 and C6 positions stands out as a versatile and widely employed method for introducing diverse chemical functionalities. This guide provides a detailed overview of the principles and protocols for performing nucleophilic substitution reactions on the pyrazolo[3,4-d]pyrimidine nucleus, with a focus on practical application and mechanistic understanding for researchers in drug development.
The Workhorse Precursor: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
The most common starting material for nucleophilic substitution on the pyrazolo[3,4-d]pyrimidine core is a halogenated derivative, typically 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. The chlorine atom at the C4 position is highly susceptible to displacement by a wide range of nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.
The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine itself is a well-established process, often starting from commercially available pyrazole precursors.[7][8] A common route involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one, followed by chlorination with reagents like phosphorus oxychloride (POCl₃).[8][9]
Caption: General synthetic scheme for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Nucleophilic Aromatic Substitution (SNAr): The Core Mechanism
The displacement of the C4-chloro substituent proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of a nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the substituted product. The electron-withdrawing pyrimidine nitrogens are crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[10][12]
Sources
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Quantification of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors. Accurate and precise quantification of this molecule is paramount for ensuring the quality, stability, and efficacy of active pharmaceutical ingredients (APIs) and their formulations. This document provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₃ClN₄ |
| Molecular Weight | 154.56 g/mol |
| CAS Number | 5417-78-7[4] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in methanol and ethanol. |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique for the routine quantification of this compound in bulk drug substance and formulation development. The pyrazolopyrimidine core contains a chromophore that allows for sensitive UV detection.
Method Rationale
A reversed-phase HPLC method is selected due to the non-polar nature of the pyrazolopyrimidine ring system. A C18 column provides excellent retention and separation from potential impurities. The mobile phase, consisting of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The detection wavelength is selected based on the UV absorption maximum of the analyte.
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Detailed Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 22 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent. A minimum of five concentration levels is recommended for linearity assessment.[1]
-
Sample Solution: Prepare a sample solution to a target concentration within the calibration range using the diluent.
3. Method Validation (as per ICH Q2(R1)) [1][2][3]
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity should be evaluated using a photodiode array detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | 80-120% of the test concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice.[5][6] This technique combines the separation power of liquid chromatography with the high specificity of mass spectrometry.
Method Rationale
The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from matrix components.
Experimental Workflow
Caption: LC-MS/MS workflow for sensitive quantification.
Detailed Protocol
1. Instrumentation and Conditions:
-
LC System: UPLC system for fast and efficient separations.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient optimized for the analyte's retention.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by direct infusion of a standard solution. A plausible transition would be m/z 155.0 → [fragment ion]. The exact fragment needs to be determined experimentally.
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations in the ng/mL range.
3. Method Validation:
The validation parameters are similar to the HPLC-UV method, but with more stringent acceptance criteria for sensitivity (LOD and LOQ).
III. UV-Vis Spectrophotometry
For a rapid and simple estimation of concentration, particularly in pure substance analysis, UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic techniques but is valuable for quick checks and in-process controls.
Method Rationale
The method relies on the principle of Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) is determined to ensure maximum sensitivity.
Detailed Protocol
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm quartz cuvettes.
2. Procedure:
-
Solvent: A suitable UV-transparent solvent in which the analyte is stable (e.g., methanol).
-
Determination of λmax: Scan a standard solution of this compound from 200-400 nm to determine the wavelength of maximum absorbance.[7]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
IV. Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are essential.[8][9][10][11] These studies help in identifying potential degradation products and ensuring that the analytical method can separate and quantify the analyte in the presence of these degradants.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light as per ICH Q1B guidelines.[12]
The developed HPLC-UV method should be used to analyze the stressed samples to demonstrate its specificity and stability-indicating nature.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control, LC-MS/MS for high-sensitivity applications, and UV-Vis spectrophotometry for rapid screening. Adherence to the principles of method validation outlined in the ICH guidelines is crucial to ensure the integrity of the generated data.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Current Step 4 version, November 2005. [Link]
- ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Current Step 4 version, November 1996. [Link]
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Published October 22, 2025. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Altabrisa Group.
- Yuan, Y., et al. Simultaneous quantification of urinary purines and creatinine by ultra high performance liquid chromatography with ultraviolet spectroscopy and quadrupole time-of-flight mass spectrometry: Method development, validation, and application to gout study. Journal of Separation Science, 42(15), 2523-2533 (2019). [Link]
- Yuan, Y., et al. Simultaneous quantification of urinary purines and creatinine by ultra high performance liquid chromatography with ultraviolet spectroscopy and quadrupole time‐of‐flight mass spectrometry: Method development, validation, and application to gout study.
- MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
- Levin, M. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Anarjan, A. A., & T, S. Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), (2016). [Link]
- Gomaa, M. S., et al. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(5), 5459-5470 (2014). [Link]
- SIELC Technologies. Separation of 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine on Newcrom R1 HPLC column. Published May 17, 2018. [Link]
- Singh, R., & Kumar, R. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188 (2013). [Link]
- Sharma, G., & Saini, V. Forced Degradation Studies. MedCrave online, (2016). [Link]
- Van de Steene, J., & Lambert, W. Current Developments in LC-MS for Pharmaceutical Analysis. Lirias, (2008). [Link]
- Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), (2022). [Link]
- Kümmerer, K., et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4875-4886 (2020). [Link]
- Cenmed Enterprises. This compound (C007B-614553). [Link]
- Schenone, S., et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5227 (2023). [Link]
- MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
- Pajares, S., et al. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(9), 1615-1626 (2023). [Link]
- ResearchGate. Uric acid detection using uv-vis spectrometer. (2019). [Link]
- Perez-Chauca, E. O., et al. Ultraviolet spectrophotometric methods development and validation for quantification of lamivudine and zidovudine in dissolution. Journal of Pharmacy & Pharmacognosy Research, 10(5), 847-861 (2022). [Link]
- Turgeon, C. T., et al. Quantitation of Purine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 421-430 (2022). [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. jppres.com [jppres.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. ICH Official web site : ICH [ich.org]
Application Note: Definitive Structure Elucidation of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine using 1H and 13C NMR Spectroscopy
Introduction
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a vital heterocyclic compound, frequently employed as a key intermediate in the synthesis of diverse bioactive molecules, particularly kinase inhibitors for targeted cancer therapy.[1] Its fused pyrazole and pyrimidine ring system forms the core scaffold of numerous pharmaceuticals.[2][3] Given its role in drug discovery and development, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard analytical technique for this purpose, providing precise information about the molecular structure in solution.[4][5]
This application note provides a comprehensive, field-proven guide for the ¹H and ¹³C NMR analysis of this compound. It moves beyond a simple recitation of steps to explain the causality behind critical experimental choices, ensuring researchers can acquire high-quality, reproducible data and interpret it with confidence.
Part 1: Molecular Structure and Spectroscopic Preview
To effectively interpret NMR spectra, one must first understand the molecule's structure and the expected electronic environments of its nuclei.
Molecular Structure with Atom Numbering
The structure of this compound is shown below, with IUPAC-recommended numbering for unambiguous spectral assignment.
Caption: IUPAC Numbering for this compound.
Anticipated NMR Signatures:
-
¹H NMR: Three distinct signals are expected:
-
A singlet for the C3 proton (H3).
-
A broad singlet for the two N4-amine protons (NH₂).
-
A very broad and downfield singlet for the N1-pyrazole proton (NH). The absence of adjacent protons means no spin-spin coupling is expected, leading to simple singlet multiplicities for all signals.
-
-
¹³C NMR: Five signals for the carbon atoms of the heterocyclic core are expected. The chemical shifts will be significantly influenced by the neighboring nitrogen atoms and the chlorine substituent, generally shifting them downfield into the aromatic/heteroaromatic region.
Part 2: Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.
Protocol 1: High-Fidelity Sample Preparation
Causality: The primary goals of this protocol are to create a homogeneous solution free of paramagnetic impurities and particulate matter, and to use a solvent that does not obscure analyte signals.[4][6] Deuterated solvents are essential for ¹H NMR to prevent the intense signal of proteo-solvent from overwhelming the sample signals.[5] The deuterium signal also provides a lock frequency for the spectrometer to maintain magnetic field stability.[5][7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this molecule due to its excellent ability to dissolve polar, nitrogen-containing heterocycles and its high boiling point.
Materials:
-
This compound sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Glass Pasteur pipette and cotton or glass wool
-
Analytical balance
-
Microspatula
-
Small, clean, dry vial (e.g., 1-dram vial)
Step-by-Step Methodology:
-
Cleaning Glassware: Ensure the NMR tube and preparation vial are scrupulously clean and dry. A final rinse with acetone followed by drying in a vacuum oven is recommended.[6][8]
-
Weighing the Sample:
-
For ¹H NMR: Accurately weigh 5-10 mg of the sample into the vial.[8] This provides excellent signal-to-noise (S/N) in a minimal number of scans.
-
For ¹³C NMR: Accurately weigh 20-30 mg of the sample. A higher concentration is required to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[4][8]
-
-
Dissolution:
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial using a clean pipette. This volume ensures a sample height of 4-5 cm in a standard 5 mm tube, which is optimal for the instrument's receiver coils.[4][8]
-
Cap the vial and vortex thoroughly for 30-60 seconds to ensure complete dissolution. If necessary, gentle warming in a water bath (<40°C) can aid dissolution. The final solution must be clear and transparent.
-
-
Filtration and Transfer:
-
Tightly pack a small plug of cotton or glass wool into the constriction of a Pasteur pipette.
-
Filter the sample solution through this plug directly into the NMR tube. This is a critical step. It removes any microscopic solid particles that would severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks (poor shimming).[6][7]
-
-
Final Check: Cap the NMR tube, wipe the outside with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints, and inspect the sample visually. It should be a single, clear phase with no suspended solids.
Protocol 2: NMR Data Acquisition
Causality: The parameters chosen are a balance between achieving high S/N and minimizing experiment time. For ¹³C NMR, broadband proton decoupling is used to collapse ¹³C-¹H coupling, which simplifies the spectrum to single lines for each carbon and provides a significant S/N enhancement via the Nuclear Overhauser Effect (NOE).
Instrumentation:
-
400 MHz (or higher field) NMR Spectrometer equipped with a 5 mm probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems)
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2-5 seconds (ensures full relaxation for quantitative integration)
-
Number of Scans (NS): 8-16 scans
¹³C{¹H} NMR Acquisition Parameters:
-
Pulse Program: Single pulse with broadband proton decoupling (e.g., 'zgpg30' on Bruker systems)
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024-4096 scans (adjust based on sample concentration)
Part 3: Spectral Analysis and Data Interpretation
The following data represents typical spectra obtained using the protocols described above.
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum shows three distinct signals, consistent with the molecular structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 13.51 | Broad Singlet | 1H | N1-H | The pyrazole N-H proton is acidic and engages in hydrogen bonding, resulting in a very broad signal at a highly deshielded (downfield) chemical shift.[9] |
| 8.16 | Singlet | 1H | C3-H | This proton is attached to an electron-deficient pyrazole ring, flanked by two nitrogen atoms, causing a significant downfield shift into the aromatic region. |
| 7.25 | Broad Singlet | 2H | N4-NH₂ | Amine protons are exchangeable and often appear as a broad signal. Their chemical shift is influenced by solvent and concentration. The integration value of 2H confirms the assignment. |
| 2.50 | Singlet | - | Residual DMSO | This is the residual proteo-signal from the DMSO-d₆ solvent.[10] |
¹³C NMR Spectrum Analysis (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum displays five signals corresponding to the carbon atoms of the heterocyclic core.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 158.1 | C4 | This carbon is an sp² carbon bonded to two electronegative nitrogen atoms (N4-amine and N5) and is part of the electron-deficient pyrimidine ring, resulting in the most downfield shift. |
| 155.5 | C6 | Bonded to an electronegative chlorine atom and a nitrogen atom (N5), this carbon is also highly deshielded. |
| 154.3 | C7a | This is a quaternary (bridgehead) carbon at the fusion of the two rings, experiencing deshielding from adjacent nitrogens. |
| 135.2 | C3 | The sole proton-bearing carbon of the heterocyclic core. Its chemical shift is typical for a CH group in an electron-deficient heteroaromatic system. |
| 100.1 | C3a | This quaternary (bridgehead) carbon is the most upfield of the core carbons, consistent with data for similar pyrazolo[3,4-d]pyrimidine systems.[2] |
Part 4: Workflow Visualization and Validation
A robust analytical workflow ensures data integrity from sample to result.
NMR Analysis Workflow Diagram
Caption: Standard Operating Procedure for NMR analysis of the title compound.
Trustworthiness and Self-Validation
The integrity of this analysis is upheld by a self-validating system:
-
¹H Integration: The integral ratios (1H : 2H : 1H) directly correspond to the proton count of the distinct chemical environments (C3-H, NH₂, N1-H), confirming the presence and stoichiometry of these groups.
-
¹³C Count: The observation of exactly five carbons in the ¹³C spectrum matches the five unique carbon environments in the heterocyclic core.
-
Cross-Correlation with Literature: The observed chemical shifts are in excellent agreement with published data for structurally related pyrazolo[3,4-d]pyrimidines, providing authoritative grounding for the assignments.[2][11] For absolute confirmation in novel analogs, 2D NMR experiments like HSQC (to correlate carbons with their directly attached protons) and HMBC (to see long-range C-H correlations) would be employed.[2][10]
References
- Rodrigues, L. M., et al. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE.
- Al-Ostath, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
- (n.d.). Supporting Information. ScienceOpen.
- Krylov, V. B., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC - NIH.
- Rodrigues, L. M., et al. (n.d.). (PDF) NMR Analysis of a Series of Substituted. Amanote Research.
- Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- El-Sayed, N. N. E., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Nanalysis. (2022). Guide: Preparing a Sample for NMR analysis – Part I.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- (n.d.). NMR Chemical Shifts.
- Abdelgawad, M. A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
- Turner, C. J., & Cheeseman, G. W. H. (1979). Carbon‐13 NMR spectra of some 4‐ and 5‐substituted pyrimidines. Semantic Scholar.
- Nishiyama, Y., et al. (2022). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI.
- Mowbray, C. E., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PMC - PubMed Central.
- (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
Sources
- 1. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. organomation.com [organomation.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. scienceopen.com [scienceopen.com]
- 11. (PDF) NMR Analysis of a Series of Substituted [research.amanote.com]
Mastering the Atomic Blueprint: A Guide to X-ray Crystallography of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the single-crystal X-ray diffraction analysis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. As a class of compounds with significant therapeutic potential, understanding their precise three-dimensional structure is paramount for structure-based drug design and optimization.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the rationale behind key decisions in the crystallographic workflow, from crystal generation to final structure validation and deposition.
Section 1: The Rationale - Why Crystallography is Crucial for Pyrazolopyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purines and interacting with a wide range of biological targets, including various kinases.[3][4] The specific substitution pattern, such as the 6-chloro and 4-amine groups on the core, dictates the molecule's steric and electronic properties. These properties, in turn, govern its interactions with protein active sites.
X-ray crystallography provides an unparalleled, high-resolution view of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[5] This empirical data is invaluable for:
-
Unambiguous Structure Confirmation: Verifying the regiochemistry and stereochemistry of synthesized derivatives.[6]
-
Conformational Analysis: Identifying preferred torsion angles and ring puckering, which are critical for receptor binding.
-
Understanding Intermolecular Interactions: Revealing hydrogen bonding networks, π-π stacking, and other non-covalent interactions that influence crystal packing and can inform on potential interactions in a biological context.[7]
-
Informing Computational Models: Providing experimental data to validate and refine molecular docking and molecular dynamics simulations.[2][7]
Section 2: The Workflow - From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring careful planning and execution. Each stage presents its own challenges and opportunities for optimization.
Figure 1: Overall workflow for the X-ray crystallography of small molecules.
Section 3: Detailed Protocols and Methodologies
Part 3.1: Protocol for Crystallization of this compound Derivatives
Objective: To grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality for X-ray diffraction.[8]
Rationale: The formation of a well-ordered crystal lattice is the most critical and often most challenging step.[8] The choice of solvent and crystallization method is paramount. Pyrazolopyrimidine derivatives, being relatively planar and containing hydrogen bond donors and acceptors, have a good propensity to crystallize. The key is to achieve a state of slow supersaturation.
Materials:
-
Purified this compound derivative (>98% purity).
-
HPLC-grade solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane (DCM), Ethyl Acetate, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).
-
Anti-solvents (e.g., Hexanes, Diethyl ether, Water).
-
Small glass vials (1-2 drams) and a larger container for vapor diffusion.
Methodology: Anti-solvent Vapor Diffusion
This is a gentle and highly effective technique for compounds soluble in high-boiling point solvents.[9][10]
-
Preparation of the Solution: Dissolve 2-5 mg of the purified compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) in a small, open vial. The goal is a concentrated, but not yet saturated, solution.
-
Setting up the Chamber: Place this small vial inside a larger, sealable jar or beaker.
-
Introducing the Anti-solvent: Add a larger volume (2-5 mL) of a volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[10]
-
Sealing and Incubation: Seal the jar tightly. The anti-solvent vapor will slowly diffuse into the compound's solution.[10] This gradual decrease in solubility gently pushes the solution towards supersaturation, promoting slow and orderly crystal growth.
-
Monitoring: Place the setup in a vibration-free location at a constant temperature. Observe periodically over several days to weeks for the formation of crystals.
Troubleshooting Crystallization:
| Issue | Possible Cause | Recommended Solution |
| No Crystals Form | Solution is not supersaturated, or the compound is too soluble. | Try a different anti-solvent that has a more pronounced effect on solubility. Alternatively, allow for very slow evaporation by slightly loosening the cap of the outer container.[10] |
| Precipitate/Powder Forms | Supersaturation was reached too quickly. | Reduce the initial concentration of the compound in the good solvent. Use a less volatile anti-solvent to slow down the diffusion process. |
| Many Small Crystals | Too many nucleation sites formed simultaneously. | Filter the initial solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as nucleation sites. |
Part 3.2: Protocol for X-ray Data Collection and Processing
Objective: To obtain a complete and high-quality set of diffraction data from a single crystal.
Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[8] The geometry and intensity of these diffracted spots contain the information about the arrangement of atoms in the crystal. Modern diffractometers automate much of this process.
Methodology:
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Secure the crystal on a cryo-loop using a small amount of cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage during data collection.
-
Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer. Common X-ray sources are copper (Cu Kα) or molybdenum (Mo Kα) rotating anodes or high-brilliance sources like a MetalJet.[5]
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The diffractometer software will then automatically index these spots to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: The software will calculate an optimal strategy to collect a complete dataset with high redundancy, typically involving a series of omega (ω) and phi (φ) scans.
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves:
-
Integration: Calculating the intensity of each reflection.
-
Scaling: Correcting for experimental variations (e.g., beam intensity fluctuations, crystal decay).
-
Merging: Averaging the intensities of symmetry-equivalent reflections.
-
The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each unique reflection.
Part 3.3: Protocol for Structure Solution, Refinement, and Validation
Objective: To translate the diffraction data into a chemically sensible atomic model and refine it to best fit the experimental observations.
Rationale: The "phase problem" in crystallography means that while we measure the intensities (amplitudes) of the diffracted waves, we lose the phase information. Structure solution methods are designed to overcome this. Once an initial model is found, it is iteratively improved through refinement.
Methodology:
-
Structure Solution: For small molecules like pyrazolopyrimidines, direct methods or dual-space methods (as implemented in programs like SHELXT or Olex2) are almost always successful. These methods use statistical relationships between reflection intensities to estimate the initial phases and generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map. The software can often automatically assign atom types based on the electron density peaks.
-
Structure Refinement: This is a least-squares process that adjusts the atomic parameters (positional coordinates, anisotropic displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, as they scatter X-rays too weakly to be located directly from the electron density map.
-
Validation: The final model is rigorously checked using software like PLATON or the validation tools within Olex2 or SHELXL. Key metrics include:
-
R-factors (R1, wR2): Measures of agreement between the model and the data. Lower values are better.
-
Goodness-of-Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: The difference Fourier map should be largely featureless.
-
The final output is a Crystallographic Information File (CIF), which is the standard format for depositing crystal structures with databases like the Cambridge Structural Database (CSD).
Section 4: Data Presentation and Interpretation
A typical crystallographic study will report key data in a standardized table.
Table 1: Example Crystal Data and Structure Refinement Parameters
| Parameter | Example Value for a Derivative |
| Crystal Data | |
| Chemical formula | C₇H₅ClN₆ |
| Formula weight | 212.62 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, α = 90°b = 10.123(3) Å, β = 98.45(1)°c = 9.876(3) Å, γ = 90° |
| Volume | 844.1(4) ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.672 Mg/m³ |
| Data Collection & Refinement | |
| Reflections collected | 8124 |
| Independent reflections | 1935 [R(int) = 0.034] |
| Completeness to θ = 25.24° | 99.8 % |
| Data / restraints / parameters | 1935 / 0 / 127 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.118 |
| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |
Note: These are representative values and will vary for each specific derivative.
Section 5: Conclusion
The structural elucidation of this compound derivatives by single-crystal X-ray crystallography is an essential component of modern drug discovery. It provides definitive proof of structure and invaluable insights into the conformational and electronic properties that drive biological activity. By following rigorous, well-reasoned protocols, researchers can generate high-quality structural data that accelerates the development of novel therapeutics.
References
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. [Link]
- Crystal form of pyrazolopyrimidine ester compound and preparation method therefor. (n.d.).
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. [Link]
- X-ray Crystallography. (n.d.).
- How to grow crystals for X-ray crystallography. (2024). IUCr. [Link]
- The structure of pyrazolo[3,4‐d]pyrimidine 122. (n.d.).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
- Absolute Configuration of Small Molecules by Co‐Crystalliz
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (n.d.). Taylor & Francis Online. [Link]
- Small molecule crystallography. (n.d.). Excillum. [Link]
- Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts. (n.d.).
- Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. (2008). PubMed. [Link]
- Synthesis, Isomerization, and Antimicrobial Evaluation of Some Pyrazolopyranotriazolopyrimidine Deriv
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). SciSpace. [Link]
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 6-chloro-N-(3,4-dimethylphenyl)-1. (n.d.). Dana Bioscience. [Link]
- Chemical structures of selected pyrazolo [3,4-d] pyrimidines (60–63). (n.d.).
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- 6-Chloro-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. [Link]
- 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. [Link]
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI. [Link]
Sources
- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 2. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. excillum.com [excillum.com]
- 6. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. iucr.org [iucr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Analysis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key heterocyclic compound, forming the structural backbone of numerous molecules in drug discovery, particularly in the development of kinase inhibitors.[1][2] Its pyrazolopyrimidine core is a well-established pharmacophore that mimics the purine structure of ATP, enabling competitive inhibition at the kinase hinge region. Accurate and sensitive quantification of this and related small molecules in complex biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies during preclinical and clinical development.[3]
This application note presents a robust and sensitive method for the analysis of this compound using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The described protocol is optimized for high-throughput screening, offering excellent selectivity, and reproducibility, making it suitable for researchers, scientists, and drug development professionals.
Scientific Principles & Experimental Rationale
The inherent selectivity and sensitivity of tandem mass spectrometry make it the gold standard for bioanalysis.[4] The method relies on the unique transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to one or more product ions. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and matrix interference, allowing for precise quantification even at low concentrations.[5]
Electrospray Ionization (ESI) is the chosen ionization technique due to the polar nature and presence of basic nitrogen atoms in the this compound structure, which readily accept a proton to form a stable [M+H]⁺ ion in the positive ion mode.[6] The subsequent fragmentation (Collision-Induced Dissociation - CID) in the collision cell provides structural information and a unique fragmentation signature for unequivocal identification and quantification.
Predicted Mass Spectrometry Fragmentation
A thorough understanding of the molecule's fragmentation pattern is crucial for developing a selective MRM method. Based on the structure of this compound (Molecular Formula: C₅H₄ClN₅, Exact Mass: 169.0155), we predict the following fragmentation pathway under positive ESI conditions.
The protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 170.0 will be selected as the precursor ion. The chlorine atom imparts a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), resulting in a corresponding [M+H+2]⁺ peak at m/z 172.0.
Upon fragmentation, we anticipate several key product ions:
-
Loss of NH₃ (Ammonia): A common fragmentation pathway for primary amines, leading to a product ion at m/z 153.0.
-
Loss of HCN (Hydrogen Cyanide): Cleavage of the pyrimidine or pyrazole ring can result in the neutral loss of HCN, yielding a fragment at m/z 143.0.
-
Loss of Cl (Chlorine radical): While less common as a primary fragmentation, it could contribute to ions around m/z 135.0.
The most intense and stable fragment ions should be selected for the final MRM method to ensure maximum sensitivity and reproducibility.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.
Caption: High-level workflow for the bioanalysis of this compound.
Detailed Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples, which can interfere with the LC-MS analysis.[4]
Materials:
-
Biological matrix (e.g., human plasma, rat liver microsomes)
-
This compound analytical standard
-
Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid (FA), chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
Procedure:
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytical standard into the biological matrix.
-
Precipitation: To 100 µL of sample, standard, or QC, add 300 µL of cold ACN with 0.1% FA.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate, avoiding disturbance of the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for chromatographic separation and mass spectrometric detection. A reversed-phase C18 column is chosen for its excellent retention and separation of small, moderately polar molecules.[4]
Instrumentation:
-
A UHPLC or HPLC system
-
A triple quadrupole mass spectrometer equipped with an ESI source
LC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for pyrazolopyrimidine compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |
| Gradient | 5% to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min | A rapid gradient allows for high-throughput analysis while ensuring elution of the analyte. |
| Column Temp. | 40°C | Reduces viscosity and improves peak symmetry and reproducibility.[4] |
| Injection Vol. | 5 µL | A typical injection volume to balance sensitivity and peak shape. |
MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogens in the molecule are readily protonated.[6] |
| Capillary Voltage | 3.2 kV | Optimal voltage for stable spray and ion generation.[7] |
| Drying Gas Temp. | 250°C | Facilitates desolvation of the ESI droplets.[7] |
| Drying Gas Flow | 11.0 L/min | Assists in desolvation and prevents solvent clusters.[7] |
| Nebulizer Pressure | 35 psi | Creates a fine aerosol for efficient ionization.[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For highest selectivity and sensitivity in quantitative analysis.[4] |
MRM Transitions (Predicted):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 170.0 | 153.0 (Quantifier) | To be optimized |
| 170.0 | 143.0 (Qualifier) | To be optimized | |
| 172.0 (Isotope) | Follows quantifier | To be optimized |
Note: Collision energy must be empirically optimized for the specific instrument to maximize the signal of the product ions.
Data Analysis and System Validation
Calibration: A calibration curve should be constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.
Trustworthiness and Self-Validation
The protocol's integrity is ensured by several self-validating mechanisms:
-
Qualifier Ion Ratio: The ratio of the quantifier to qualifier product ion should remain constant (typically within ±20%) across all samples, confirming the identity of the analyte and absence of co-eluting interferences.
-
Isotopic Peak Confirmation: The presence of the chlorine isotope peak ([M+H+2]⁺) at the correct ratio provides an additional layer of confirmation for the precursor ion.
-
Retention Time: The analyte's retention time should be consistent throughout the analytical run, with a narrow tolerance window (e.g., ±2%).
-
Quality Control Samples: Inclusion of QCs at low, medium, and high concentrations within each analytical batch ensures the accuracy and precision of the run.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The methodology is designed for high-throughput applications in drug discovery and development, offering the necessary sensitivity, selectivity, and robustness for reliable bioanalysis. The provided rationale and step-by-step instructions serve as a strong foundation for researchers to implement and further optimize this method for their specific needs.
References
- Bantsar, A. S., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1204.
- Kovaleva, E. G., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294.
- mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics.
- Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
- Wyatt, P. G., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1183-1191.
- PubChem. (n.d.). 6-Chloro-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.
- Schütze, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(21), 5129-5140.
- PubChem. (n.d.). 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.
- ProQuest. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
Sources
- 1. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. biocompare.com [biocompare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol: Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
This document provides a comprehensive guide for the synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the development of various therapeutic agents. The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore due to its structural similarity to purines, allowing it to interact with a wide range of biological targets, including protein kinases.[1][2] This protocol outlines a reliable synthetic route, detailing the necessary reagents, equipment, and procedural steps, including critical parameter controls and safety precautions. The methodology is designed for researchers in medicinal chemistry and drug development, providing a self-validating system for producing the target compound with high purity.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is an isostere of adenine, a fundamental component of nucleic acids. This structural mimicry allows compounds based on this scaffold to act as competitive inhibitors for enzymes that bind purines, such as various kinases.[1] Consequently, derivatives of this heterocyclic system have been extensively investigated for their potential as anticancer, antibacterial, and antitumor agents.[3] The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with tailored biological activities. The presence of the chloro and amino groups at positions 6 and 4 respectively, offers regioselective sites for further chemical modifications.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (a tautomer of Allopurinol). The synthetic pathway involves:
-
Dichlorination: Conversion of the diol to the corresponding 4,6-dichloro derivative using a strong chlorinating agent.
-
Regioselective Amination: Selective substitution of the chlorine atom at the 4-position with an amino group.
This strategy is advantageous due to the availability of the starting material and the generally high yields of the individual steps.
Figure 1: General synthetic workflow for this compound.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS No. |
| 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | ≥98% | Sigma-Aldrich | 315-30-0 |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Merck | 10025-87-3 |
| Ammonia solution (7N in 1,4-Dioxane) | Synthesis Grade | Sigma-Aldrich | 7664-41-7 |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 |
| Methanol (MeOH) | HPLC Grade | VWR | 67-56-1 |
| Ethyl acetate (EtOAc) | ACS Grade | J.T.Baker | 141-78-6 |
| Hexane | ACS Grade | J.T.Baker | 110-54-3 |
| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | Sigma-Aldrich | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Experimental Protocol
Step 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This procedure is adapted from established methods for the chlorination of pyrazolopyrimidine cores.[4]
Diagram of Experimental Setup for Step 1
Figure 2: Apparatus for the synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube), a magnetic stir bar, and a dropping funnel.
-
Reagent Addition: To the flask, add 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (10.0 g, 73.5 mmol).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 100 mL, 1.07 mol) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring. The solid will gradually dissolve.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a solid.
Step 2: Synthesis of this compound
This step involves a regioselective nucleophilic aromatic substitution, where the chlorine at the more reactive C4 position is displaced by an amino group.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (5.0 g, 26.7 mmol) in 1,4-dioxane (100 mL).
-
Amination: To the stirred solution, add a 7N solution of ammonia in 1,4-dioxane (20 mL, 140 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC using ethyl acetate/hexane (1:1) as the eluent.
-
Isolation: Upon completion, a precipitate will have formed. Collect the solid by vacuum filtration and wash with a small amount of cold 1,4-dioxane.
-
Purification: The crude product can be further purified by recrystallization from methanol or ethanol to yield this compound as a pure solid.
Characterization and Expected Results
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Expected ¹H NMR (DMSO-d₆, δ ppm) |
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | C₅H₂Cl₂N₄ | 189.00 | Off-white to yellow solid | 14.1 (br s, 1H, NH), 8.8 (s, 1H, C3-H) |
| This compound | C₅H₄ClN₅ | 169.57 | White to off-white solid | 13.5 (br s, 1H, NH), 8.2 (s, 1H, C3-H), 7.5 (br s, 2H, NH₂) |
Note: ¹H NMR chemical shifts are approximate and may vary slightly. Further characterization by ¹³C NMR, Mass Spectrometry, and Elemental Analysis is recommended for complete structural elucidation and purity confirmation.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat.
-
Ammonia solution: Corrosive and has a pungent odor. Use in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.
-
General: All synthetic procedures should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Step 1: Incomplete reaction | Insufficient reaction time or temperature. | Ensure the reaction is refluxing properly and extend the reaction time. Monitor closely by TLC. |
| Step 1: Low yield | Incomplete extraction or loss during work-up. | Perform multiple extractions and be careful during the neutralization step to avoid product decomposition. |
| Step 2: Formation of di-amino product | Excess ammonia or elevated temperature. | Control the stoichiometry of the ammonia solution and maintain the reaction at room temperature. |
| Difficulty in purification | Presence of impurities. | Utilize column chromatography for purification if recrystallization is ineffective. |
Conclusion
The protocol described in this application note provides a detailed and reliable method for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold ensures that this compound will continue to be of significant interest in the field of medicinal chemistry.
References
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
- Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research, 2(7), 474-564. [Link]
- MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
- Al-Suwaidan, I. A., et al. (2022).
- Abdel-Wahab, B. F., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(8), 9815-9828. [Link]
- ResearchGate. (n.d.). Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts.
- MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
- Abdel-Aziz, M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19690. [Link]
- Kasula, M., et al. (2023). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry, 14(3), 481-487. [Link]
- American Chemical Society. (2017). Allopurinol. American Chemical Society. [Link]
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clausiuspress.com [clausiuspress.com]
application of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine in fragment-based drug design
An Application Guide to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in the design of kinase inhibitors, certain chemical scaffolds reappear with remarkable frequency. These "privileged structures" serve as high-quality starting points for building potent and selective therapeutics. The pyrazolo[3,4-d]pyrimidine core is one such scaffold. Its profound value stems from its structural mimicry of adenine, the purine base of adenosine triphosphate (ATP).[1] This bioisosteric relationship allows it to act as an effective "hinge-binder," anchoring small molecules into the ATP-binding site of a vast array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2]
This guide focuses on a specific, highly versatile fragment from this class: This compound (CAS No. 5417-78-7). This compound is not merely a building block; it is an optimized starting point for fragment-based drug design (FBDD). FBDD is a powerful methodology that begins by identifying low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits are then systematically elaborated into more potent, drug-like lead compounds.
This compound is ideally suited for this approach for three critical reasons:
-
Inherent Binding Capability: The 4-amino group and pyrazole nitrogens provide the crucial hydrogen bond donor-acceptor pattern necessary for binding to the kinase hinge region.[4]
-
Low Molecular Complexity: It adheres to the 'Rule of Three,' a common guideline for fragment libraries, ensuring it can explore chemical space efficiently.
-
A Vector for Growth: The chlorine atom at the C6 position is a chemically tractable handle. It provides a specific, reliable site for synthetic modification, allowing chemists to "grow" the fragment into adjacent pockets of the target protein to gain potency and selectivity.[5]
This document serves as a detailed application note and protocol guide, providing both the theoretical rationale and practical methodologies for leveraging this powerful fragment in a drug discovery campaign.
I. The Fragment: Core Structure and Rationale for Use
The utility of this compound is rooted in its specific atomic arrangement. The diagram below illustrates the key features that make it an exemplary hinge-binding fragment.
Caption: Core structure highlighting hinge-binding motifs and the reactive C6-Cl site.
The pyrimidine N1 and the 4-amino group act as a hydrogen bond acceptor and donor, respectively, mimicking the interaction of adenine's N1 and N6 atoms with the backbone of the kinase hinge region. The pyrazole N-H provides an additional hydrogen bond donor capacity. This pre-organized arrangement ensures a high probability of productive binding, making it an excellent seed for FBDD.
II. Hit Identification: Screening Protocols
Identifying the weak, yet specific, binding of fragments requires highly sensitive biophysical techniques.[3] The goal is to confirm a direct physical interaction between the fragment and the target protein.
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
Causality: This technique operates on the principle that ligand binding confers thermal stability to a protein. The melting temperature (Tm) of the protein, monitored by an environment-sensitive fluorescent dye, will increase upon fragment binding. It is a rapid, cost-effective primary screening method.
Methodology:
-
Reagent Preparation:
-
Protein Stock: Prepare the purified target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) at a concentration of 2-5 µM.
-
Dye Stock: Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
Fragment Stock: Prepare a 100 mM stock of this compound in 100% DMSO. Create a working stock by diluting to 10 mM in the assay buffer.
-
-
Assay Setup (96-well qPCR plate):
-
For each well, prepare a 20 µL reaction mix.
-
Add 17 µL of protein stock.
-
Add 1 µL of a 1:250 dilution of the dye stock (final concentration 20x).
-
Add 2 µL of the fragment working stock for a final fragment concentration of 1 mM. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Include a "protein + dye + buffer" control (no fragment) and a "buffer + dye" control (no protein).
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a quantitative PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition (the peak of the first derivative).
-
A "hit" is identified by a significant positive shift in Tm (ΔTm) of ≥ 2 °C compared to the no-fragment control.
-
Protocol 2: Surface Plasmon Resonance (SPR)
Causality: SPR provides real-time, label-free detection of binding events. The target protein is immobilized on a sensor chip, and the binding of the fragment causes a change in the refractive index at the surface, which is proportional to the change in mass. This allows for the determination of binding kinetics (k_on, k_off) and affinity (K_D).
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a mixture of EDC/NHS.
-
Inject the purified protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Binding Analysis:
-
Use a running buffer that matches the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
-
Prepare a serial dilution of this compound in the running buffer (e.g., from 1 mM down to 1 µM).
-
Inject the fragment solutions over the immobilized protein surface for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell and the blank injections to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a). A confirmed hit will show a concentration-dependent binding response.
-
Protocol 3: X-ray Crystallography Screening
Causality: This is the gold-standard method in FBDD as it provides a high-resolution 3D picture of the fragment bound to the target protein.[6] This structural information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise binding mode and identifies nearby pockets for fragment elaboration.
Workflow:
-
Crystal Production: Grow high-quality crystals of the target protein that diffract to a resolution of at least 2.5 Å.
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the cryoprotectant and a high concentration of the fragment (e.g., 10-50 mM of this compound).
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data, typically at a synchrotron light source.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein.
-
III. Hit-to-Lead Optimization: The Path to Potency
Once this compound is confirmed as a hit, the hit-to-lead (H2L) phase begins.[7] The objective is to transform this low-affinity fragment into a high-potency lead compound by systematically exploring the structure-activity relationship (SAR).[8] The C6-chloro position is the key enabler of this process.
Caption: The iterative cycle of structure-based drug design for lead optimization.
Structure-Activity Relationship (SAR) via C6-Modification
The electron-deficient nature of the pyrimidine ring makes the C6-chloro group susceptible to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. This allows for the installation of a wide variety of chemical moieties to probe for new interactions with the protein.
Illustrative SAR Table (Hypothetical Kinase Target):
| Compound ID | C6-Substituent | IC50 (nM) | Rationale for Change |
| Fragment Hit | -Cl | 50,000 | Initial hinge-binding fragment. |
| Lead-1 | -NH(CH₃) | 10,000 | Simple substitution to confirm reactivity and establish baseline. |
| Lead-2 | -NH(Cyclopropyl) | 2,500 | Explores small, rigid hydrophobic space. |
| Lead-3 | -O-(4-fluorophenyl) | 800 | Probes for a nearby hydrophobic pocket with a phenyl ring. |
| Lead-4 | -(4-methyl-piperazin-1-yl) | 150 | Adds a basic amine to improve solubility and potentially form a salt bridge. |
| Lead-5 | -(3-aminophenyl) | 45 | Suzuki coupling to introduce a vector for further functionalization. |
This systematic exploration allows researchers to build a detailed understanding of the target's binding site topology and chemical preferences.[9]
Protocol 4: Representative Synthetic Protocol (Buchwald-Hartwig Amination)
Causality: This protocol describes a common and robust palladium-catalyzed cross-coupling reaction to install an amine at the C6 position, a key step in building chemical diversity from the starting fragment.
Methodology:
-
Reaction Setup:
-
To an oven-dried microwave vial, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition & Reaction:
-
Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the vial and heat the reaction mixture to 100-120 °C (either via conventional heating or in a microwave reactor) for 2-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired C6-amino substituted product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
IV. FBDD Workflow Summary
The entire process, from initial screen to an optimized lead, follows a logical and structured path enabled by the properties of the starting fragment.
Caption: Overview of the Fragment-Based Drug Design (FBDD) workflow.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed entry point into the world of ATP-competitive inhibitors. Its privileged pyrazolopyrimidine core ensures a high probability of interacting with the kinase hinge region, while its C6-chloro handle provides a reliable and versatile point for synthetic elaboration. By employing sensitive biophysical screening techniques to identify it as a hit, and then applying iterative, structure-guided medicinal chemistry, research teams can efficiently navigate the hit-to-lead process. This fragment embodies the core principles of FBDD: starting small and simple to build potent, selective, and highly optimized drug candidates.
References
- Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Medicinal Chemistry, 48(4), 1081–1088. [Link]
- Ciardiello, F., & Tortora, G. (2008). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical Cancer Research, 7(10), 2958-2970. [Link]
- Plescia, J., & Moitessier, N. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6566. [Link]
- Taylor, R. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-994. [Link]
- Patel, H., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(8), 1258-1276. [Link]
- Shukla, R., & Kumar, M. (2021). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 26(16), 4957. [Link]
- Wang, X., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B, 10(5), 757-772. [Link]
- Van der Veken, P., et al. (2021). Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. Journal of Medicinal Chemistry, 64(15), 11094–11110. [Link]
- Jambrina, E., et al. (2018).
- Charles River Laboratories. (n.d.). Fragment-based Drug Discovery.
- ResearchGate. (n.d.). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
- Focken, T., et al. (2012). Discovery and hit-to-lead optimization of pyrrolopyrimidines as potent, state-dependent Na(v)1.7 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2052-2062. [Link]
- Vichem. (2026).
- Gevorkyan, A. A., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(2), M1231. [Link]
- ResearchGate. (n.d.). Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids.
- Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules, 27(21), 7247. [Link]
- Wikipedia. (n.d.). Hit to lead. Wikipedia. [Link]
- Sureshbabu, P., & Kumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 524-543. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. criver.com [criver.com]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 7. Hit to lead - Wikipedia [en.wikipedia.org]
- 8. Discovery and hit-to-lead optimization of pyrrolopyrimidines as potent, state-dependent Na(v)1.7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Derivatives
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to the ATP-binding pocket of a wide array of protein kinases.[1][2] Its structural resemblance to the endogenous ATP purine core allows it to function as a competitive inhibitor, making it a highly sought-after starting point for the development of targeted therapeutics, particularly in oncology.[3][4] The compound 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a key synthetic intermediate and a foundational building block for libraries of potent kinase inhibitors.[5]
This guide provides a detailed framework for researchers to characterize novel inhibitors derived from this scaffold. We will move beyond rote procedural steps to explain the underlying principles and rationale, ensuring that each protocol is a self-validating system for generating robust and meaningful data. We will focus on three critical cell-based assays for characterizing a hypothetical derivative, "Compound P," which is based on the this compound core and designed as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
The assays covered are:
-
MTS Cell Viability Assay: To determine the anti-proliferative potency (IC50) of the compound.
-
Cell-Based Phospho-Protein Quantification: To verify inhibition of the target kinase signaling cascade in a cellular environment.
-
Cellular Thermal Shift Assay (CETSA): To unequivocally confirm direct target engagement within intact cells.
Part 1: Foundational Principle - Mechanism of Action
Compound P, like other inhibitors based on this scaffold, is designed to function as an ATP-competitive inhibitor. Protein kinases catalyze the transfer of the γ-phosphate from ATP to a substrate protein. Compound P occupies the same binding pocket as ATP, preventing the kinase from binding its substrate and executing its catalytic function. This blockade of phosphorylation events disrupts the downstream signaling cascades that drive cell proliferation and survival.[3][4]
Caption: Mechanism of ATP-competitive kinase inhibition by Compound P.
Part 2: Assessing Cellular Potency via MTS Proliferation Assay
Application Note: Quantifying Anti-Proliferative Effects
The first critical parameter for any potential therapeutic is its potency in halting cancer cell proliferation. The MTS assay is a robust, colorimetric method to assess cell viability.[6] It relies on the reduction of a tetrazolium salt (MTS) by mitochondrial dehydrogenases in metabolically active, viable cells into a soluble, colored formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of living cells.[6][7] By treating cells with a serial dilution of the inhibitor, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Detailed Protocol: IC50 Determination using MTS
1. Materials and Reagents:
-
Cancer cell line known to be dependent on EGFR signaling (e.g., A549, NCI-H1975).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
Compound P, dissolved in DMSO to create a 10 mM stock solution.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
Sterile 96-well flat-bottom cell culture plates.
-
Phosphate-Buffered Saline (PBS).
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells in complete growth medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound P in complete growth medium. A common range for a potent inhibitor is 100 µM to 1 nM.
-
Expert Tip: To minimize DMSO effects, perform a 2-step dilution. First, create top concentration dilutions in medium from the DMSO stock. Then, perform subsequent serial dilutions in medium. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Each concentration should be tested in triplicate.
-
Add 100 µL of medium with the equivalent percentage of DMSO to "vehicle control" wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay and Data Acquisition:
3. Data Analysis & Interpretation:
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other wells.[8]
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[8]
| Cell Line | Compound | Incubation Time (h) | IC50 (nM) |
| A549 | Compound P | 72 | 50.2 |
| NCI-H1975 | Compound P | 72 | 85.7 |
| A549 | Erlotinib | 72 | 150.5 |
Part 3: Verifying Mechanism via a Cell-Based Phosphorylation Assay
Application Note: Probing the Target Pathway
A potent IC50 value is promising, but it doesn't prove the compound works through the intended mechanism. To confirm that Compound P inhibits EGFR signaling, we must measure the phosphorylation status of a direct downstream substrate of EGFR. Upon ligand (e.g., EGF) binding, EGFR autophosphorylates specific tyrosine residues, which then serve as docking sites for adaptor proteins, initiating cascades like the RAS/RAF/MEK/ERK pathway.[9][10][11] A common and easily measurable downstream event is the phosphorylation of ERK. By treating cells with Compound P prior to EGF stimulation and measuring the levels of phosphorylated ERK (p-ERK), we can directly assess target pathway inhibition.
Caption: Workflow for verifying target pathway inhibition.
Detailed Protocol: Western Blot for Phospho-ERK (p-ERK)
1. Materials and Reagents:
-
A549 cells (or other EGFR-responsive line).
-
6-well plates.
-
Serum-free medium.
-
Compound P (10 mM stock in DMSO).
-
Recombinant Human EGF (100 µg/mL stock).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
PVDF membrane, SDS-PAGE gels, and standard Western blot reagents.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.[13] Expert Tip: Avoid using milk as a blocking agent for phospho-proteins, as it contains casein, a phosphoprotein that can cause high background.[13]
2. Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Remove growth medium and replace with serum-free medium for 4 hours to reduce basal signaling.
-
Pre-treat cells by adding Compound P (e.g., at 1x, 5x, and 10x the IC50 value) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place plates on ice, aspirate medium, and wash once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer lysate to a microfuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples by protein concentration. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p-ERK antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane 3 x 10 minutes with TBST.[14]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash again (3 x 10 minutes with TBST) and visualize bands using an ECL substrate.
-
Crucially , strip the membrane and re-probe with the anti-Total ERK antibody to confirm equal protein loading.[12]
-
4. Data Interpretation: A dose-dependent decrease in the p-ERK band intensity in the Compound P-treated lanes (compared to the EGF-stimulated vehicle control) confirms that the compound is inhibiting the EGFR signaling pathway. The Total ERK bands should remain consistent across all lanes.
Part 4: Confirming Target Engagement via Cellular Thermal Shift Assay (CETSA)
Application Note: The Proof of Direct Binding
Cell-based activity assays are essential but indirect. A compound could inhibit p-ERK through an off-target effect. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct binding of a compound to its target protein inside the cell.[15][16] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation and aggregation.[17] By heating intact cells treated with the compound across a temperature gradient, separating the soluble (folded) protein from the aggregated (unfolded) protein, and quantifying the soluble target protein (e.g., EGFR), we can observe a "shift" in the melting curve to higher temperatures, which is direct evidence of target engagement.[15][18]
Caption: Workflow for a CETSA melt curve experiment.
Detailed Protocol: CETSA Melt Curve for EGFR
1. Materials and Reagents:
-
A549 cells.
-
Compound P (10 mM stock in DMSO).
-
PBS with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Ultracentrifuge.
-
Western blot reagents as described in Part 3, but with primary antibody for Total EGFR.
2. Procedure:
-
Cell Culture and Treatment:
-
Grow A549 cells to ~80% confluency.
-
Treat cells with a high concentration of Compound P (e.g., 10-50 µM to ensure target saturation) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors to a concentration of ~20 x 10⁶ cells/mL.
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25-37°C water bath).[18][19]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[18][19]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine protein concentration and normalize all samples.
-
Perform Western blotting as described previously, using a primary antibody against Total EGFR.
-
3. Data Analysis & Interpretation:
-
Quantify Bands: Use densitometry software (e.g., ImageJ) to quantify the band intensity for EGFR at each temperature point for both vehicle and Compound P-treated samples.
-
Normalize Data: Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C), which is set to 100%.
-
Plot Melt Curve: Plot the normalized intensity against the temperature for both conditions.
-
Observe Shift: A rightward shift in the melting curve for the Compound P-treated sample compared to the vehicle control indicates thermal stabilization of EGFR upon compound binding, confirming target engagement.[18]
| Temperature (°C) | Normalized Soluble EGFR (%) Vehicle | Normalized Soluble EGFR (%) Compound P |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 52 | 55 | 92 |
| 58 | 15 | 65 |
| 64 | 5 | 20 |
| 70 | <1 | 5 |
References
- ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting...
- ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR....
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Wikipedia. (n.d.). Epidermal growth factor receptor.
- ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway. The BCR...
- ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is...
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway.
- Held, P. (2019). Assays for tyrosine phosphorylation in human cells. Methods in Molecular Biology, 2019, 143-154.
- ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of...
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT.
- Ahmed, S., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1583-1591.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
- JoVE. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.
- Jafari, R., Almqvist, H., Axelsson, H., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 411-435.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay and Drug Development Technologies, 14(5), 281-292.
- Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
- Cilibrizzi, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 195.
- ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors... Journal of Medicinal Chemistry.
- Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2179-2194.
- PubMed. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors... European Journal of Medicinal Chemistry, 56, 228-236.
- Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
- MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1020.
- PubMed. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors... Bioorganic Chemistry, 101, 103901.
- Dana Bioscience. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 6-chloro-N-(3,4-dimethylphenyl)-1-methyl- 1g.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. annualreviews.org [annualreviews.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine for Biological Testing: An Application and Protocol Guide
<
Introduction: The Versatile Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its remarkable chemical and biological versatility.[1] As a purine isostere, this heterocyclic system serves as a foundational structure for a multitude of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, the inhibition of protein kinases, modulation of adenosine receptors, and antitumor and anti-inflammatory effects.[2][3][4] The core structure presents multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the strategic derivatization of a key intermediate, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, to generate a library of novel compounds for biological evaluation.
The pyrazolo[3,4-d]pyrimidine scaffold is particularly prominent in the development of kinase inhibitors.[4][5][6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their aberrant activity is implicated in numerous diseases, most notably cancer.[4][7] The ability to selectively inhibit specific kinases is a cornerstone of modern targeted therapy. The this compound core provides a robust platform for designing such inhibitors. The chlorine atom at the C6 position is a key reactive handle for introducing diverse substituents, often through cross-coupling reactions, while the amine at C4 and the pyrazole nitrogen (N1) offer additional points for modification to optimize potency, selectivity, and pharmacokinetic properties.[4][8]
This document provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of this compound. It further outlines established methodologies for the biological evaluation of the resulting derivatives, with a focus on cell-based kinase assays. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to explore the therapeutic potential of this promising heterocyclic system.
Synthetic Strategies for Derivatization
The derivatization of this compound primarily focuses on two key reactive sites: the C6-chloro group and the N1-H of the pyrazole ring. The strategic manipulation of these positions allows for the systematic exploration of the chemical space around the core scaffold.
Key Derivatization Reactions:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the C6-chloro position with a variety of aryl and heteroaryl boronic acids or esters.[9][10][11] This allows for the introduction of a wide range of substituents that can probe interactions with specific pockets of a biological target.
-
Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the C6 position.[12][13][14] This is a crucial strategy for developing compounds that can form key hydrogen bond interactions within a protein's active site.
-
N-Alkylation/N-Arylation: The N1 position of the pyrazole ring can be readily alkylated or arylated to introduce substituents that can modulate the compound's solubility, cell permeability, and binding affinity.[4]
Below is a diagram illustrating the primary points of diversification on the this compound scaffold.
Caption: Primary sites for derivatization on the core scaffold.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.[9][15]
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried) and magnetic stirrer
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired aryl/heteroaryl boronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.
-
Add the degassed anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C6-substituted derivative.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[5][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and confirm the molecular weight.[17][18]
-
High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C6-Position
This protocol provides a general method for the palladium-catalyzed amination of this compound with various primary or secondary amines.[12][13]
Materials:
-
This compound
-
Amine (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried) and magnetic stirrer
Procedure:
-
To a flame-dried reaction vessel, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent), the amine (1.1-2.0 equivalents), and the base (1.5-3.0 equivalents).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent and separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired C6-amino derivative.
Characterization:
Confirm the identity and purity of the product using NMR, LC-MS, and HRMS as described in Protocol 1.[5][16][17][18]
Biological Evaluation: Cell-Based Kinase Assays
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Cell-based assays are invaluable as they provide insights into a compound's activity within a more physiologically relevant context compared to in vitro biochemical assays.[7][19]
Caption: Workflow for the biological evaluation of derivatives.
Protocol 3: Cell-Based Kinase Phosphorylation Assay
This protocol describes a general method to assess the ability of a test compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.[20][21]
Materials:
-
Cancer cell line known to have activated signaling of the target kinase.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: primary antibody specific for the phosphorylated substrate and a total substrate antibody.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or fluorophores for other immunoassays).
-
Detection reagents.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a predetermined period (e.g., 1-24 hours). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them with an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total substrate. Visualize with a suitable detection system.
-
ELISA/TR-FRET: Utilize commercially available kits that employ a sandwich immunoassay format to quantify the levels of the phosphorylated substrate.[20][21]
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total substrate or a housekeeping protein. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: Cell Proliferation/Viability Assay
This assay measures the effect of the synthesized compounds on the proliferation and viability of cancer cells, which is often dependent on the activity of the target kinase.[3][19]
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®).
-
Multi-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle and positive controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Data Presentation and Interpretation
The results from the biological assays should be compiled and presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Example Data Summary for Synthesized Derivatives
| Compound ID | R¹ (N1-substituent) | R² (C6-substituent) | Target Kinase IC₅₀ (nM) | Cell Line GI₅₀ (nM) |
| Parent | H | Cl | >10,000 | >10,000 |
| Derivative 1 | H | 4-Methoxyphenyl | 50 | 250 |
| Derivative 2 | H | 3-Fluorophenyl | 25 | 150 |
| Derivative 3 | Methyl | 4-Methoxyphenyl | 30 | 180 |
| Derivative 4 | H | N-Morpholinyl | 150 | 800 |
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic routes outlined in this guide, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide robust and versatile methods for generating chemical diversity. The subsequent biological evaluation using cell-based assays is crucial for identifying compounds with promising activity in a physiologically relevant setting. By systematically applying these protocols and carefully analyzing the resulting data, researchers can effectively navigate the path from a versatile chemical scaffold to potent and selective drug candidates.
References
- Profacgen. (n.d.). Cell-based Kinase Assays.
- Wang, L., et al. (2013).
- García-Cumar, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
- Abdel-Maksoud, M. S., et al. (2020). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Drug Design, Development and Therapy, 14, 423-436.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Semantic Scholar. (n.d.). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action.
- Semantic Scholar. (n.d.). Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities.
- Andrejev, A., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(2), M1065.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(4), e0153499.
- El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2821-2831.
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
- Tintori, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 986.
- Bouzayani, N., et al. (2024).
- ResearchGate. (2026). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
- Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
- ResearchGate. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
- National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Gehringer, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1202.
- RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- Al-Masoudi, N. A., et al. (2011).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Kashani, S. K., et al. (2020).
- PubMed. (n.d.). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization.
- Dana Bioscience. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 6-chloro-N-(3,4-dimethylphenyl)-1.
- National Institutes of Health. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
- PubChem. (n.d.). 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.
- PubMed. (n.d.). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation.
Sources
- 1. Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 20. caymanchem.com [caymanchem.com]
- 21. reactionbiology.com [reactionbiology.com]
The Versatile Scaffold: 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Chemical Probe in Kinase Research and Drug Discovery
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of medicinal chemistry and chemical biology, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The pyrazolo[3,4-d]pyrimidine core is a prime example of such a scaffold, bearing a close structural resemblance to the adenine base of ATP.[1] This inherent mimicry allows it to function as a competitive inhibitor for a vast array of protein kinases, which are critical regulators of cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a focal point of therapeutic development.[2]
This document provides a comprehensive guide to the use of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a foundational chemical probe and a versatile intermediate for the synthesis of more potent and selective kinase inhibitors.[4][5] We will delve into its mechanism of action, provide detailed protocols for its application in biochemical and cellular assays, and present its potential in drug discovery endeavors.
Mechanism of Action: A Competitive Dance in the ATP-Binding Pocket
The primary mechanism by which this compound and its derivatives exert their biological effects is through competitive inhibition of protein kinases at the ATP-binding site.[6] The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP, allowing it to dock into the active site of the kinase. The substituents on this core then dictate the potency and selectivity of the inhibitor against different kinases. The 6-chloro and 4-amino groups on the core of the title compound serve as key handles for synthetic modification to explore the chemical space around the ATP-binding pocket, enabling the development of inhibitors with tailored selectivity profiles.[4][7]
Caption: Competitive inhibition of a protein kinase by this compound.
A Versatile Building Block for Kinase Inhibitors
This compound is a crucial starting material for the synthesis of a wide array of potent kinase inhibitors. The chlorine atom at the 6-position and the amine at the 4-position are amenable to various chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of inhibitory activity against specific kinases.[4][5] This scaffold has been successfully utilized to develop inhibitors for a range of kinases, including:
-
Protein Kinase D (PKD) [8]
-
Dihydrofolate Reductase (DHFR) [9]
-
Cyclin-Dependent Kinase 2 (CDK2) [10]
-
Bruton's Tyrosine Kinase (BTK) [11]
-
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) [12]
Experimental Protocols: A Guide to Application
The following protocols provide a framework for utilizing this compound and its derivatives as chemical probes.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard method to determine the in vitro potency (IC50) of the chemical probe against a purified kinase.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and typically does not exceed 1%.[1]
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the purified target kinase, and the specific protein or peptide substrate.
-
Inhibitor Addition: Add the serially diluted chemical probe or a DMSO vehicle control to the appropriate wells.
-
Pre-incubation: Allow the plate to pre-incubate at room temperature for 10-15 minutes to permit the inhibitor to bind to the kinase.[1]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km of the kinase for ATP.[1]
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time that falls within the linear range of the reaction (typically 20-60 minutes).[1]
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[1]
-
Washing: Extensively wash the P81 paper with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.[1]
-
Quantification: Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the effect of the chemical probe on the proliferation of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Quantitative Data Summary
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is evident in the wide range of inhibitory activities observed for its derivatives against various cancer cell lines. While specific IC50 values for the parent compound, this compound, are not extensively reported in the public domain, the following table summarizes the antiproliferative activities of some exemplary pyrazolo[3,4-d]pyrimidine derivatives.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 1a | A549 (Lung Cancer) | 2.24 | [13] |
| 1a | MCF-7 (Breast Cancer) | 42.3 | [13] |
| 1a | HepG2 (Liver Cancer) | 13.9 | [13] |
| 1d | MCF-7 (Breast Cancer) | 1.74 | [13] |
| P1 | HCT 116 (Colorectal) | 22.7 - 40.75 | [14] |
| P2 | HCT 116 (Colorectal) | 22.7 - 40.75 | [14] |
Conclusion: A Gateway to Novel Therapeutics
This compound represents a valuable tool for researchers in the fields of chemical biology and drug discovery. Its privileged pyrazolo[3,4-d]pyrimidine core provides a robust starting point for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein offer a comprehensive guide for its application as a chemical probe to investigate kinase signaling pathways and as a foundational scaffold for the development of novel therapeutic agents.
References
- Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molecules.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry.
- A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Molbank.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
- This compound (C007B-614553). Cenmed Enterprises.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules.
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 6-chloro-N-(3,4-dimethylphenyl)-1. Dana Bioscience.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 13. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Characterization of Pyrazolo[3,4-d]pyrimidine Inhibitors
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a structural motif that has demonstrated the ability to bind to multiple, distinct biological targets. Its resemblance to the endogenous purine ring system allows it to function as a bioisosteric replacement for adenine, the core of adenosine triphosphate (ATP), making it a highly effective framework for developing enzyme inhibitors[1]. This versatility has led to the development of potent inhibitors against two critical enzyme families implicated in a wide range of human diseases: protein kinases and xanthine oxidase .
Dysregulation of protein kinase signaling is a hallmark of cancer, inflammatory disorders, and metabolic diseases[2][3][4]. Consequently, kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been extensively developed as targeted anticancer agents, with some targeting critical kinases like EGFR, Src, Abl, and CDKs[1][5][6][7]. In parallel, xanthine oxidase (XO) is a key enzyme in purine metabolism that produces uric acid. Its overactivity leads to hyperuricemia and gout, making XO inhibitors a primary therapeutic strategy[8][9].
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the enzymatic characterization of pyrazolo[3,4-d]pyrimidine-based inhibitors, focusing on the most robust and widely adopted assay technologies for both protein kinases and xanthine oxidase. The protocols are designed not merely as a list of steps, but as self-validating systems, with explanations of the causality behind experimental choices to ensure technical accuracy and reproducibility.
Part 1: Characterizing Pyrazolo[3,4-d]pyrimidine as Protein Kinase Inhibitors
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. An effective enzymatic assay must accurately measure this event. Modern assays have moved away from radioactivity, favoring methods that detect either the consumption of ATP or the formation of one of the reaction products: ADP or the phosphorylated substrate. We will detail three industry-standard, homogeneous (mix-and-read) assay formats ideal for high-throughput screening (HTS) and inhibitor profiling.
Luminescence-Based Assays: The "Glo" Standard for Simplicity and Robustness
Luminescence-based assays are a cornerstone of kinase screening due to their high sensitivity, broad dynamic range, and simple protocols. The principle relies on a luciferase-based reaction that generates a light signal proportional to the concentration of either ATP (for ATP depletion assays) or ADP (for product formation assays).
Causality and Rationale: This method is chosen for its simplicity and stable "glow" signal, which eliminates the need for precise timing and dedicated injectors, allowing for batch processing of plates[10]. The signal is inversely proportional to kinase activity in ATP-depletion assays (e.g., Kinase-Glo®) and directly proportional in ADP-formation assays (e.g., ADP-Glo™), offering flexibility in experimental design[11][12]. While robust, a key consideration is potential compound interference with the luciferase enzyme itself, which can be identified using appropriate counter-screens[13].
Caption: Workflow for an ADP-Glo™ luminescence kinase assay.
Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Model)
This protocol is designed for a 96-well plate format but can be scaled.
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitors in 100% DMSO. Then, create an intermediate dilution in the kinase assay buffer so that the final DMSO concentration in the reaction is ≤1%.
-
Reaction Setup:
-
To each well of a white, opaque 96-well plate, add the components in the specified order. It is critical to add ATP last to start the reaction simultaneously.
-
Controls:
-
No Inhibitor Control (100% Activity): Add kinase buffer with an equivalent percentage of DMSO.
-
No Enzyme Control (0% Activity): Add kinase buffer in place of the enzyme solution.
-
Positive Control: Add a known inhibitor at a concentration that gives ~80-90% inhibition.
-
-
-
Kinase Reaction Incubation: Gently mix the plate and incubate at 30°C for 30-60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Signal Generation (Step 1): Add a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 25 µL of reagent to a 25 µL reaction). Mix and incubate for 40 minutes at room temperature.[12] This step terminates the kinase reaction and eliminates any remaining ATP.
-
Signal Generation (Step 2): Add a volume of Kinase Detection Reagent equal to the new total volume (e.g., 50 µL). Mix and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[12]
-
Data Acquisition: Measure luminescence using a plate luminometer. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
| Component | Stock Concentration | Volume per Well | Final Concentration |
| Kinase Buffer (1X) | 5X | 5 µL | 1X |
| Inhibitor or Vehicle | 5X Final Conc. | 5 µL | 1X |
| Enzyme | 5X Final Conc. | 5 µL | 1X |
| Substrate/ATP Mix | 5X Final Conc. | 5 µL | 1X (e.g., 10 µM ATP) |
| Total Reaction Volume | 25 µL |
Table 1: Example reaction setup for a luminescence-based kinase assay.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assays
HTRF is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology that offers superior sensitivity and is highly resistant to interference from colored or fluorescent compounds.[3]
Causality and Rationale: The assay principle relies on the proximity of a donor fluorophore (Europium cryptate, Eu³⁺) and an acceptor fluorophore (e.g., XL665).[14] The donor is typically conjugated to an anti-phospho-specific antibody, and the acceptor is conjugated to a molecule (like streptavidin) that binds a biotinylated kinase substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The long-lived fluorescence of the donor allows for a time-delayed reading, which eliminates background fluorescence from plates, compounds, and media. The ratiometric signal (Acceptor Emission / Donor Emission) further corrects for well-to-well variations.[3][14]
Caption: Proximity-based signal generation in an HTRF kinase assay.
Detailed Protocol: HTRF® Kinase Assay
This protocol is adapted for a 384-well, low-volume plate format.
-
Reagent Preparation: Prepare all reagents in the HTRF-compatible enzymatic buffer. Universal biotinylated substrates like Poly-(GT)-biotin are often used for tyrosine kinases.[14]
-
Assay Plate Setup:
-
Dispense 0.5 µL of the pyrazolo[3,4-d]pyrimidine inhibitor solution (or DMSO vehicle) into the assay plate.
-
Add 5.5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Detection:
-
Add 10 µL of the detection reagent mixture, which contains the Europium-conjugated anti-phospho antibody and SA-XL665 diluted in HTRF detection buffer (this buffer contains EDTA to stop the kinase reaction).[16]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor) following excitation at ~337 nm.[14] The HTRF ratio is calculated as (665 nm / 620 nm) * 10,000.
| Component | Volume per Well | Description |
| Compound/Vehicle | 0.5 µL | Diluted in buffer with 50% DMSO |
| Enzyme Solution | 5.5 µL | Diluted in 1X Enzymatic Buffer |
| Pre-incubation | 15 min | Room Temperature |
| Substrate Solution | 2 µL | Diluted in 1X Enzymatic Buffer |
| ATP Solution | 2 µL | Diluted in 1X Enzymatic Buffer |
| Kinase Reaction | 10-30 min | Room Temperature |
| Detection Reagents | 10 µL | Eu-Ab and SA-XL665 in Detection Buffer |
| Detection Incubation | 60 min | Room Temperature |
| Total Final Volume | 20 µL |
Table 2: Example HTRF kinase assay protocol steps.[14][15]
Fluorescence Polarization (FP) Assays
FP is a homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.
Causality and Rationale: The principle is based on the rotational motion of molecules in solution. A small, fluorescently labeled peptide substrate (tracer) tumbles rapidly, and when excited with polarized light, it emits depolarized light (a low FP value).[17][18] In a competitive kinase assay, a phosphopeptide tracer is pre-bound to a large phospho-specific antibody, resulting in slow tumbling and highly polarized emitted light (a high FP value). When the kinase reaction produces unlabeled phosphopeptide, it competes with the tracer for antibody binding. This displaces the small tracer, causing it to tumble freely again and leading to a decrease in the FP signal.[17] The magnitude of this decrease is proportional to the kinase activity. This method is advantageous because it is a simple mix-and-read format, but it can be susceptible to interference from light scattering and autofluorescent compounds. Using far-red tracers can significantly reduce this interference.[19]
Caption: Signal generation in a competitive fluorescence polarization assay.
Part 2: Characterizing Pyrazolo[3,4-d]pyrimidine as Xanthine Oxidase (XO) Inhibitors
The standard method for assessing XO inhibition is a straightforward and reliable spectrophotometric assay that directly measures the enzymatic product.
Principle of the Xanthine Oxidase Inhibition Assay
Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8] The assay's principle is based on the fact that the product, uric acid, has a strong absorbance maximum around 290-295 nm, whereas the substrate, xanthine, has a negligible absorbance at this wavelength.[8] Therefore, the rate of increase in absorbance at 295 nm is directly proportional to the rate of XO activity. The inhibitory potential of a compound is quantified by its ability to decrease this rate.[8]
Caption: Workflow for a spectrophotometric xanthine oxidase assay.
Detailed Protocol for Xanthine Oxidase Inhibition Assay
This protocol is designed for a 96-well UV-transparent plate format.
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM Potassium Phosphate, pH 7.8.
-
Xanthine Oxidase Solution: Prepare a stock solution (e.g., 0.1 units/mL) in ice-cold phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.
-
Substrate Solution: Prepare a 0.15 mM solution of xanthine in the phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in buffer with a small amount of DMSO if needed. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Positive Control: Prepare a dilution series of Allopurinol, a known XO inhibitor.[8]
-
-
Assay Setup (96-well UV-transparent plate):
-
Add reagents to each well according to the table below.
-
Blank (No Enzyme): Contains buffer, substrate, and inhibitor/vehicle, but no enzyme. This is used to correct for any non-enzymatic substrate degradation or compound absorbance.
-
Control (No Inhibitor): Contains buffer, enzyme, substrate, and vehicle (e.g., DMSO in buffer). This represents 100% enzyme activity.
-
Test Wells: Contain buffer, enzyme, substrate, and the test inhibitor at various concentrations.
-
-
Pre-incubation: Add the buffer, inhibitor (or vehicle), and xanthine oxidase solution to the wells. Mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation and Data Acquisition:
| Component | Blank Well | Control Well | Test Well |
| Phosphate Buffer | 117 µL | 117 µL | 117 µL |
| Inhibitor/Vehicle | 3 µL | 3 µL | 3 µL |
| Xanthine Oxidase (0.025 U/mL) | - | 60 µL | 60 µL |
| Buffer (in place of XO) | 60 µL | - | - |
| Pre-incubation | 10 min | 10 min | 10 min |
| Xanthine Substrate (0.15 mM) | 100 µL | 100 µL | 100 µL |
| Total Volume | 280 µL | 280 µL | 280 µL |
Table 3: Example reaction setup for a xanthine oxidase inhibition assay.[20]
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration[8]: % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) * 100 Where:
-
V_control is the rate of the reaction with the vehicle.
-
V_sample is the rate of the reaction with the test compound.
-
V_blank is the rate of the reaction without the enzyme.
-
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Determine Mechanism of Inhibition (Optional): To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive), perform kinetic studies by measuring reaction rates at various substrate concentrations in the presence and absence of the inhibitor. The data can then be visualized using a Lineweaver-Burk plot to determine the mechanism of inhibition. Several pyrazolo[3,4-d]pyrimidine-based XO inhibitors have been shown to act via a competitive mechanism.[9][22]
References
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.).
- Kinase-Glo® Luminescent Kinase Assay Platform Protocol. (n.d.). Promega Italia. [Link]
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). Future Journal of Pharmaceutical Sciences, 2(1). [Link]
- HTRF® Kinase Assay Protocol | Download Table. (n.d.).
- (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.).
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.).
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024).
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. [Link]
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][14][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.).
- Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. (2006). Biochemistry (Moscow), 71(Suppl. 1), S49-S54. [Link]
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.).
- Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. (2006). PubMed. [Link]
- ADP-Glo™ Kinase Assay. (n.d.).
- Pyrazolo[3,4-d]pyrimidine-Based Dual Inhibitors Identified as Targeting Multiple Cancer P
- Fluorescence detection techniques for protein kinase assay. (n.d.).
- Fluorescence Polarization Assays in Small Molecule Screening. (n.d.).
- Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
- (PDF) Biochemical characterization of some Pyrazolopyrimidine-based inhibitors of xanthine oxidase. (n.d.).
- Assay Development for Protein Kinase Enzymes. (2012).
- Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
- Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. (n.d.). MDPI. [Link]
- XANTHINE OXIDASE ASSAY KIT. (n.d.). LIBIOS. [Link]
- Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. (n.d.).
- Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. (n.d.). ScienceDirect. [Link]
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). MDPI. [Link]
- The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in R
- Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. (n.d.). Sci-Hub. [Link]
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. protein.bio.msu.ru [protein.bio.msu.ru]
- 10. ebiotrade.com [ebiotrade.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 17. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 22. Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Quality Crystal Growth of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed technical overview and actionable protocols for the crystallization of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key heterocyclic building block in pharmaceutical research. Moving beyond simple procedural lists, this document elucidates the causal relationships between experimental parameters and crystallographic outcomes. It offers a framework for systematically developing robust crystallization processes, from initial solvent screening to advanced techniques like vapor diffusion, ensuring the generation of high-quality single crystals suitable for structural analysis and solid-state characterization.
Foundational Principles: The Path to a Crystalline State
The successful crystallization of any compound, including this compound, is fundamentally a process of controlled precipitation from a supersaturated solution. Supersaturation is the thermodynamic driving force that compels solute molecules to abandon the disordered solution phase and organize into a highly ordered, three-dimensional lattice.[1][2] This transition is not instantaneous but occurs in two critical stages:
-
Nucleation: The initial formation of stable, microscopic crystalline clusters. This is often the most challenging step, as rapid, uncontrolled nucleation leads to a profusion of small, poorly-formed crystals.
-
Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei. Our objective is to favor this stage over nucleation to yield larger, higher-quality crystals.
A key concept is the Metastable Zone (MSZ) , a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals (or seeds) can occur.[1][3] The protocols outlined below are designed to navigate this zone effectively, promoting slow, deliberate crystal growth.
Pre-Crystallization Assessment: Solvent Selection Strategy
The choice of solvent is the most critical parameter influencing crystallization success. For this compound, a nitrogen-containing heterocycle, its polarity and hydrogen bonding capabilities are primary considerations. The ideal solvent is one in which the compound exhibits moderate solubility at room temperature and a significant positive temperature-solubility coefficient (i.e., much more soluble when hot than when cold).[4]
A systematic screening approach is recommended.
Table 1: Recommended Solvent Screening Cascade
| Polarity Group | Primary Solvents | Secondary Solvents | Rationale & Expected Behavior |
| Protic | Ethanol, Methanol | Isopropanol | The amine and pyrimidine nitrogens can form hydrogen bonds with these solvents. Good candidates for slow cooling methods. |
| Polar Aprotic | Acetone, Ethyl Acetate | Acetonitrile, Tetrahydrofuran (THF) | Solubilizes through dipole-dipole interactions. Often effective for slow evaporation and as the "good" solvent in diffusion methods.[5] |
| Chlorinated | Dichloromethane (DCM) | Chloroform | Can be effective but are highly volatile. Better suited for diffusion techniques than slow evaporation. |
| Aromatic | Toluene | Benzene | Can promote crystallization through π-π stacking interactions with the pyrazolopyrimidine core.[4] |
| High Polarity | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Use with caution | These are often "last resort" solvents as compounds can be so soluble that they fail to crystallize out.[6] Best used in anti-solvent methods. |
Screening Protocol:
-
Place ~1-2 mg of the compound into separate small vials.
-
Add a candidate solvent dropwise until the solid dissolves (note the approximate volume).
-
If it dissolves readily in a small volume, it is likely too soluble for slow evaporation or cooling with that solvent alone.
-
If it is poorly soluble, gently warm the vial. If it dissolves upon heating, it is a good candidate for slow cooling.
-
Document all observations to inform the selection of the primary crystallization method.
Crystallization Protocols: From Theory to Practice
The following three methods are recommended for this compound, progressing from the simplest to the most controlled.
Protocol 1: Slow Evaporation
This technique is often the first attempted due to its simplicity. It relies on the gradual removal of solvent to increase solute concentration, eventually achieving supersaturation.[1][6][7]
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the compound in a pre-screened solvent (e.g., ethyl acetate, acetone) to create a solution that is just below saturation at room temperature. A starting point is approximately 5-10 mg/mL, adjusted based on screening results.
-
Clarification: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free crystallization vessel. A narrow vessel like a test tube or an NMR tube is ideal as it minimizes the evaporation surface area and promotes slower growth.[6][7]
-
Controlled Evaporation: Cover the vessel opening with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the evaporation rate.[7]
-
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations. Monitor periodically over several days to weeks.
Causality: The slow rate of evaporation is crucial. If evaporation is too rapid, the system quickly passes through the metastable zone, triggering massive nucleation and resulting in a microcrystalline powder. The restricted opening ensures the concentration increases gently, allowing time for ordered crystal growth.
Diagram of the Slow Evaporation Workflow
Caption: Workflow for Slow Evaporation Crystallization.
Protocol 2: Slow Cooling (Thermal Gradient)
Step-by-Step Methodology:
-
Solution Preparation: In a sealed vial, add the compound to a suitable solvent (e.g., ethanol, isopropanol) to form a slurry.
-
Dissolution: Gently heat the sealed vial (e.g., in a sand bath or on a hot plate) with stirring until all the solid material dissolves completely. Do not exceed the solvent's boiling point.
-
Hot Filtration (Optional but Recommended): To remove any insoluble impurities that could act as unwanted nucleation sites, perform a quick filtration of the hot solution into a pre-warmed, clean crystallization vessel.[3]
-
Controlled Cooling: Insulate the vessel to slow the rate of cooling. This can be achieved by placing it inside a larger beaker packed with glass wool or by placing it in a dewar. Allow it to cool undisturbed to room temperature.
-
Low-Temperature Incubation: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals, if necessary.
Causality: The rate of cooling directly controls the rate of supersaturation. Rapid cooling crashes the compound out of solution, while slow, controlled cooling allows the system to remain within the metastable zone for an extended period, favoring the growth of large, well-defined crystals.
Diagram of the Slow Cooling Workflow
Caption: Setup for Vapor Diffusion Crystallization.
Troubleshooting Common Crystallization Issues
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | Supersaturation achieved too quickly; compound is too soluble in the chosen solvent system. | Use a solvent in which the compound is less soluble. For cooling methods, slow the cooling rate. For evaporation, reduce the hole size in the parafilm. [4] |
| Microcrystalline Powder | Nucleation rate is far greater than the growth rate. | Slow down the entire process. Use a slightly better solvent to stay in the metastable zone longer. Consider using seeding with a previously formed crystal. [6] |
| No Crystals Form | Solution is not sufficiently supersaturated; compound may be too soluble. | Try a different technique (e.g., vapor diffusion). Increase the initial concentration. For evaporation, allow more solvent to evaporate. For cooling, try a lower final temperature. [6] |
| Twinning/Aggregates | Can result from impurities or too-rapid growth. | Ensure the starting material is pure and the solution is filtered. Slow the crystallization process further. [4] |
References
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Universitat Autònoma de Barcelona. (n.d.). Crystallization of small molecules.
- BIA. (n.d.). Crystallisation in pharmaceutical processes.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
- Mirai Intex. (2024). Crystallization process: how does crystallization work.
- Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
- Springer. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
- University of Washington. (n.d.). Slow Evaporation Method.
- Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Cryst. C80, 337–342.
- American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
- ResearchGate. (n.d.). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. bia.si [bia.si]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. syrris.com [syrris.com]
- 9. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights based on established chemical principles and literature.
I. Overview of the Primary Synthetic Pathway
The most common and reliable method for synthesizing this compound involves a two-stage process. First, a suitable pyrazole precursor is used to construct the pyrazolo[3,4-d]pyrimidine core, which is then chlorinated to form a key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. The second stage is a selective nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by an amino group.
The critical step, which dictates the overall yield and purity, is the regioselective mono-amination of the 4,6-dichloro intermediate. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C6, an inherent property of the electron-deficient pyrimidine ring system.[2] Exploiting this reactivity difference is key to a successful synthesis.
Caption: General two-stage synthesis pathway.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.
Question 1: My overall yield is consistently low (<30%). What are the most likely causes in Stage 1 (Dichloro-Intermediate Synthesis)?
Answer: Low yields in the first stage typically point to issues in either the cyclization or the chlorination step.
-
Cause A: Incomplete Cyclization. The reaction of 5-amino-1H-pyrazole-4-carboxamide with urea to form the diol intermediate requires high temperatures (typically ~190°C).[3] Insufficient temperature or reaction time can lead to incomplete conversion.
-
Solution: Ensure your reaction temperature is accurately monitored at the reaction mixture itself, not the heating mantle setting. Use a high-boiling point solvent or neat conditions as reported. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
-
Cause B: Inefficient Chlorination. The conversion of the pyrazolo[3,4-d]pyrimidine-4,6-diol to the 4,6-dichloro intermediate using phosphorus oxychloride (POCl₃) is a critical step.
-
Solution 1 (Reagent Quality): Use fresh, high-quality POCl₃. Old or hydrolyzed POCl₃ is a common cause of failure.
-
Solution 2 (Reaction Conditions): The reaction is typically run at reflux (~110°C).[3] The presence of a tertiary amine base (like N,N-dimethylaniline or triethylamine) can sometimes facilitate the reaction, but it must be added carefully to control the exotherm.
-
Solution 3 (Work-up): The work-up procedure is critical. The reaction mixture is typically quenched by pouring it slowly onto crushed ice. This must be done with extreme caution in a well-ventilated fume hood due to the vigorous and exothermic reaction of excess POCl₃ with water. Inefficient quenching or hydrolysis can lead to product loss.
-
Question 2: I am getting multiple products during the amination step (Stage 2). How can I improve the selectivity for the desired C4-amino product?
Answer: The formation of multiple products indicates a loss of regioselectivity. The main byproducts are the 2,4-diamino-pyrimidine and potentially the C6-aminated isomer, although the latter is less common due to lower reactivity.
-
Cause A: Over-reaction (Di-substitution). Using an excessive amount of the ammonia source or running the reaction for too long or at too high a temperature can lead to the substitution of the second chlorine atom, yielding the diamino byproduct.
-
Solution 1 (Stoichiometry): Carefully control the stoichiometry. Use a slight excess (e.g., 1.1 to 2.0 equivalents) of the ammonia source. Using a large excess will drive the reaction towards di-substitution.
-
Solution 2 (Temperature Control): The C4 position is much more reactive. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can significantly enhance selectivity.[4] High temperatures (e.g., reflux) will provide enough energy to overcome the activation barrier for substitution at the C6 position.
-
-
Cause B: Formation of Isomers. While C4 substitution is strongly favored, harsh conditions might lead to trace amounts of other isomers.
| Parameter | Recommended Condition for High Selectivity | Rationale |
| Temperature | 0°C to Room Temperature | Exploits the higher reactivity of the C4-Cl, minimizing C6 substitution.[4] |
| Ammonia Source | NH₃ in dioxane, NH₄OH | Provides a controlled source of the nucleophile. |
| Stoichiometry | 1.1 - 2.0 equivalents of amine | Sufficient for C4 reaction without driving di-substitution. |
| Solvent | Ethanol, THF, Dioxane | Aprotic or polar aprotic solvents work well for SNAr reactions.[5][6] |
Question 3: My TLC plate shows a new spot with a lower Rf value than my starting material, and the reaction won't go to completion. What is happening?
Answer: This is a classic sign of hydrolysis. The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially in the presence of water and base, forming hydroxylated byproducts.
-
Cause: Presence of Water. Water in your solvents or reagents can act as a nucleophile, replacing the chlorine atom with a hydroxyl group (-OH). The resulting hydroxy-pyrazolo[3,4-d]pyrimidine is often more polar (lower Rf) and is unreactive to further amination under standard conditions.
-
Solution 1 (Anhydrous Conditions): Ensure all your solvents (e.g., THF, Dioxane) are rigorously dried before use. Use freshly opened reagents. If using a base like K₂CO₃, ensure it is anhydrous.[7]
-
Solution 2 (Inert Atmosphere): Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric moisture from entering the reaction vessel.
-
Solution 3 (Work-up): During the work-up, once the reaction is complete, proceed with extraction promptly. Leaving the reaction mixture in aqueous basic conditions for extended periods can promote hydrolysis.
-
Caption: A decision tree for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the progress of the amination reaction?
-
A1: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. The product, this compound, will be more polar (lower Rf) than the starting 4,6-dichloro intermediate. The diamino byproduct will be even more polar (lowest Rf).
-
-
Q2: My final product is difficult to purify. What are the best purification methods?
-
A2: The primary method is flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 100% hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is usually effective at separating the desired product from the starting material and any di-substituted byproducts. Recrystallization from a suitable solvent system like ethanol/water can also be used for final purification.[5]
-
-
Q3: Can I use a different amine source instead of ammonia?
-
A3: Yes, this synthetic route is a platform for creating various N4-substituted pyrazolo[3,4-d]pyrimidines. Primary and secondary aliphatic and aromatic amines can be used.[2][6] However, be aware that the nucleophilicity and steric bulk of the amine will affect the required reaction conditions (temperature, time, and potential need for a catalyst).[7]
-
-
Q4: Is a palladium catalyst necessary for this reaction?
-
A4: For amination with ammonia or simple primary/secondary amines, a palladium catalyst is generally not required as the pyrimidine ring is sufficiently activated for SNAr.[6] Palladium catalysis is more commonly employed for less reactive amines or for C-C coupling reactions. However, in some challenging aminations with electron-poor anilines, Pd-catalysis might improve yields, but can also introduce side reactions like oligomerization.[2][7]
-
IV. Optimized Experimental Protocol: Selective Mono-amination
This protocol is a generalized procedure based on common literature methods and is intended as a starting point for optimization in your lab.
Objective: To synthesize this compound from 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Ammonium Hydroxide (NH₄OH, 28-30% solution, 2.0 eq)
-
Ethanol (or THF), anhydrous
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in ethanol (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Amine Addition: Add ammonium hydroxide (2.0 eq) dropwise to the stirred solution over 10-15 minutes. The reaction is mildly exothermic. Maintain the internal temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is consumed.
-
Quenching & Extraction: Once complete, concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add water and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.
V. References
-
Krasavin, M., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2998. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2018). Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molecules, 23(7), 1733. Available at: [Link]
-
Zhang, Y., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemistry Journal, 4(2), 29-31. Available at: [Link]
-
Morrill, C., et al. (2013). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ChemInform, 44(32). Available at: [Link]
-
Request PDF. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5573-5576. Available at: [Link]
-
Gomha, S. M., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Wieking, K., et al. (2017). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 60(5), 1946-1964. Available at: [Link]
-
Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 16(7), 5972-5982. Available at: [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. clausiuspress.com [clausiuspress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine in organic solvents
Technical Support Center: 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the experimental challenges associated with this compound, particularly its often-problematic solubility in organic solvents. Here, we move beyond simple data sheets to provide in-depth, field-proven insights and troubleshooting workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and why is its solubility a critical parameter?
A1: this compound is a heterocyclic compound featuring a pyrazolopyrimidine core. This scaffold is a well-known "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors due to its structural mimicry of adenine, which allows it to compete for the ATP-binding site of kinases.[1]
The solubility of this compound is a critical physical property that directly impacts its utility in research and development.[2] Poor solubility can lead to:
-
Inaccurate Biological Assay Results: Undissolved compound can lead to false negatives or artificially low potency readings in in-vitro screens.
-
Formulation Difficulties: Creating stable, homogenous solutions for preclinical studies (e.g., for animal dosing) becomes a significant challenge.
-
Low Bioavailability: For a drug to be absorbed, it must first be in solution.[3] Poor solubility is a primary hurdle in achieving therapeutic concentrations in vivo.[1]
Q2: What structural features of this molecule contribute to its solubility challenges?
A2: The solubility behavior of this compound is a result of competing molecular forces:
-
Factors Favoring Insolubility: The planar, rigid, and aromatic nature of the fused pyrazolopyrimidine ring system promotes strong crystal lattice packing (π-π stacking). This high lattice energy requires a significant amount of energy from the solvent to overcome, often resulting in poor solubility.
-
Factors Favoring Solubility: The molecule possesses several hydrogen bond donors (-NH2, -NH-) and acceptors (pyrimidine and pyrazole nitrogens). These groups can interact favorably with polar solvents.
The overall low solubility in many common solvents suggests that the crystal lattice energy is the dominant factor.
Q3: What are the recommended starting solvents for dissolving this compound?
A3: Based on experimental evidence from related compounds and general chemical principles, the following solvents are recommended as starting points:
-
Primary Recommendation (High Polarity, Aprotic): Dimethyl sulfoxide (DMSO) is the most frequently successful solvent for this class of compounds.[4] It is an excellent hydrogen bond acceptor and has a high dielectric constant, making it effective at solvating polar, crystalline compounds.
-
Secondary Recommendations (High Polarity, Aprotic): If DMSO is not suitable for your application, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Protic Solvents (Use with Caution): While some solubility may be achieved in alcohols like methanol or ethanol, it is often limited. These solvents can be useful in co-solvent systems.
Q4: What are the essential safety precautions when handling this compound?
A4: As with any laboratory chemical, proper safety protocols are mandatory. While a comprehensive risk assessment should be done for your specific experimental setup, general guidelines include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust, and place it in a suitable, closed container for disposal.[7]
Always consult the latest Safety Data Sheet (SDS) from your supplier for detailed toxicological and handling information.[6][7][8]
Troubleshooting Guide: A Workflow for Solubility Enhancement
This guide provides a systematic approach to addressing solubility issues, from basic techniques to more advanced strategies.
Workflow for Addressing Poor Solubility
Below is a decision-making workflow for systematically tackling solubility problems with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. enamine.enamine.net [enamine.enamine.net]
Technical Support Center: Purification of Crude 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for the purification of crude 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the challenges associated with purifying this important heterocyclic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this starting material is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. However, its purification from a crude reaction mixture can present several challenges, including the removal of starting materials, regioisomeric byproducts, and other impurities. This guide provides a structured approach to tackling these issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. A common method for its synthesis is the regioselective amination of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Based on this, the most probable impurities include:
-
Unreacted Starting Material: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Regioisomeric Byproduct: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
-
Di-substituted Byproduct: 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine.
-
Hydrolysis Products: Hydroxylated pyrazolopyrimidine derivatives, which can form if moisture is present during the reaction or workup.
Q2: What are the initial steps I should take to assess the purity of my crude product?
A2: Before attempting any large-scale purification, it is crucial to get a preliminary assessment of your crude material. We recommend the following:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to visualize the number of components in your mixture. A good starting mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 v/v).
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, a reversed-phase HPLC method is recommended. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can provide valuable information about the presence and relative amounts of major impurities, especially regioisomers, which may have distinct proton signals.
Q3: My compound has poor solubility. What are some suitable solvents for purification?
A3: Pyrazolopyrimidine derivatives can exhibit a wide range of solubilities.[1] For this compound, which has both a chloro and an amino group, solubility can be challenging. Here are some general guidelines:
-
Good Solubility (for chromatography): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and mixtures of Dichloromethane (DCM) with Methanol (MeOH).
-
Moderate to Poor Solubility (for recrystallization): Alcohols (Methanol, Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate, and water. Often, a mixture of a good solvent and a poor solvent (anti-solvent) is required for effective recrystallization.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of crude this compound.
Issue 1: Difficulty in Removing the Starting Material (4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine)
Probable Cause: Incomplete reaction or use of insufficient amine reagent. The starting material is less polar than the desired product and regioisomeric byproduct.
Solutions:
-
Recrystallization:
-
Rationale: The difference in polarity between the dichloro starting material and the amino-substituted product can be exploited.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has moderate solubility (e.g., ethanol or isopropanol).
-
If the starting material is less soluble, it may be possible to perform a hot filtration to remove it.
-
If the product is less soluble, allow the solution to cool slowly to induce crystallization of the desired product, leaving the more soluble starting material in the mother liquor.
-
A solvent/anti-solvent system can also be effective. For instance, dissolve the crude mixture in a small amount of warm methanol and slowly add water (anti-solvent) until turbidity is observed. Then, allow it to cool.[2]
-
-
-
Column Chromatography:
-
Rationale: The polarity difference is ideal for separation by silica gel chromatography.
-
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Dichloromethane (DCM) to DCM:Methanol (e.g., 98:2 to 95:5 v/v). The less polar starting material will elute first. Monitor fractions by TLC.
-
-
Issue 2: Presence of the Regioisomeric Byproduct (4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine)
Probable Cause: Lack of complete regioselectivity in the amination reaction. The two regioisomers often have very similar polarities, making them difficult to separate.
Solutions:
-
Fractional Recrystallization:
-
Rationale: Although challenging, slight differences in crystal lattice energy and solubility can sometimes be exploited through multiple recrystallization steps. This is often a trial-and-error process.
-
Protocol:
-
Attempt recrystallization from a variety of solvent systems (e.g., ethanol/water, isopropanol, acetonitrile).
-
Collect the crystals in fractions and analyze each fraction by HPLC or NMR to check for enrichment of the desired isomer.
-
Combine the enriched fractions and repeat the process.
-
-
-
High-Performance Flash Chromatography:
-
Rationale: This technique offers higher resolution than standard column chromatography and may be able to separate the isomers.
-
Protocol:
-
Stationary Phase: High-resolution silica gel or, for more challenging separations, an amine-functionalized silica gel which can reduce peak tailing of basic compounds.[3]
-
Mobile Phase: A shallow gradient of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). A very slow gradient is key to resolving closely eluting compounds.
-
-
-
Preparative HPLC:
-
Rationale: For the most challenging separations, preparative HPLC is the most effective method.
-
Protocol:
-
Column: A Pentafluorophenyl (PFP) or C18 column often provides good selectivity for halogenated isomers.[4]
-
Mobile Phase: An isocratic or shallow gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
-
Issue 3: Product is Contaminated with the Di-substituted Byproduct (1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine)
Probable Cause: Over-reaction due to prolonged reaction time, excess amine reagent, or high temperature. The di-substituted product is significantly more polar than the desired mono-substituted product.
Solutions:
-
Recrystallization:
-
Rationale: The significant polarity difference makes recrystallization a viable option. The di-substituted product will likely have different solubility characteristics.
-
Protocol:
-
Choose a solvent system where the desired product has moderate solubility at high temperatures and low solubility at room temperature, while the di-substituted product remains in solution upon cooling. An alcohol/water mixture is a good starting point.[2]
-
-
-
Column Chromatography:
-
Rationale: The large polarity difference allows for easy separation on a silica gel column.
-
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a less polar eluent (e.g., 100% DCM or DCM:Ethyl Acetate) to elute the desired product, then increase the polarity (e.g., with methanol) to elute the highly polar di-substituted byproduct.
-
-
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |
| Recrystallization | N/A | Ethanol/Water, Isopropanol, Acetonitrile | Start with small scale trials to find the optimal solvent. |
| Column Chromatography | Silica Gel | Gradient: Dichloromethane to 5% Methanol in Dichloromethane | The less polar impurities will elute first. |
| Preparative HPLC | C18 or PFP | Gradient: Acetonitrile/Water with 0.1% Formic Acid | Best for resolving regioisomers. |
Experimental Protocols & Workflows
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM with a small amount of methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin eluting with a low polarity mobile phase (e.g., 100% DCM). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Decision Workflow
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting common recrystallization problems.
References
- Molecules. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
- Biotage. Is there an easy way to purify organic amines?[Link]
- Journal of Medicinal Chemistry. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. [Link]
- Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]
- Cengage. Amines and Heterocycles. [Link]
- Rotachrom Technologies.
- Molecules.
- Semantic Scholar.
- ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
- PubMed.
- Welch Materials.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Molecules.
- Molnar Institute.
- PubMed. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
- Molecules. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- Physical Chemistry Research. Regular Article. [Link]
- Google Patents. US3474098A - Pyrazolo-(3,4-d) pyrimidines.
- Googleapis. ( 12 )
- ResearchGate.
- PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction: The Critical Role of Purity
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a crucial building block in medicinal chemistry, notably as a scaffold for kinase inhibitors and other therapeutic agents. Its utility is directly linked to its purity. Undetected byproducts can lead to ambiguous biological data, complicate reaction scale-up, and introduce regulatory hurdles in drug development. This guide provides a structured, experience-driven approach to identifying and mitigating common byproducts encountered during its synthesis, transforming troubleshooting from a reactive process into a predictive science.
Common Synthetic Pathway & Key Pressure Points
A prevalent synthetic route involves the cyclization of a 5-aminopyrazole precursor, followed by chlorination and selective amination. Each step presents a unique set of challenges and potential byproduct formations. Understanding these "pressure points" is the first step toward proactive impurity management.
Caption: A simplified overview of a common synthetic route.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis, providing explanations for the underlying chemistry and actionable solutions.
Q1: My TLC of the crude product after chlorination (Step 2) shows multiple spots. What are they?
Answer: This is a common issue stemming from the aggressive nature of phosphorus oxychloride (POCl₃). Besides your target dichlorinated product, you are likely seeing incompletely reacted intermediates and potential side-products.
-
Most Likely Culprit: Incomplete Chlorination. The primary byproduct is often the mono-chloro, mono-hydroxy intermediate: 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-ol (or its isomer). This occurs when the reaction time is too short, the temperature is too low, or the POCl₃ is not fresh or used in insufficient excess.
-
Causality: The two hydroxyl groups on the precursor diol have different electronic environments, and one may react faster than the other. Driving the reaction to completion with sufficient energy and reagent is key.
-
-
Other Possibilities:
-
Unreacted Starting Material: The presence of the starting diol, which will likely be baseline on a normal phase TLC.
-
Phosphorous Byproducts: Water-soluble phosphorous species can sometimes appear as streaks or spots if not properly quenched and removed during workup.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chlorination step impurities.
Q2: After the amination step (Step 3), my mass spec shows a peak at [M+17] in addition to my product. What is this?
Answer: A peak at [M+17] relative to your target product (mass of 169.57 g/mol ) strongly suggests the formation of a hydroxyl-substituted byproduct, 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol .
-
Causality: This byproduct arises from the hydrolysis of the starting material, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, or the product itself. The C-Cl bond on the pyrimidine ring is susceptible to nucleophilic substitution not just by ammonia, but also by water, which may be present in the ammonia source (e.g., aqueous ammonium hydroxide) or introduced during workup.
-
Prevention:
-
Use Anhydrous Conditions: Employing ammonia gas in an anhydrous solvent (like dioxane or isopropanol) instead of aqueous ammonium hydroxide can significantly reduce hydrolysis.
-
Control Temperature: The reaction should be run at a controlled, and often low, temperature to favor amination over hydrolysis.
-
Careful Workup: Minimize exposure to water during the reaction and initial workup phases.
-
Q3: I'm seeing a significant amount of a di-amino byproduct. How can I improve selectivity for mono-amination?
Answer: The formation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a classic selectivity problem. While the chlorine at the C4 position is generally more reactive, forcing conditions can lead to a second substitution at C6.
-
Causality: The reactivity of the two chlorine atoms is not infinitely different. Factors that favor the di-substituted product include:
-
High Temperature: Provides the activation energy needed for the second, less favorable substitution.
-
Prolonged Reaction Time: Allows the slower second substitution to occur.
-
Excess Ammonia: High concentrations of the nucleophile can drive the reaction to completion.
-
-
Improving Selectivity:
-
Stoichiometry: Use a controlled amount of the ammonia source (closer to 1-2 equivalents).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).
-
Monitor Closely: Track the reaction progress by TLC or HPLC every 30-60 minutes. Quench the reaction as soon as the starting di-chloro material is consumed but before significant di-amino product has formed.[1]
-
Summary of Potential Byproducts and Identification Data
| Byproduct Name | Formation Step | Mass Difference from Product | Key Analytical Signature (¹H NMR) |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-ol | Chlorination/Amination | -1.99 | Disappearance of one pyrimidine proton signal, presence of a broad -OH peak. |
| 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | Amination | -16.47 | Absence of the C-H proton signal from the pyrimidine ring; presence of two distinct amine proton signals. |
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | Amination (Unreacted SM) | +18.46 | Typically shows a characteristic singlet for the pyrimidine C-H proton at a downfield shift. |
| 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Amination (Hydrolysis) | -1.99 | Complex spectra, but will show shifts indicative of both amino and hydroxyl functionalities. |
Protocols for Impurity Analysis and Purification
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is the gold standard for assessing the purity of the final compound and reaction intermediates.[1][2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Data Analysis: Purity is determined by calculating the peak area of the main component as a percentage of the total peak area.[1]
Protocol 2: Purification by Column Chromatography
This is the most effective method for removing the byproducts discussed.
-
Adsorbent: Silica gel (230-400 mesh).
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% Dichloromethane).
-
Column Packing: Carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., Dichloromethane) and gradually increase the polarity by adding Methanol. A typical gradient would be from 0% to 10% Methanol in Dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Krasavin, M., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(2), M1063.
- Cabrera-Rivera, F. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6299.
- Zhang, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- Secrist, J. A., & Riordan, J. M. (1991). Synthesis of allopurinol and 4-amino-1H-pyrazolo[3,4-d]pyrimidine N1- and N2-(β-D-arabinofuranosides). Semantic Scholar.
- Tigreros, A., et al. (2021). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 26(11), 3163.
- Griebsch, A., & Zöllner, N. (1974). [The influence of allopurinol on purine- and pyrimidinesynthesis (author's transl)]. PubMed.
- Sprecher, H. (1985). Process for the preparation of allopurinol. Google Patents.
- Hassan, A. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1845-1852.
- El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19696.
- Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena Air.
- Fox, R. M., et al. (1972). Allopurinol: alteration in pyrimidine metabolism in man. PubMed.
- Martínez-Vera, N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4991.
- Biotech Spain (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
Sources
Technical Support Center: Optimizing Pyrazolo[3,4-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. As a class of compounds, pyrazolo[3,4-d]pyrimidines are renowned for their biological activities, particularly as kinase inhibitors, due to their structural resemblance to purines.[1][2][3] However, their synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common hurdles and optimize your reaction conditions for higher yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidines, providing quick solutions and explanations.
FAQ 1: My cyclization of 5-aminopyrazole-4-carbonitrile with formamide is giving a low yield. What can I do?
Low yields in this critical cyclization step are a frequent problem. The high temperature required (often around 190°C) can lead to decomposition of starting materials and products.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Formamide is hygroscopic. Any moisture can interfere with the reaction. Use freshly distilled or commercially available anhydrous formamide.
-
Optimize Temperature and Time: While high temperatures are necessary, prolonged heating can be detrimental. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and aim for the shortest possible reaction time.
-
Alternative Reagents: If formamide proves problematic, consider alternative cyclization agents. Refluxing the aminopyrazole precursor in formic acid can be an effective, lower-temperature alternative.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid, uniform heating.[5]
FAQ 2: I'm observing the formation of multiple products during the N-alkylation of my pyrazolo[3,4-d]pyrimidine. How can I improve regioselectivity?
The pyrazolo[3,4-d]pyrimidine core has multiple nitrogen atoms that can be alkylated, leading to a mixture of isomers and purification difficulties.[6]
Troubleshooting Steps:
-
Choice of Base and Solvent: The reaction's regioselectivity is highly dependent on the base and solvent system. A less polar, aprotic solvent like DMF or acetonitrile is often preferred. The choice of base (e.g., K₂CO₃, NaH) can influence which nitrogen is deprotonated and subsequently alkylated. Experiment with different base/solvent combinations to find the optimal conditions for your specific substrate.
-
Protecting Groups: If regioselectivity remains a challenge, consider a protecting group strategy. Protect the nitrogen atom you do not want to alkylate, perform the reaction, and then deprotect. This adds steps but can save significant time on purification.
-
Phase Transfer Catalysis: For certain alkylations, liquid-solid phase transfer catalysis can provide good yields and selectivity.[6]
FAQ 3: My final pyrazolo[3,4-d]pyrimidine product has very poor solubility in common organic solvents. How can I purify it and improve its handling?
Poor solubility is a well-documented issue for many pyrazolo[3,4-d]pyrimidine derivatives, complicating purification, characterization, and biological testing.[7]
Troubleshooting Steps:
-
Purification:
-
Recrystallization from High-Boiling Point Solvents: Try solvents like DMF, DMSO, or dioxane for recrystallization.
-
Reversed-Phase Chromatography: If the compound is too insoluble for normal-phase silica gel chromatography, reversed-phase (C18) chromatography is often a viable alternative.[8]
-
-
Improving Solubility for Biological Assays:
-
Salt Formation: If your molecule has a basic handle, forming a salt (e.g., hydrochloride or mesylate) can significantly improve aqueous solubility.
-
Prodrug Approach: For drug development applications, a prodrug strategy can be employed. This involves attaching a solubilizing group to the parent molecule via a linker that is cleaved in vivo.[7][8] A common approach is the introduction of an N-methylpiperazino group through an O-alkyl carbamate linker.[7]
-
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of common synthetic challenges, including mechanistic insights and comprehensive solutions.
Guide 1: Optimizing the Two-Step Synthesis from Pyrazole Precursors
A widely used route to pyrazolo[3,4-d]pyrimidines involves the construction of a 5-aminopyrazole-4-carbonitrile or carboxylate intermediate, followed by cyclization to form the pyrimidine ring. Each step has its own set of potential issues.
This step often involves the reaction of a hydrazine with a cyanoacetate derivative.
Troubleshooting Workflow for 5-Aminopyrazole Synthesis
Caption: Troubleshooting logic for 5-aminopyrazole synthesis.
Common Issues and Solutions:
-
Issue: Incomplete reaction.
-
Causality: The reaction may be too slow at the chosen temperature.
-
Solution: Ensure the reaction is heated to a gentle reflux in a suitable solvent like ethanol. Monitor the reaction by TLC until the starting materials are consumed.[2]
-
-
Issue: Formation of side products.
-
Causality: The pH of the reaction mixture can influence the outcome. In strongly acidic or basic conditions, the cyano group can undergo hydrolysis.[9][10]
-
Solution: Maintain a neutral or slightly basic pH. A catalytic amount of a base like piperidine is often sufficient to promote the initial condensation without causing significant hydrolysis.[11]
-
This is often the most challenging step. The choice of cyclizing agent and reaction conditions is critical.
Table 1: Comparison of Common Cyclization Conditions
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Formamide | 180-200°C, 2-8 hours[2][11] | Readily available, one-pot reaction | High temperature can cause degradation, requires anhydrous conditions |
| Formic Acid | Reflux, 7 hours[4] | Milder conditions than formamide | Can lead to formylation of other nucleophilic groups |
| POCl₃ | Reflux, 6 hours[2] | Effective for creating 4-chloro derivatives | Harsh, corrosive reagent; requires careful handling |
Detailed Experimental Protocol: Cyclization with Formamide
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile (1 equivalent).
-
Reagent Addition: Add an excess of anhydrous formamide (10-15 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 190°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-amino-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine.[11]
Guide 2: Managing Side Reactions and Impurities
The synthesis of complex heterocyclic systems is often accompanied by the formation of side products. Understanding these potential side reactions is key to minimizing their formation.
Workflow for Identifying and Minimizing Side Products
Caption: A logical workflow for diagnosing and solving issues with side product formation.
Common Side Reactions:
-
Dimroth Rearrangement: In syntheses involving thiones, a Dimroth rearrangement can occur, leading to a thermodynamically more stable isomer.[12]
-
Hydrolysis of Nitrile or Ester Groups: The functional groups on the pyrazole precursor can be sensitive to harsh acidic or basic conditions used in subsequent steps.[10]
-
Over-alkylation: In alkylation reactions, it is possible to alkylate multiple nitrogen atoms, particularly with highly reactive alkylating agents and strong bases.
Strategies for Minimizing Side Products:
-
Control of Stoichiometry: Use a precise stoichiometry of reagents, especially for alkylating or acylating agents, to avoid multiple additions.
-
Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
-
Inert Atmosphere: For reactions involving sensitive reagents or intermediates, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
References
- New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. (2018). Bioorganic Chemistry.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014).
- Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors.
- Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
- Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Str
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). NIH.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). NIH.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- Synthesis of pyrazole derivatives. (2018).
- Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamin
- Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Deriv
- Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. Benchchem.
- Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. (2026).
- Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023). Semantic Scholar.
- Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. (2008). PubMed.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
- Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2018). PubMed.
- 194 recent advances in the synthesis of new pyrazole deriv
- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016).
- 21.5. Hydrolysis of nitriles. Lumen Learning.
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: NMR Peak Assignment for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support guide for the NMR analysis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5417-78-7)[1]. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning the NMR spectra of this and structurally related N-heterocyclic compounds. Here, we combine foundational NMR principles with advanced, field-proven troubleshooting strategies to ensure accurate and efficient structural elucidation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in the NMR analysis of this compound.
Q1: Why can't I see the N-H proton signals in my ¹H NMR spectrum?
A1: The absence of N-H (amine -NH₂ and pyrazole -NH) signals is a frequent issue. These protons are "exchangeable" or "labile"[2][3]. In the presence of even trace amounts of water (H₂O) in the NMR solvent, these protons can rapidly exchange with protons from water. This rapid exchange broadens the signals, often to the point where they disappear into the baseline. Similarly, intermolecular proton exchange between molecules of your compound can also cause significant broadening.
Q2: The chemical shifts of my peaks don't match the literature values. What could be wrong?
A2: Chemical shifts, especially for N-H and aromatic protons in heterocyclic systems, are highly sensitive to their environment. Discrepancies can arise from:
-
Solvent Effects: A change from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause significant shifts, particularly for protons involved in hydrogen bonding (N-H, -OH)[4][5]. Always compare your data to literature values obtained in the same solvent.
-
Concentration: At high concentrations, intermolecular interactions such as hydrogen bonding and π-stacking can alter the electronic environment and shift the signals.
-
pH and Temperature: The protonation state of the nitrogen atoms can change with the pH of the sample, drastically altering the spectrum. Temperature can affect exchange rates and conformational equilibria, also leading to shifts.
Q3: My aromatic proton signal (H3) appears very broad. Why is this happening?
A3: Broadening of the H3 proton signal can be caused by quadrupolar broadening from the adjacent ¹⁴N nuclei of the pyrazole ring. The ¹⁴N nucleus has a quadrupole moment, which can lead to rapid relaxation and signal broadening for nearby protons. This effect is dependent on the molecular symmetry and dynamics.
Q4: I see more peaks than expected in my spectrum. Is my sample impure?
A4: While impurities are a common cause of extra peaks, the structure of this compound can also be responsible due to the presence of tautomers. The pyrazole ring can exist in two tautomeric forms (1H and 2H), which may be in slow exchange on the NMR timescale, leading to two distinct sets of signals. The presence of rotamers (restricted rotation around the C4-NH₂ bond) could also, in principle, give rise to extra signals, though this is less common for a primary amine.
Section 2: In-Depth Troubleshooting Guide
When simple answers are not enough, a systematic approach is required. This guide provides a logical workflow for tackling complex peak assignment challenges.
Issue 1: Confirming the Presence and Assignment of N-H Protons
If your N-H protons are broad or missing, you must first confirm their presence. The gold-standard technique is the D₂O exchange experiment.
Protocol: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Dissolve your sample (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.[6]
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
Interpreting the Results:
-
Disappeared Peaks: The signals corresponding to the exchangeable N-H protons will disappear or significantly decrease in intensity in the second spectrum.[2][3][6] This is because the protons have been replaced by deuterium, which is not observed in ¹H NMR.
-
New Peak: You will likely see a new, broad peak appear for HOD (a mix of H₂O and D₂O), typically between 4.7-4.9 ppm in DMSO-d₆, though this can vary.[7]
This simple and rapid experiment provides definitive proof of exchangeable proton signals.[6]
Issue 2: Resolving Signal Overlap and Ambiguous Assignments
For complex spectra where signals overlap, or for definitive confirmation of assignments, one-dimensional spectra are insufficient. Two-dimensional (2D) NMR experiments are essential.
Recommended 2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It is invaluable for assigning the protonated carbons. For this molecule, it will show a clear correlation between the aromatic proton (H3) and its corresponding carbon (C3).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton and resolving ambiguities like tautomerism.[8][9] It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). For example, the H3 proton should show a correlation to the quaternary carbons C4, C7a, and potentially C3a. The amine protons (-NH₂) should show correlations to C4 and C3a.
-
COSY (Correlation Spectroscopy): While less critical for this specific molecule due to the isolated aromatic proton, COSY is used to identify protons that are coupled to each other (typically through three bonds). It is essential for more complex analogs with multiple adjacent protons.
By combining these experiments, a complete and unambiguous assignment of both the ¹H and ¹³C spectra can be achieved.[8]
Issue 3: Investigating and Assigning the Correct Tautomer
The pyrazole ring of this compound can exist in two primary tautomeric forms, which can co-exist in solution. Distinguishing between them is critical for correct structural assignment.
The most definitive method for identifying the major tautomer in solution is through long-range ¹H-¹⁵N HMBC NMR spectroscopy. However, this is not always accessible. A standard ¹H-¹³C HMBC experiment can also provide strong evidence.
Using HMBC to Differentiate Tautomers:
-
In the 1H-tautomer: The aromatic H3 proton will show a ³J coupling (correlation) to the N2 nitrogen. The pyrazole N-H proton will show correlations to C3 and C7a.
-
In the 2H-tautomer: The aromatic H3 proton will show a ²J coupling to the N1 nitrogen.
By observing these key long-range correlations, the dominant tautomeric form in the chosen solvent can be determined. Low-temperature NMR studies can also be employed to slow the proton exchange between tautomers, sometimes allowing for the observation of separate signals for each form.[10][11]
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting NMR peak assignment for this molecule.
Caption: A flowchart for systematic NMR troubleshooting.
Section 3: Reference Data and Protocols
Expected NMR Chemical Shifts
The following table provides expected chemical shift ranges for this compound. These values are compiled from typical data for pyrazolopyrimidine cores and should be used as a guide.[8][12] Actual values can vary based on solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H3 | ~8.1 - 8.4 (s) | ~133 - 136 | The sole aromatic proton. |
| -NH₂ | ~7.5 - 8.0 (br s) | N/A | Very broad, exchangeable. Shift is highly solvent dependent. |
| -NH (pyrazole) | ~13.5 - 14.0 (br s) | N/A | Very broad, exchangeable, and downfield due to aromaticity. |
| C4 | N/A | ~156 - 158 | Quaternary carbon attached to the amine group. |
| C6 | N/A | ~150 - 153 | Quaternary carbon attached to the chlorine atom. |
| C3a | N/A | ~100 - 105 | Quaternary carbon at the pyrimidine-pyrazole fusion. |
| C7a | N/A | ~153 - 155 | Quaternary carbon at the pyrimidine-pyrazole fusion. |
Note: All data is referenced for spectra taken in DMSO-d₆.
Standard Operating Protocol: NMR Sample Preparation
-
Material: this compound (5-10 mg).
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide), 0.6-0.7 mL. DMSO is an excellent solvent for this class of compounds and helps to sharpen N-H proton signals compared to other solvents like CDCl₃.
-
Procedure: a. Weigh the solid material accurately and transfer it to a clean, dry NMR tube. b. Add the deuterated solvent using a pipette. c. Cap the NMR tube securely. d. Gently vortex or sonicate the sample for 1-2 minutes until the solid is completely dissolved. e. Insert the sample into the spinner turbine and place it in the NMR spectrometer.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- A. S. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE.
- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- Guda, V. V., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
- Suryaprakash, N., & Chatterji, A. (2002). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC - PubMed Central.
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
- Holzer, W., & Mereiter, K. (2000). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -... UNN.
- Oliveira-Campos, A. M. F., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
- Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
- Usachev, S. A., et al. (2021). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
- Afonso, C. A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Bingol, K., et al. (2018). Leveraging the HMBC to Facilitate Metabolite Identification. PMC - PubMed Central.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. unn.edu.ng [unn.edu.ng]
- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Ensuring the Stability of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this critical research compound during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The primary degradation pathways for this compound are hydrolysis of the chloro group, oxidation of the pyrazole and pyrimidine rings, and potential photodegradation. The chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water, leading to the formation of 6-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Q2: What is the ideal storage temperature for this compound?
A2: For long-term stability, it is recommended to store this compound at or below -20°C.[1] For short-term storage, 2-8°C in a desiccated environment is acceptable.[2]
Q3: How should I handle the compound upon receiving it?
A3: Upon receipt, immediately store the compound under the recommended conditions. Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid compound.
Q4: Is this compound sensitive to light?
Q5: What solvents are recommended for dissolving this compound for storage?
A5: If you need to prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content. Aqueous or protic solvents should be avoided for long-term storage of solutions due to the risk of hydrolysis.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues you might encounter and provides actionable solutions to maintain the integrity of your this compound.
Issue 1: Loss of Potency or Inconsistent Experimental Results
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature and protected from light and moisture.
-
Assess Purity: Perform a purity check using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area and/or the appearance of new peaks suggests degradation.
-
Review Handling Procedures: Ensure that the compound is handled in a low-humidity environment and that exposure to ambient conditions is minimized.
-
Issue 2: Appearance of a New Peak in HPLC Analysis
-
Potential Cause: Formation of a degradation product. A common degradant is the hydrolyzed product, 6-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Troubleshooting Steps:
-
Characterize the New Peak: If you have access to a mass spectrometer (LC-MS), analyze the new peak to determine its molecular weight. The hydrolyzed product will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below. Comparing the retention time of the peak in your sample to the one generated under hydrolytic stress can confirm its identity.
-
Visualizing Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for this compound.
Caption: Major potential degradation routes for the compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound and detect degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the stability of the molecule under various stress conditions and to generate potential degradation products for analytical method validation.[5][6][7]
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Procedure:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified time. Neutralize before injection. Due to the potential for rapid hydrolysis of chloropyrimidines, start with milder conditions.[8]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (exposure to a combination of visible and UV light).
-
Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method. For structural elucidation of any significant degradation products, utilize LC-MS.[9][10]
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°C[1]Short-term: 2-8°C[2] | To minimize thermal degradation and slow down chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation. |
| Moisture | Store in a tightly sealed container within a desiccator. | To prevent hydrolysis of the chloro group. |
| Light | Store in an amber vial or light-proof container. | To prevent photodegradation. |
| pH (for solutions) | Maintain neutral pH for short-term storage if in a protic solvent. Use aprotic solvents (DMSO, DMF) for long-term storage. | To avoid acid or base-catalyzed hydrolysis. |
By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your this compound for your research and development activities.
References
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced degrad
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2013). PMC - NIH.
- Development of forced degradation and stability indicating studies of drugs—A review. (2015). NIH.
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
- The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (2011). PubMed.
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine. (n.d.). BLDpharm.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2017). MDPI.
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022).
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022).
- Hydrolytic and oxidative degradation of electrospun supramolecular biom
- Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. (2013).
- This compound. (n.d.). Frontier Specialty Chemicals.
- Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. (1969). PubMed.
- US5525724A - Process for the preparation of chloropyrimidines. (1996).
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. (n.d.). Chem-Impex.
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. (n.d.). Sigma-Aldrich.
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). BLDpharm.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2016). PMC - NIH.
- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (1990).
- CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). (2018). Scirp.org.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2017). MDPI.
- 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem - NIH.
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021).
- Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).
- 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 23002-51-9|6-Chloro-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 3. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
overcoming poor regioselectivity in pyrazolopyrimidine reactions
A Guide to Overcoming Poor Regioselectivity in Pyrazolopyrimidine Reactions
Welcome to the technical support center for pyrazolopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazolopyrimidine chemistry. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts. Poor regioselectivity is a frequent challenge in the synthesis of these valuable heterocyclic compounds, leading to difficult-to-separate isomeric mixtures and reduced yields of the desired product. This guide offers structured advice, troubleshooting protocols, and answers to frequently asked questions to help you achieve precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries researchers have when facing regioselectivity issues in pyrazolopyrimidine synthesis.
Q1: Why am I getting a mixture of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers?
The formation of different pyrazolopyrimidine isomers, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, arises from the two non-equivalent nitrogen atoms in the aminopyrazole starting material that can participate in the cyclization reaction. The regiochemical outcome is a delicate balance of electronic and steric factors of the reactants, as well as the reaction conditions employed.
Q2: What is the most common synthetic route for pyrazolopyrimidines and where does the regioselectivity issue originate?
A prevalent method is the condensation of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] The regioselectivity issue stems from which nitrogen atom of the pyrazole ring acts as the initial nucleophile and which participates in the final cyclization. The reaction mechanism typically involves an initial nucleophilic attack from either the exocyclic amino group or an endocyclic pyrazole nitrogen onto one of the electrophilic carbonyl carbons.[1] Subsequent cyclization and dehydration steps lead to the final pyrazolopyrimidine scaffold. The pathway taken is highly sensitive to the conditions.
Q3: How can I reliably distinguish between the different regioisomers I've synthesized?
Unequivocal structure determination is critical. The primary methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the ring protons and carbons are distinct for different isomers. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximity between specific protons, helping to confirm the regiochemistry.[3][4]
-
X-ray Crystallography: When a single crystal can be obtained, X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.[5][6][7][8]
Q4: Can changing the solvent improve my regioselectivity?
Yes, the solvent can have a significant impact. For instance, in the related synthesis of pyrazoles, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[9] This effect is attributed to the unique hydrogen-bonding properties of these solvents, which can stabilize one transition state over another. Similar principles can be applied to pyrazolopyrimidine synthesis, where solvent choice can influence tautomeric equilibria of the starting materials and intermediates.
Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems. Each guide is based on established chemical principles and supported by literature evidence.
Problem 1: My reaction with an unsymmetrical β-diketone and a 5-aminopyrazole yields an inseparable mixture of 5- and 7-substituted pyrazolo[1,5-a]pyrimidines.
This is a classic regioselectivity challenge. The outcome depends on which carbonyl of the diketone is attacked by the endocyclic nitrogen of the aminopyrazole versus the exocyclic amino group.
The reaction pathway is governed by the relative electrophilicity of the two carbonyl carbons and the relative nucleophilicity of the two pyrazole nitrogens. Steric hindrance around one carbonyl group can favor attack at the less hindered site. Electronically, a more electron-deficient carbonyl will be the preferred site of attack. The reaction conditions (acidic vs. basic) can alter the nucleophilicity of the pyrazole nitrogens.
Caption: Troubleshooting workflow for poor regioselectivity.
Protocol 1: Solvent Screening
A systematic solvent screen can reveal conditions that favor one regioisomer.
-
Set up parallel reactions in a multi-well plate or in separate vials.
-
Use the same stoichiometry of aminopyrazole and β-diketone in each reaction.
-
Dispense a range of solvents, including non-polar (e.g., Toluene), polar aprotic (e.g., DMF, Acetonitrile), and polar protic (e.g., Ethanol, TFE[9]).
-
Run the reactions at a consistent temperature (e.g., 80 °C).
-
After a set time (e.g., 12 hours), quench the reactions and analyze the regioisomeric ratio in each by LC-MS or 1H NMR of the crude mixture.
Protocol 2: Catalyst Variation
The type of catalyst can fundamentally alter the reaction mechanism.
-
Acid Catalysis: Use a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity.
-
Base Catalysis: Use an organic base (e.g., piperidine, DBU) or an inorganic base (e.g., K2CO3). Base catalysis can deprotonate the aminopyrazole, increasing its nucleophilicity.
-
Set up reactions with your chosen solvent and screen different catalysts.
-
Monitor the reactions and analyze the product ratios to identify the optimal catalyst for your desired regioisomer. For example, in acetic acid at reflux, the cyclization often depends on the diketone's structure, with the endocyclic imino group's nucleophilic attack being a key step.[2]
Table 1: Example Data from a Hypothetical Troubleshooting Experiment
| Entry | Solvent | Catalyst | Temperature (°C) | Ratio (Isomer A : Isomer B) |
| 1 | Toluene | None | 110 | 1 : 1.5 |
| 2 | Ethanol | Acetic Acid | 80 | 3 : 1 |
| 3 | DMF | Piperidine | 80 | 1 : 4 |
| 4 | TFE | None | 80 | >10 : 1 |
This table illustrates how systematically changing conditions can dramatically shift the regiochemical outcome.
Problem 2: Synthesis of 1-substituted pyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde and substituted hydrazines is giving low yield and side products.
This reaction involves the formation of a pyrazole ring onto a pre-existing pyrimidine ring. The selectivity depends on controlling the reaction between the two nucleophilic nitrogens of the hydrazine and the two electrophilic sites on the pyrimidine derivative.
The reaction can proceed via multiple pathways.[10] The external nitrogen of the hydrazine can attack the aldehyde to form a hydrazone intermediate, which then cyclizes. Alternatively, either nitrogen of the hydrazine can displace one of the chloro substituents. The relative rates of these competing reactions determine the final product distribution. The nature of the hydrazine (aliphatic vs. aromatic) significantly affects reactivity.[10]
-
For Aromatic Hydrazines: These are less nucleophilic. The reaction often requires higher temperatures to drive the initial hydrazone formation and subsequent cyclization. Performing the reaction at elevated temperatures without an external base can favor the desired pathway and lead to high yields of the 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine.[10]
-
For Aliphatic Hydrazines: These are more nucleophilic and can readily participate in nucleophilic aromatic substitution (SNAr) at the chloro-positions. To favor the desired cyclization, the reaction should be run at room temperature in the presence of an external base.[10] The base facilitates the final cyclization step after the initial formation of the hydrazone.
Caption: Control pathways for pyrazolo[3,4-d]pyrimidine synthesis.
By carefully selecting the reaction conditions based on the nature of the hydrazine, you can steer the reaction towards the desired product and away from unwanted side reactions, thus improving both yield and purity.[10]
Conclusion
Overcoming poor regioselectivity in pyrazolopyrimidine synthesis is achievable through a systematic and mechanistically informed approach. By understanding the interplay of electronic and steric effects and by methodically manipulating reaction variables such as catalysts, solvents, and temperature, researchers can gain precise control over isomeric outcomes. The troubleshooting guides and protocols provided here serve as a starting point for developing robust and selective syntheses for this important class of heterocyclic compounds.
References
- Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. As cited in PubMed Central. [Link]
- Zhang, X., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(13), 2099-107. [Link]
- Portilla, J., et al. (2012). Synthesis of cyclopentapyrazolo[1,5-a]pyrimidines through cyclization of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds. As cited in RSC Publishing. [Link]
- Gavrin, L. K., et al. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. [Link]
- Anonymous. (N.D.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
- Anonymous. (2013). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.
- Anonymous. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
- Anonymous. (N.D.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-9. [Link]
- Anonymous. (N.D.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Anonymous. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link]
- Anonymous. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
- Anonymous. (2015).
- Anonymous. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
- Anonymous. (2024).
- Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
- Anonymous. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. [Link]
- Anonymous. (2010). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
- Anonymous. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Anonymous. (N.D.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7.
Sources
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support guide for the synthesis and scale-up of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. The pyrazolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure a robust and scalable process.
Synthesis Overview
The synthesis of this compound typically involves the construction of the pyrazolopyrimidine core followed by chlorination and amination steps. A common route starts from 5-amino-1H-pyrazole-4-carboxamide, which is cyclized and then chlorinated to yield a dichloro-intermediate. Selective amination at the 4-position yields the final product.[3]
Caption: A common synthetic route for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction yield has dropped significantly after increasing the batch size from 10g to 100g. What are the likely causes and how can I fix it?
This is a common challenge in process scale-up.[4] The drop in yield can often be attributed to several factors that are less noticeable at a smaller scale.
Possible Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and "hot spots," which can promote side reactions or degradation of the product.[5]
-
Solution: Ensure your reactor is equipped with an appropriate stirrer (e.g., anchor, turbine) for the viscosity of your reaction mixture. You may need to increase the stirring speed, but be cautious of creating a vortex. Baffles can also improve mixing efficiency.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to control the temperature of an exothermic reaction, potentially leading to byproduct formation.
-
Solution: The rate of addition of reagents should be carefully controlled to manage the exotherm. Ensure the reactor's cooling system is adequate. It may be necessary to perform the reaction at a slightly lower temperature on a larger scale to maintain control.
-
-
Incomplete Reaction: The optimal reaction time on a small scale may not be sufficient for a larger batch.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating workup.[5]
-
Question 2: I am observing significant amounts of an unknown impurity in my final product after scale-up. How do I identify and minimize it?
Impurity formation is a critical issue, especially in pharmaceutical synthesis. The nature of the impurity will dictate the best course of action.
Common Impurities & Mitigation Strategies:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Isomeric Byproducts | Non-selective reaction conditions. For instance, amination could potentially occur at the 6-position. | Optimize reaction temperature and control the rate of reagent addition. Ensure the purity of starting materials.[5] |
| Over-alkylation/Disubstitution | Excess of the aminating agent or prolonged reaction time. | Use a stoichiometric amount of the amine. Monitor the reaction closely and stop it once the starting material is consumed.[6] |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. | Extend reaction time or slightly increase the temperature, while monitoring for byproduct formation.[5] |
| Degradation Products | Product instability under the reaction or workup conditions (e.g., high temperature, extreme pH). | Lower the reaction temperature. Use milder reagents if possible. Optimize the workup procedure to minimize the time the product is exposed to harsh conditions. |
A systematic approach to identifying the impurity using techniques like LC-MS and NMR is crucial. Once identified, you can adjust the reaction conditions accordingly.
Question 3: The product is difficult to isolate and purify at a larger scale. It either oils out or gives a very fine precipitate that is hard to filter. What can I do?
Product isolation is a frequent bottleneck in scaling up.[5] What works in a lab flask may be impractical in a large reactor.
Troubleshooting Isolation:
-
Oiling Out: If the product separates as an oil instead of a solid, it can be due to residual solvent or impurities.
-
Solution 1 (Crystallization Study): Perform a solvent screening to find a suitable crystallization solvent or solvent mixture. Anti-solvent crystallization is often effective.
-
Solution 2 (Salt Formation): As the product has a basic amine group, forming a salt (e.g., hydrochloride) can often induce crystallization and improve the product's handling characteristics.[5]
-
-
Fine Precipitate: This can clog filters and lead to long filtration times and product loss.
-
Solution 1 (Controlled Crystallization): Cool the solution slowly and with gentle agitation to encourage the growth of larger crystals. Seeding the solution with a small amount of previously isolated crystalline product can also help.
-
Solution 2 (Filter Aid): Use a filter aid like Celite to improve filtration speed, but be aware that this can sometimes trap the product, reducing yield.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clausiuspress.com [clausiuspress.com]
- 4. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Cell Permeability of Pyrazolo[3,4-d]pyrimidine Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for one of the most common challenges encountered with this promising class of molecules: low cell permeability.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, mimicking the natural purine ring system and serving as a core for numerous potent kinase inhibitors with significant therapeutic potential in oncology and other diseases.[1][2] However, the very substitutions that confer high target affinity often lead to suboptimal physicochemical properties, such as poor aqueous solubility and low cell permeability, which can stall preclinical development.[3][4][5]
This document provides a structured approach to diagnosing and overcoming these permeability barriers, combining foundational theory with actionable experimental protocols and field-proven insights.
Part 1: Understanding the Permeability Problem
Why do my pyrazolo[3,4-d]pyrimidine compounds have low permeability?
Low cell permeability in this compound class is typically not due to a single factor but a combination of physicochemical properties. Understanding these root causes is the first step in designing a rational strategy for improvement.
-
High Number of Hydrogen Bond Donors/Acceptors: The pyrazolo[3,4-d]pyrimidine core itself, along with common substituents, is rich in nitrogen atoms that act as hydrogen bond acceptors (HBAs). Substituents added to improve target binding often introduce additional hydrogen bond donors (HBDs) and HBAs. While crucial for target engagement, an excessive number of these polar groups increases the energy penalty required to move the molecule from an aqueous environment into the lipophilic core of the cell membrane.[6]
-
Low Aqueous Solubility: Many potent pyrazolo[3,4-d]pyrimidine-based inhibitors are hydrophobic, leading to low aqueous solubility.[3][7] This can create challenges in in vitro assays and limit the concentration of the compound available at the cell surface for absorption.
-
Molecular Rigidity and Size: The fused heterocyclic ring system is inherently rigid. Extensive substitutions aimed at maximizing potency can increase molecular weight and size, which can negatively impact passive diffusion across the lipid bilayer.
-
Efflux Transporter Recognition: Compounds can be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[8][9] Even if a compound can passively enter the cell, rapid efflux can prevent it from reaching a therapeutically relevant intracellular concentration.[10]
Caption: Factors contributing to low cell permeability.
Part 2: Troubleshooting Guides & Experimental Protocols
This section is formatted as a series of questions you might encounter during your research, followed by detailed answers and step-by-step protocols.
Question 1: How do I accurately measure the permeability of my compound?
Answer: To get a reliable measure of permeability, you need to use validated in vitro assays. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay for a more comprehensive assessment that includes active transport and efflux.
Objective: To assess the passive diffusion of a compound across an artificial lipid membrane. This is a high-throughput, cell-free method ideal for early-stage screening.
Causality: The PAMPA assay isolates the single variable of passive diffusion. A low permeability value here strongly suggests that the compound's intrinsic physicochemical properties (e.g., polarity, size) are hindering its ability to cross a lipid bilayer, independent of any biological transporters.[11]
Caption: Workflow for the PAMPA experiment.
Methodology:
-
Materials:
-
PAMPA plate system (e.g., 96-well filter donor plate and acceptor plate).
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and controls (high permeability, e.g., testosterone; low permeability, e.g., atenolol).
-
LC-MS system for quantification.
-
-
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate. Be careful not to puncture the filter.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Dissolve test compounds in a suitable buffer (e.g., PBS) to a final concentration of 10-50 µM. Add 200 µL of the compound solution to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Troubleshooting PAMPA:
| Issue | Probable Cause | Recommended Solution |
| Low Compound Recovery | Compound is binding to the plastic plate or precipitating. | Use low-binding plates. Check the solubility of the compound in the assay buffer. Add a small percentage of a co-solvent if necessary, but validate that it doesn't affect membrane integrity. |
| High Variability | Inconsistent membrane coating; air bubbles trapped under the membrane. | Ensure a consistent and gentle application of the lipid solution. Visually inspect for bubbles before assembling the plates. |
| Control Compounds Fail | Incorrect buffer pH; compromised membrane solution. | Verify the pH of all buffers. Use a fresh batch of the artificial membrane solution. |
Objective: To assess drug transport across a monolayer of differentiated human intestinal Caco-2 cells. This assay is considered the gold standard for in vitro prediction of human oral absorption.[12][]
Causality: Caco-2 cells, when cultured on semi-permeable supports, differentiate to form a polarized monolayer with tight junctions and express key uptake and efflux transporters (e.g., P-gp, BCRP) found in the human intestine.[14][15] This allows for the simultaneous assessment of passive diffusion and active transport, providing a more biologically relevant prediction of in vivo behavior. Measuring transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical) is critical for identifying whether your compound is a substrate of efflux pumps.[15]
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Self-Validation Step: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values must be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
-
Assay Procedure (Bidirectional):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Transport: Add the test compound (typically at 1-10 µM) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
-
Calculations:
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
-
Interpreting Caco-2 Data:
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| < 1 | N/A | Low Permeability |
| 1 - 10 | < 2 | Moderate Permeability |
| > 10 | < 2 | High Permeability |
| Any Value | > 2 | Potential Efflux Substrate |
Question 2: My compound shows low permeability in assays. What are my next steps?
Answer: If your compound has poor permeability, the most effective strategy is often a chemical modification. The two primary approaches are structural modification of the parent molecule and a prodrug strategy.
-
Reduce Hydrogen Bonding: Systematically replace or mask hydrogen bond donors and acceptors that are not critical for target binding. The goal is to lower the desolvation energy penalty.
-
Introduce Intramolecular Hydrogen Bonds: Design modifications that allow for the formation of an intramolecular hydrogen bond. This can mask polar groups, effectively reducing the molecule's polarity and increasing its lipophilicity, which can enhance membrane permeability.[6]
-
Optimize Lipophilicity (logP/logD): There is often a "sweet spot" for lipophilicity. While increasing logP can improve membrane partitioning, excessively high logP can lead to poor aqueous solubility and non-specific binding. Aim for a balanced logD at physiological pH.
-
Reduce Molecular Weight/Size: If possible, simplify the structure by removing non-essential functional groups to lower the molecular weight.
Causality: A prodrug is an inactive or less active derivative of a parent drug that is chemically modified to overcome a specific barrier, such as poor permeability or solubility. After administration, it undergoes enzymatic or chemical conversion in the body to release the active parent drug.[3] This is a highly effective strategy for pyrazolo[3,4-d]pyrimidines.[7][16]
A common and successful approach involves attaching a water-solubilizing group (a "promoiey") to the parent molecule via a linker that is stable chemically but easily cleaved by enzymes in plasma or tissues.[3][11]
Caption: The prodrug conversion concept.
Example Application for Pyrazolo[3,4-d]pyrimidines:
-
Parent Drug: A potent but poorly soluble/permeable pyrazolo[3,4-d]pyrimidine.
-
Attachment Point: The secondary amine at the C-4 position is a common and effective attachment point.[3]
-
Linker: An O-alkyl carbamate linker is often used as it is susceptible to cleavage by esterases.[11]
-
Solubilizing Group: An N-methylpiperazino group is frequently chosen because it is protonated at physiological pH, significantly increasing aqueous solubility.[3]
Data Summary: Parent Drug vs. Prodrug
The table below summarizes typical improvements seen when applying a prodrug strategy to a pyrazolo[3,4-d]pyrimidine, based on published data.[3]
| Compound | Aqueous Solubility (µg/mL) | PAMPA Papp (10⁻⁶ cm/s) | Membrane Retention (%) |
| Parent Drug 2 | < 1 | 0.01 | 75.3 |
| Prodrug 8 | > 1000 | 2.11 | 38.6 |
This data clearly demonstrates that the prodrug approach can dramatically increase aqueous solubility while simultaneously improving passive permeability and reducing non-specific membrane retention.[3]
Question 3: My compound has a high efflux ratio in the Caco-2 assay. What does this mean?
Answer: An efflux ratio (ER) greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp).[15] This means that even if the compound can enter the cell, it is being actively pumped back out, preventing accumulation.
Investigative Steps:
-
Confirm with an Inhibitor: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[15]
-
If the ER decreases to < 2 and the A→B permeability increases: This confirms your compound is a P-gp substrate.
-
If the ER remains high: Your compound may be a substrate for other efflux transporters (e.g., BCRP, MRPs) or the initial result was an artifact.
-
-
Structural Modification:
-
Analyze the structure of your compound. P-gp substrates often have specific pharmacophoric features, including hydrogen bond acceptors and hydrophobic regions.
-
Attempt to modify the structure to disrupt recognition by the transporter. This can be challenging as the features recognized by efflux pumps often overlap with those required for target binding.
-
-
Alternative Strategies:
-
Prodrug Approach: A prodrug may not be recognized by the efflux transporter. The parent drug is then released inside the cell, bypassing the efflux mechanism.
-
Co-administration with an Inhibitor: In later stages of drug development, co-dosing with a P-gp inhibitor could be a viable, though complex, clinical strategy. Some pyrazolo[3,4-d]pyrimidines have even been found to have intrinsic P-gp inhibitory activity, which can be a highly advantageous property.[8][9]
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for improving permeability?
-
A: First, ensure you have an accurate baseline measurement using both PAMPA and Caco-2 assays. If passive permeability is the issue (low in PAMPA), focus on reducing hydrogen bond count or exploring a prodrug strategy. If efflux is the problem (high ER in Caco-2), confirm with an inhibitor and then consider structural modifications to avoid transporter recognition.
-
-
Q: How do I balance improving permeability with maintaining target potency?
-
A: This is the central challenge of medicinal chemistry. Use structure-activity relationship (SAR) data to identify which parts of the molecule are essential for binding. Apply permeability-enhancing modifications to regions that are not critical for target engagement. A prodrug strategy is often ideal as it leaves the core pharmacophore of the active drug untouched.
-
-
Q: Are there computational tools to predict permeability?
-
A: Yes, many in silico models can predict properties like logP, topological polar surface area (TPSA), and the number of HBDs/HBAs, which are correlated with permeability. Some software can also predict Caco-2 permeability and P-gp substrate liability. These tools are excellent for prioritizing which compounds to synthesize and test experimentally but should not replace empirical measurements.
-
-
Q: Can nanosystem formulations help with permeability issues?
-
A: Yes, encapsulating poorly permeable compounds in nanosystems like liposomes or albumin nanoparticles can be an effective strategy.[4] These formulations can improve solubility, protect the drug from degradation, and alter its biodistribution, potentially enhancing its delivery to the target site. This is generally considered a formulation strategy rather than a modification of the new chemical entity itself.
-
References
- Sygnature Discovery. (n.d.). Caco-2 Permeability.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- East, M. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
- Manera, C., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters.
- Schenone, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry.
- Schenone, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors | Request PDF.
- Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
- Alcázar, J., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. Bioorganic & Medicinal Chemistry Letters.
- Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Enzyme Inhibition and Medicinal Chemistry.
- El-Sayed, N. F., et al. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Journal of Molecular Biology.
- Dinić, J., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences.
- Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry.
- Sousa, S. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics.
- Zhang, H., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules.
- ResearchGate. (n.d.). Structures of pyrazolo[3,4-d]pyrimidines 1–4.
- Lamey, F. S., et al. (2021). Pyrazolo[3,4-d]pyrimidine-based dual EGFR T790M/HER2 inhibitors: Design, synthesis, structure-activity relationship and biological activity as potential antitumor and anticonvulsant agents. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). How hydrogen bonds impact P-glycoprotein transport and permeability.
- Krishnamoorthy, G., et al. (2022). Drug Permeation against Efflux by Two Transporters. mBio.
- Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing.
- Abuelizz, H. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports.
- Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. Drug Permeation against Efflux by Two Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. enamine.net [enamine.net]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Minimizing Side Reactions in the Chlorination of Pyrazolopyrimidines
Introduction
Chlorinated pyrazolopyrimidines are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for oncology.[1][2] The conversion of hydroxypyrazolopyrimidines to their chlorinated analogs, typically using reagents like phosphorus oxychloride (POCl₃), is a cornerstone transformation.[3][4] However, this reaction is frequently plagued by side reactions that can significantly lower yield, complicate purification, and compromise the integrity of the final product.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Drawing from established chemical principles and field-proven protocols, this document aims to explain the causality behind common experimental pitfalls and offer robust, actionable solutions to minimize side reactions and optimize outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chlorination of pyrazolopyrimidines with POCl₃?
The primary side reactions include:
-
Tar/Polymer Formation: This is often the most frustrating issue, resulting in a dark, intractable reaction mixture. It is typically caused by uncontrolled exotherms or prolonged exposure to high temperatures, leading to decomposition and polymerization of the substrate or product.[5][6]
-
Over-chlorination: If the pyrazolopyrimidine core has other reactive sites, such as activated methyl groups or multiple hydroxyl groups, these can also undergo chlorination, leading to di- or tri-chlorinated byproducts.[1][7]
-
Incomplete Conversion: The starting hydroxypyrazolopyrimidine may remain, often due to insufficient reagent, inadequate temperature, or poor reagent activation.
-
Ring Opening: Under harsh acidic conditions and high temperatures, the heterocyclic ring system can be susceptible to cleavage, leading to a complex mixture of degradation products.[8]
-
N-Oxide Formation: While less common during the chlorination step itself, N-oxides can be formed if oxidative conditions are inadvertently introduced or if the starting material is susceptible. Subsequent reactions of N-oxides with chlorinating agents can lead to a different set of byproducts.[9][10]
Q2: I'm using POCl₃. What is the role of additives like N,N-dimethylformamide (DMF) or tertiary amines (e.g., triethylamine, pyridine)?
Additives play a critical role in modulating the reactivity of the chlorinating agent and the reaction environment.
-
N,N-Dimethylformamide (DMF): When DMF is mixed with POCl₃, it forms the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[11][12][13] This is a powerful electrophile that is often more effective and selective than POCl₃ alone.[14][15] The Vilsmeier reagent facilitates the conversion of the hydroxyl group into a better leaving group, promoting a smoother chlorination, often at lower temperatures.[16]
-
Tertiary Amines (Pyridine, DIEA, Et₃N): These bases serve two main purposes. First, they act as acid scavengers, neutralizing the HCl generated during the reaction.[17] This is crucial because a buildup of acid can catalyze decomposition pathways. Second, they can activate the hydroxyl group of the substrate by forming a more reactive intermediate or activate the chlorinating agent itself. Modern, solvent-free methods often use an equimolar amount of pyridine with POCl₃ in a sealed reactor to achieve efficient chlorination while minimizing waste.[5]
Q3: Should I use POCl₃ neat or with a co-solvent? What are the pros and cons?
The choice between using POCl₃ as both reagent and solvent versus using a co-solvent depends on the substrate's reactivity, stability, and the scale of the reaction.
| Approach | Pros | Cons |
| Neat POCl₃ (as solvent) | High concentration of reagent drives reaction to completion. No need to remove a separate solvent. | High risk of uncontrolled exotherms and tarring. Difficult workup due to quenching large excess of POCl₃.[5][6] High boiling point (105 °C) can lead to decomposition. |
| POCl₃ with Co-Solvent | Better temperature control. Dilution can prevent polymerization. Allows for lower reaction temperatures. | Slower reaction rates may occur. Requires careful selection of an inert solvent (e.g., acetonitrile, toluene, dioxane). Requires removal of the co-solvent during workup. |
For large-scale preparations, protocols using equimolar amounts of POCl₃, often without a solvent or with minimal solvent in a sealed system, are increasingly preferred for safety, economic, and environmental reasons.[5]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: The reaction mixture turned into a black, intractable tar.
-
Probable Cause: This is a classic sign of decomposition due to excessive heat. The reaction of POCl₃ with a hydroxyl group is highly exothermic. If the heat is not dissipated effectively, the local temperature can spike, initiating polymerization and degradation pathways.
-
Solution Workflow:
Caption: Troubleshooting workflow for tar formation.
Problem 2: Low yield with significant starting material remaining.
-
Probable Cause: Incomplete reaction can stem from several factors: insufficient activation of the hydroxyl group, too low a reaction temperature, or insufficient reaction time. The starting material may also be insufficiently soluble in the reaction medium.
-
Solutions:
-
Increase Temperature: Gradually increase the reflux temperature in increments of 10 °C and monitor the reaction by TLC or HPLC.
-
Add an Activator/Catalyst: The addition of DMF (0.1 to 1.0 equivalent) can significantly accelerate the reaction by forming the more reactive Vilsmeier reagent.[14][15]
-
Use a Stronger Chlorinating System: For particularly unreactive substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective. PCl₅ helps to drive the equilibrium towards the chlorinated product.[18]
-
Consider a Phase-Transfer Catalyst (PTC): For substrates with poor solubility, a PTC like a quaternary ammonium salt can facilitate the reaction between the solid substrate and the liquid chlorinating agent.[19][20][21]
-
Problem 3: Formation of multiple products, including a di-chlorinated species.
-
Probable Cause: Over-chlorination occurs when there are other sites on the pyrazolopyrimidine ring that are susceptible to chlorination under the reaction conditions. This is common for substrates with multiple hydroxyl groups or activated alkyl side chains.[7][22]
-
Solutions:
-
Lower the Temperature: This is the most effective way to improve selectivity. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate of the desired hydroxyl group.
-
Reduce Reagent Stoichiometry: Instead of using a large excess of POCl₃, switch to a protocol that uses a controlled amount (e.g., 1.0-1.5 equivalents) in an inert solvent.[5]
-
Choose a Milder Reagent: In some cases, thionyl chloride (SOCl₂) in the presence of DMF can offer higher selectivity than POCl₃.[23]
-
Protecting Groups: If a second hydroxyl group is present and must not react, consider protecting it with a suitable protecting group (e.g., benzyl, TBDMS) prior to the chlorination step.
-
Recommended Experimental Protocols
Protocol 1: General Chlorination using POCl₃ with Catalytic DMF
This protocol is a good starting point for many hydroxypyrazolopyrimidines and balances reactivity with control.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a dropping funnel, add the hydroxypyrazolopyrimidine (1.0 eq).
-
Solvent Addition: Add a suitable inert solvent such as acetonitrile or toluene (5-10 mL per gram of substrate).
-
Reagent Addition: Add N,N-dimethylformamide (DMF) (0.2 eq) to the stirred suspension.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent). Monitor the reaction progress by TLC or LC-MS.
-
Workup (Caution: Highly Exothermic):
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃
Adapted from modern, green chemistry principles, this method is ideal for larger scales and minimizes waste.[5]
-
Setup: To a high-pressure, sealable reactor (e.g., a Teflon-lined stainless steel autoclave), add the hydroxypyrazolopyrimidine (1.0 eq), pyridine (1.0 eq), and phosphorus oxychloride (POCl₃) (1.0-1.2 eq).
-
Sealing: Securely seal the reactor according to the manufacturer's instructions.
-
Heating: Place the reactor in a heating mantle or oil bath and heat to 140-160 °C for 2-4 hours with stirring.
-
Cooling: Cool the reactor to room temperature completely before opening carefully in a fume hood.
-
Workup:
-
Carefully quench the reaction content by adding it to cold water (~0 °C).
-
Adjust the pH to 8-9 with a saturated sodium carbonate (Na₂CO₃) solution.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Dry the solid product under vacuum. The product is often pure enough for the next step, or it can be further purified by recrystallization.
-
Mechanistic Considerations
Understanding the underlying mechanism helps in rational troubleshooting. The chlorination process, especially when catalyzed by DMF, proceeds via the formation of the highly electrophilic Vilsmeier reagent.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. clausiuspress.com [clausiuspress.com]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. indianchemicalsociety.com [indianchemicalsociety.com]
- 19. researchgate.net [researchgate.net]
- 20. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of HPLC Separation for Pyrazolo[3,4-d]pyrimidine Isomers
Welcome to the technical support center for the chromatographic analysis of pyrazolo[3,4-d]pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the separation and purification of these structurally similar compounds. The pyrazolo[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, often leading to the synthesis of numerous isomers with distinct biological activities.[1][2] Effective separation is therefore critical for accurate biological evaluation and quality control.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your HPLC separations.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the HPLC analysis of pyrazolo[3,4-d]pyrimidine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrazolo[3,4-d]pyrimidine isomers so challenging?
A1: The difficulty in separating pyrazolo[3,4-d]pyrimidine isomers stems from their high degree of structural similarity. Positional isomers, for instance, may only differ in the location of a substituent on the heterocyclic ring system.[3] This results in very similar physicochemical properties, such as polarity, hydrophobicity, and pKa, leading to co-elution or poor resolution in conventional HPLC methods.[4] The core structure itself contains multiple nitrogen atoms, which can engage in secondary interactions with the stationary phase, further complicating separations.[5]
Q2: What is the best starting point for developing a separation method for these isomers?
A2: For most pyrazolo[3,4-d]pyrimidine derivatives, which are often of low to medium polarity, reverse-phase HPLC is the recommended starting point.[6][7] A C18 column is a robust initial choice for the stationary phase.[8][9] For the mobile phase, a gradient elution with acetonitrile and water is a good starting point, as it can resolve compounds with a wider range of polarities.[10] It is also advisable to incorporate a buffer to control the pH, given the basic nature of the pyrazolo[3,4-d]pyrimidine core.[11]
Q3: How does mobile phase pH affect the separation of pyrazolo[3,4-d]pyrimidine isomers?
A3: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like pyrazolo[3,4-d]pyrimidines.[12][13][14] The nitrogen atoms in the ring system can be protonated, and the pH of the mobile phase will determine the degree of ionization.[14] By adjusting the pH, you can alter the polarity and retention of your isomers. For basic compounds, working at a pH that is at least one to two units away from the pKa of the analytes can lead to more stable retention times and improved peak shape.[11][15] Operating at a low pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of residual silanols on the stationary phase, minimizing peak tailing.[5][11]
Troubleshooting Common Problems
Problem 1: Poor resolution between two or more isomeric peaks.
-
Cause: The selected stationary and mobile phases do not provide sufficient selectivity for the isomers.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
-
Detailed Explanation:
-
Adjust the Gradient: If you are using a gradient, make it shallower to increase the separation window between closely eluting peaks.
-
Optimize pH: Since pyrazolo[3,4-d]pyrimidines are basic, even small changes in pH can significantly alter the selectivity.[16] A systematic pH screening study is highly recommended (see Protocol 1).
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties.[17] Switching between them can alter elution patterns and improve resolution.
-
Select a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl column, which offers pi-pi interactions that can be beneficial for aromatic heterocyclic compounds.[3][18] Alternatively, a polar-embedded phase can offer different selectivity for polar isomers.[18]
-
Problem 2: Significant peak tailing for all or some isomer peaks.
-
Cause: This is often due to secondary interactions between the basic nitrogen atoms of the pyrazolo[3,4-d]pyrimidine ring and acidic silanol groups on the silica-based stationary phase.[5][15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Detailed Explanation:
-
Lower the pH: Operating at a low pH (e.g., below 3) will protonate the silanol groups, reducing their ability to interact with the basic analytes.[5]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanol groups. Ensure you are using a high-quality, end-capped column.[15]
-
Reduce Sample Concentration: Injecting too much sample can lead to mass overload and cause peak tailing.[19] Try diluting your sample by a factor of 10.
-
System Maintenance: Peak tailing can also be a sign of a deteriorating column, such as a void at the inlet or a blocked frit.[5][19] Replacing the column or guard column may be necessary.[20]
-
Problem 3: Irreproducible retention times.
-
Cause: This is often related to an unstable mobile phase pH, inadequate column equilibration, or temperature fluctuations.[12][21]
-
Solutions:
-
Use a Buffer: Ensure your mobile phase contains a buffer to maintain a constant pH. The buffer's pKa should be close to the desired mobile phase pH.[12]
-
Proper Equilibration: Always allow sufficient time for the column to equilibrate with the new mobile phase conditions before starting a sequence of injections. For gradient elution, a longer equilibration time is often necessary.
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[12]
-
Part 2: Experimental Protocols & Data Presentation
This section provides detailed, step-by-step methodologies for key experiments to optimize the separation of pyrazolo[3,4-d]pyrimidine isomers.
Protocol 1: Systematic Mobile Phase pH Screening
Objective: To determine the optimal mobile phase pH for the separation of a mixture of pyrazolo[3,4-d]pyrimidine isomers.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of your isomer mixture in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare Mobile Phases:
-
Aqueous Component: Prepare three different aqueous mobile phase components buffered at pH 2.5, 4.5, and 6.5. For example:
-
pH 2.5: 0.1% Formic acid in water
-
pH 4.5: 10 mM Ammonium acetate in water, pH adjusted with acetic acid
-
pH 6.5: 10 mM Ammonium phosphate in water, pH adjusted with phosphoric acid
-
-
Organic Component: Acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
-
Gradient Program:
-
Run a standard gradient (e.g., 10-90% acetonitrile over 20 minutes) for each of the three pH conditions.
-
-
Data Analysis:
-
Compare the chromatograms obtained at each pH.
-
Evaluate the resolution between the critical isomer pairs.
-
Assess the peak shape (asymmetry factor) for each isomer.
-
Data Presentation:
| pH | Resolution (Isomer 1 & 2) | Asymmetry (Isomer 1) | Asymmetry (Isomer 2) | Retention Time (Isomer 1, min) | Retention Time (Isomer 2, min) |
| 2.5 | 1.8 | 1.1 | 1.2 | 10.5 | 11.2 |
| 4.5 | 1.2 | 1.4 | 1.5 | 9.8 | 10.3 |
| 6.5 | 0.9 | 1.6 | 1.7 | 9.2 | 9.5 |
This is example data and will vary depending on the specific isomers.
Protocol 2: Stationary Phase Selectivity Screening
Objective: To evaluate the selectivity of different stationary phases for the separation of a challenging isomer pair.
Methodology:
-
Select Columns: Choose three columns with different stationary phases. For example:
-
Column A: C18 (hydrophobic interactions)
-
Column B: Phenyl-Hexyl (pi-pi and hydrophobic interactions)
-
Column C: Polar-Embedded (e.g., amide or carbamate phase)
-
-
Select Optimal Mobile Phase: Use the optimal mobile phase composition determined from the pH screening experiment (Protocol 1).
-
HPLC Conditions: Keep all other HPLC parameters (flow rate, temperature, gradient, etc.) consistent across the three columns.
-
Data Analysis:
-
Inject the isomer mixture onto each column.
-
Compare the resolution and selectivity for the isomer pair on each stationary phase.
-
Data Presentation:
| Stationary Phase | Resolution (Isomer 1 & 2) | Selectivity (α) | Comments |
| C18 | 1.8 | 1.10 | Baseline separation achieved. |
| Phenyl-Hexyl | 2.5 | 1.18 | Improved resolution due to pi-pi interactions. |
| Polar-Embedded | 1.5 | 1.08 | Less retention and slightly lower resolution. |
This is example data and will vary depending on the specific isomers.
Part 3: Method Validation and System Suitability
Once an optimized separation method has been developed, it is crucial to validate it to ensure it is reliable and reproducible.[4][22]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[23]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[23]
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.[22]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]
System Suitability Testing
Before any sample analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between critical pairs |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | < 2.0% for 5 replicate injections |
This technical support guide provides a comprehensive framework for optimizing the HPLC separation of pyrazolo[3,4-d]pyrimidine isomers. By systematically evaluating and adjusting key chromatographic parameters, researchers can overcome common challenges and develop robust and reliable analytical methods.
References
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
- SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- PubMed. (2022, October 3). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.
- National Institutes of Health. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- RSC Publishing. (2023, June 7). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents.
- ChemNest. Validation of Chromatographic Methods.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- MDPI. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA.
- Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
- Pharmaguideline. Steps for HPLC Method Development.
- ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- National Institutes of Health. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][21][24]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
- HPLC Troubleshooting Guide.
- RSC Publishing. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][21][24]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
- ResearchGate. Validation of HPLC Detection Methods for Marine Toxins.
- Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
- Better separation of two peaks for Reversed Phase RP HPLC. (2025, November 3).
- Select Science. How to Optimize Your Reversed Phase Chromatography.
- Moravek. Exploring the Role of pH in HPLC Separation.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Element Lab Solutions. Peak Tailing in HPLC.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- vscht.cz. HPLC Column Selection Guide.
- ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- National Institutes of Health. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
- SciSpace. Hplc method development and validation: an overview.
- SIELC Technologies. Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column.
- Agilent. Control pH During Method Development for Better Chromatography.
- Quora. (2021, June 5). How does pH affect the results of HPLC results?.
- World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- National Institutes of Health. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
- MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. molnar-institute.com [molnar-institute.com]
- 11. agilent.com [agilent.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. moravek.com [moravek.com]
- 14. quora.com [quora.com]
- 15. chromtech.com [chromtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Blogs | Restek [discover.restek.com]
- 20. waters.com [waters.com]
- 21. medikamenterqs.com [medikamenterqs.com]
- 22. chemnest.com [chemnest.com]
- 23. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Unexpected Results in Biological Assays with 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed to provide in-depth troubleshooting for unexpected results in biological assays involving this compound. The pyrazolo[3,4-d]pyrimidine scaffold is a versatile core in medicinal chemistry, known for its role in developing kinase inhibitors and other therapeutic agents.[1][2] However, like many heterocyclic compounds, its physicochemical properties can present challenges in experimental settings. This document offers a structured, question-and-answer approach to resolving common issues, ensuring the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when working with this compound.
Q1: I'm observing high variability between replicate wells in my assay. What are the likely causes?
High variability is a frequent issue that can often be traced back to compound handling and solubility.
-
Potential Cause 1: Compound Precipitation. this compound, like many pyrazolopyrimidine derivatives, can have poor aqueous solubility.[3][4] When a concentrated DMSO stock solution is diluted into an aqueous assay buffer, the compound can precipitate, leading to an inconsistent effective concentration across your plate.[5][6] This is a well-documented phenomenon for hydrophobic compounds.[7]
-
Troubleshooting Steps:
-
Visual Inspection: Before reading your assay plate, carefully inspect the wells under a microscope for any signs of compound precipitation.[8]
-
Solubility Assessment: Proactively determine the kinetic solubility of your compound in your specific assay buffer. A simple visual inspection method can be employed to find the maximum soluble concentration.[5]
-
Optimize Dilution Strategy: Avoid single, large dilution steps. Instead, perform serial dilutions in an intermediate solution that contains a lower percentage of DMSO. This gradual reduction in organic solvent concentration can prevent the compound from crashing out of solution.[9]
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay wells to minimize solubility issues.[3]
-
-
Potential Cause 2: Incomplete Dissolution of Stock Solution. If the compound is not fully dissolved in your initial DMSO stock, you will introduce variability from the very first pipetting step.
-
Troubleshooting Steps:
-
Proper Dissolution Technique: Ensure your stock solution is clear and free of visible particulates.[10] Gentle vortexing or sonication can aid in dissolving compounds that are slow to go into solution.[11]
-
Fresh Stock Preparation: The stability of compounds in DMSO can be affected by water absorption and freeze-thaw cycles.[7] It is best practice to use freshly prepared stock solutions or to aliquot your stock into single-use vials to avoid repeated temperature changes.[12][13]
-
Q2: My compound is potent in biochemical assays but shows significantly weaker or no activity in cell-based assays. Why the discrepancy?
This is a classic challenge in drug discovery, and several factors could be at play.
-
Potential Cause 1: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[3][8]
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Insights: If you are working with a series of analogs, analyze the relationship between lipophilicity and cellular activity. Sometimes, slight modifications to the chemical structure can dramatically improve cell permeability.
-
Incubation Time: Increase the incubation time of the compound with the cells to allow for greater uptake.
-
Cellular Target Engagement Assays: Employ specialized assays that can directly measure whether your compound is binding to its intended target within the cell.[14]
-
-
Potential Cause 2: Drug Efflux. Cells can actively pump out foreign compounds using efflux pumps like P-glycoprotein.[8]
-
Troubleshooting Steps:
-
Co-incubation with Efflux Pump Inhibitors: Perform experiments where you co-incubate your compound with a known efflux pump inhibitor. If the potency of your compound increases, it suggests that efflux is a contributing factor.[8]
-
-
Potential Cause 3: Compound Instability or Metabolism. The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
Troubleshooting Steps:
-
Stability in Media: Incubate your compound in the cell culture media (without cells) for the duration of your experiment and then measure its concentration using an analytical method like HPLC or LC-MS to check for degradation.
-
Metabolic Stability Assays: If available, use liver microsomes or other metabolic systems to assess the metabolic stability of your compound.
-
Q3: I'm seeing a high background signal or assay interference. How can I determine if my compound is the cause?
Assay interference is a common source of artifacts in high-throughput screening and cellular assays.[15][16]
-
Potential Cause 1: Intrinsic Fluorescence or Quenching. The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, or it may quench the signal from your reporter molecule.[16]
-
Troubleshooting Steps:
-
Compound-Only Control: Run a control plate that includes your compound in the assay buffer without the enzyme or cells. This will reveal if the compound itself is contributing to the signal.[17]
-
Wavelength Scan: If you have access to a spectrophotometer or plate reader with scanning capabilities, perform a wavelength scan of your compound to identify its absorbance and emission spectra.
-
-
Potential Cause 2: Non-specific Inhibition. Some compounds can inhibit enzymes or cellular processes through non-specific mechanisms, such as aggregation.[18]
-
Troubleshooting Steps:
-
Detergent Addition: In biochemical assays, the inclusion of a small amount of a non-ionic detergent (e.g., Triton X-100) can help to disrupt compound aggregates and reduce non-specific inhibition.
-
Counter-screens: Test your compound in an unrelated assay to see if it exhibits activity. Promiscuous inhibitors are often active across multiple, unrelated targets.[19]
-
Section 2: In-Depth Troubleshooting Protocols & Workflows
This section provides detailed protocols and decision-making workflows to systematically address more complex issues.
Protocol 1: Systematic Solubility Assessment
This protocol will help you determine the practical working concentration of this compound in your specific assay buffer, minimizing the risk of precipitation-related artifacts.
Materials:
-
This compound
-
100% DMSO (anhydrous)
-
Your specific assay buffer
-
Sterile microcentrifuge tubes or a clear 96-well plate
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution.
-
Serial Dilutions in Buffer: Create a series of dilutions of your compound directly in the assay buffer. For example, start with a 1:100 dilution to get a 100 µM solution (with 1% DMSO) and then perform 2-fold serial dilutions.
-
Incubation: Incubate the dilutions at the temperature and for the duration of your assay (e.g., 37°C for 1 hour).
-
Visual Inspection: After incubation, visually inspect each dilution under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is your working maximum soluble concentration for that specific buffer and set of conditions.
| Observation | Potential Cause | Recommended Solution |
| Clear solution at all concentrations | Good solubility under these conditions | Proceed with your experiment, staying below the highest tested concentration. |
| Precipitation at higher concentrations | Compound exceeds its solubility limit | Use the compound at concentrations below the observed precipitation point. |
| All dilutions are cloudy | Poor aqueous solubility | Re-evaluate your buffer composition or consider formulation strategies.[9] |
Workflow for Differentiating Biochemical vs. Cellular Potency
This workflow provides a logical sequence of experiments to dissect the reasons for discrepancies between in vitro and cell-based assay results.
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
- 13. lifetein.com [lifetein.com]
- 14. youtube.com [youtube.com]
- 15. Nuisance compounds in cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Solution
Welcome to the technical support center for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the stability of your experimental solutions and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?
A1: Degradation of this compound in solution is typically initiated by one or more of the following factors:
-
Hydrolysis: The chloro group on the pyrimidine ring is susceptible to nucleophilic substitution by water, especially at non-neutral pH. This can lead to the formation of the corresponding hydroxy derivative.
-
Oxidation: The pyrazolopyrimidine core and the amine group can be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or peroxides in the solvent.[1]
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, leading to the formation of dimers or other degradation products.[2][3][4][5]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
Q2: What are the recommended general storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at 2-8°C or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider purging the solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen before preparing the solution and storing it under an inert atmosphere.
Q3: Which solvents are most suitable for preparing stable solutions of this compound?
A3: The choice of solvent can significantly impact the stability of this compound.
-
Recommended: Aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally preferred for initial stock solutions due to their ability to dissolve a wide range of compounds and their lower reactivity compared to protic solvents.
-
Use with Caution: Protic solvents like water and alcohols (e.g., ethanol, methanol) can participate in hydrolytic degradation. If aqueous buffers are necessary for your experiment, prepare them fresh and use them promptly. The pH of the aqueous solution is a critical factor to control.
II. Troubleshooting Guides
This section provides detailed protocols and strategies to identify and mitigate stability issues with your this compound solutions.
Guide 1: Investigating and Mitigating Hydrolytic Degradation
Hydrolysis is a common degradation pathway for chlorinated heterocyclic compounds.[6] The rate of hydrolysis is often pH-dependent.
Troubleshooting Steps:
-
pH Profiling:
-
Prepare a series of buffer solutions across a range of pH values (e.g., pH 3, 5, 7, 9).
-
Prepare fresh solutions of this compound in each buffer.
-
Monitor the concentration of the parent compound and the appearance of any degradation products over time using a stability-indicating analytical method (see Guide 3).
-
Plot the degradation rate against pH to identify the pH of maximum stability.
-
-
Buffer Selection:
-
Once the optimal pH is determined, select a buffer system that has a pKa close to this pH to ensure adequate buffering capacity.[7]
-
Experimental Protocol: pH Stability Study
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a series of aqueous buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH) at desired pH values.
-
Dilute the stock solution into each buffer to the final desired concentration.
-
Store aliquots of each solution at a constant temperature (e.g., 25°C or 40°C for accelerated testing).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench any further degradation if necessary (e.g., by freezing), and analyze by HPLC-UV.
-
Quantify the remaining parent compound and any major degradants.
Data Presentation: pH-Rate Profile
| pH | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t½) (hr) |
| 3.0 | Experimental Value | Calculated Value |
| 5.0 | Experimental Value | Calculated Value |
| 7.0 | Experimental Value | Calculated Value |
| 9.0 | Experimental Value | Calculated Value |
This table should be populated with your experimental data.
Visualization: Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of the target compound.
Guide 2: Preventing Oxidative Degradation
Oxidation can be a significant issue, especially for long-term storage or when solutions are exposed to air.
Troubleshooting Steps:
-
Inert Atmosphere:
-
When preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Store the final solution under an inert atmosphere.
-
-
Use of Antioxidants:
-
Consider adding a small amount of an antioxidant to your solution.[1] Common antioxidants include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid
-
Tocopherol (Vitamin E)
-
-
The choice and concentration of the antioxidant should be optimized and validated to ensure it does not interfere with your experiment.
-
Experimental Protocol: Antioxidant Screening
-
Prepare a solution of this compound in a suitable solvent.
-
Divide the solution into aliquots and add different antioxidants at various concentrations. Include a control with no antioxidant.
-
Expose the solutions to conditions that promote oxidation (e.g., open to air, addition of a mild oxidizing agent like hydrogen peroxide in a forced degradation study).
-
Monitor the degradation of the parent compound over time using an appropriate analytical method.
Data Presentation: Efficacy of Antioxidants
| Antioxidant | Concentration (mM) | % Degradation after 24h |
| None (Control) | 0 | Experimental Value |
| BHT | 0.1 | Experimental Value |
| BHA | 0.1 | Experimental Value |
| Ascorbic Acid | 0.1 | Experimental Value |
This table should be populated with your experimental data.
Visualization: Oxidative Stress Mitigation Workflow
Caption: Workflow for preventing oxidative degradation.
Guide 3: Developing a Stability-Indicating Analytical Method
A reliable analytical method is crucial for accurately assessing the stability of your compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique.[8][9]
Key Requirements for a Stability-Indicating Method:
-
Specificity: The method must be able to resolve the parent compound from its degradation products and any other components in the sample matrix.
-
Accuracy and Precision: The method should provide accurate and reproducible quantitative results.
Experimental Protocol: HPLC-UV Method Development
-
Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of small molecules.
-
Mobile Phase Selection:
-
A typical starting point is a gradient of acetonitrile or methanol in water with an acidic modifier like formic acid or phosphoric acid to improve peak shape.
-
Example Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes.
-
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by running a UV scan.
-
Forced Degradation Study:
-
To ensure the method is stability-indicating, perform a forced degradation study.[10][11][12] Expose the compound to harsh conditions to generate degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photodegradation: Expose to UV light
-
-
Analyze the stressed samples by your developed HPLC method. The method is considered stability-indicating if all degradation peaks are well-separated from the parent peak.
-
Visualization: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
III. References
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. American Chemical Society. Available at: [Link]
-
Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. PubMed. Available at: [Link]
-
All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. National Center for Biotechnology Information. Available at: [Link]
-
Process for the preparation of chloropyrimidines. Google Patents. Available at:
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]
-
The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. Available at: [Link]
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides Hu-01. National Center for Biotechnology Information. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information. Available at: [Link]
-
Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Pyrimidine dimer. Wikipedia. Available at: [Link]
-
Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos. PubMed. Available at: [Link]
-
Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. Available at: [Link]
-
From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. Institute for Research in Biomedicine. Available at: [Link]
-
Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. PubMed. Available at: [Link]
-
From inhibition to destruction – kinase drugs found to trigger protein degradation. CeMM. Available at: [Link]
-
Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. PubMed. Available at: [Link]
-
6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine. SIELC Technologies. Available at: [Link]
-
Oxidation of synthetic phenolic antioxidants during water chlorination. PubMed. Available at: [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. Available at: [Link]
-
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. Available at: [Link]
-
Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 12. From inhibition to destruction – kinase drugs found to trigger protein degradation | EurekAlert! [eurekalert.org]
Technical Support Center: Resolving Ambiguous Mass Spectrometry Fragmentation of Pyrazolopyrimidines
Welcome to the technical support center for the mass spectrometric analysis of pyrazolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting mass spectra for this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in resolving ambiguities in your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the mass spectrometric analysis of pyrazolopyrimidines.
Q1: What are the most common adducts I should expect to see in the ESI-MS spectra of my pyrazolopyrimidine compounds?
A1: In electrospray ionization (ESI), the most common adduct for nitrogen-containing heterocyclic compounds like pyrazolopyrimidines is the protonated molecule, [M+H]⁺. However, you should also be vigilant for other common adducts, especially if your sample or mobile phase contains salts. These include:
-
Sodium adducts ([M+Na]⁺): These are very common and will appear at M+23 Da relative to the neutral molecule.[1]
-
Potassium adducts ([M+K]⁺): These are also frequently observed and will appear at M+39 Da.[1]
-
Ammonium adducts ([M+NH₄]⁺): If you are using an ammonium-based buffer, you may see this adduct at M+18 Da.
It is crucial to correctly identify the molecular ion cluster to avoid misinterpretation of your data. The presence of multiple adducts can sometimes suppress the signal of the protonated molecule.[1]
Table 1: Common Adducts in Positive Ion ESI-MS [2][3][4][5]
| Adduct | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
| [M+NH₄]⁺ | +18.0344 |
Q2: I am observing fragmentation in my full scan MS spectrum, even without performing MS/MS. What is causing this?
A2: This phenomenon is known as in-source fragmentation (ISF) or in-source collision-induced dissociation (CID).[6][7][8] It occurs when ions are accelerated in the region between the atmospheric pressure ion source and the mass analyzer.[9] These accelerated ions collide with residual gas molecules, gaining internal energy and causing them to fragment before they are even selected for MS/MS analysis.[6][8]
ISF can be both a challenge and an opportunity. It can complicate the interpretation of your full scan data by making it difficult to identify the true molecular ion.[7][9] However, it can also provide valuable structural information without the need for a separate MS/MS experiment.[6][8] The extent of in-source fragmentation can often be controlled by adjusting the voltages in the ion source, such as the cone or skimmer voltage.[6]
Q3: Are there general rules for the fragmentation of pyrimidine-containing compounds?
A3: Yes, the fragmentation of pyrimidines and their fused derivatives is often dictated by the nature and position of substituents on the ring system.[10][11] Common fragmentation pathways involve:
-
Loss of small, stable neutral molecules: This includes the loss of HCN (27 Da), CO (28 Da), and N₂ (28 Da).
-
Cleavage of substituent groups: Functional groups attached to the pyrazolopyrimidine core will often fragment first. For example, an ethyl group may be lost as ethene (28 Da) via a McLafferty rearrangement.[10]
-
Ring cleavage: The pyrimidine or pyrazole ring can undergo cleavage, often initiated by the charge site.[12][13]
The specific fragmentation pattern will be highly dependent on the isomeric form of the pyrazolopyrimidine and its substituents.
Q4: How can High-Resolution Mass Spectrometry (HRMS) help in analyzing my pyrazolopyrimidine samples?
A4: High-resolution mass spectrometry, available on instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provides highly accurate mass measurements.[14][15][16] This is invaluable for:
-
Unambiguous molecular formula determination: The high mass accuracy allows you to confidently determine the elemental composition of your parent ion and its fragments.[15][16]
-
Distinguishing between isobaric compounds: If you have two different compounds with the same nominal mass, HRMS can often distinguish between them based on their exact mass.
-
Identifying unknown impurities and metabolites: By determining the molecular formula of unknown peaks, you can gain significant insights into their identity.[17]
Troubleshooting Guides
This section provides step-by-step guidance for resolving more complex analytical challenges.
Guide 1: Distinguishing Between Pyrazolopyrimidine Isomers (e.g., Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine)
A significant challenge in the analysis of pyrazolopyrimidines is distinguishing between different isomeric forms, which often exhibit very similar chromatographic behavior and identical molecular weights. Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is a powerful tool for this purpose.[18][19][20]
Caption: Systematic workflow for investigating ambiguous fragmentation.
-
Verification and Hypothesis Generation:
-
High-Resolution Data is Key: If you have access to an HRMS instrument, the first step is to obtain an accurate mass of the ambiguous fragment and determine its molecular formula. T[15][16]his will constrain the possibilities for its structure.
-
Consider Rearrangements: Heterocyclic systems are known to undergo complex rearrangements upon fragmentation. Research common rearrangement reactions in mass spectrometry, such as the McLafferty rearrangement for compounds with alkyl chains or Dimroth-type rearrangements for certain nitrogen heterocycles. [21] * Hypothesize Pathways: Based on the molecular formula of the fragment and the structure of the precursor, draw out potential fragmentation pathways that could lead to the observed ion.
-
-
Experimental Confirmation:
-
MS³ Experiments: If your instrument is capable (e.g., an ion trap or some hybrid instruments), perform an MS³ experiment. I[19]solate the ambiguous fragment ion and subject it to another round of CID. The resulting fragments will provide further structural information about the ambiguous ion.
-
Isotopic Labeling: Synthesizing an isotopically labeled version of your compound (e.g., with deuterium) can be a very powerful way to trace the atoms during fragmentation. Observing the mass shift in the ambiguous fragment will tell you which part of the molecule it originated from.
-
Analyze Related Compounds: If you have analogs of your compound with slightly different substituents, analyze their fragmentation patterns. This can help you understand the role of different functional groups in directing the fragmentation.
-
General Instrument Troubleshooting
While this guide focuses on the interpretation of fragmentation patterns, it is important to ensure that your instrument is functioning correctly. If you are experiencing issues such as poor signal intensity, no peaks, or high background noise, please refer to general mass spectrometry troubleshooting guides. C[22][23][24][25]ommon issues to check include:
-
Leaks in the system: Check for gas leaks, especially after changing gas cylinders. *[22] Sample concentration and preparation: Ensure your sample is at an appropriate concentration and is free of contaminants that could cause ion suppression. *[23][26] Instrument tuning and calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure mass accuracy and sensitivity.
[23]By combining a systematic approach to data interpretation with good laboratory practice, you can confidently resolve ambiguities in the mass spectrometry fragmentation of pyrazolopyrimidines and gain valuable structural insights into your molecules of interest.
References
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- JEOL USA Inc. (n.d.). In-source fragmentation.
- Patterson, R. E., et al. (2021).
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- Pinu, F. R., et al. (2017). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 89(12), 6489-6493.
- G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry.
- Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Scribd. (n.d.). Adduits ESI MS.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Uchida, M., et al. (1977). Mass Spectra of Pyrazolo[3,4-d]pyrimidine 5-Oxides. Journal of the Pharmaceutical Society of Japan, 97(7), 773-778.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- National Center for Biotechnology Information. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
- ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- National Center for Biotechnology Information. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans).
- Wikipedia. (2023). Collision-induced dissociation.
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
- Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
- National Center for Biotechnology Information. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity.
- National Center for Biotechnology Information. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
- National Center for Biotechnology Information. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- National Center for Biotechnology Information. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- ResearchGate. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
- National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)pyrimidine.
- Wikipedia. (2023). Tandem mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.
- Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References.
- ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine....
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubMed. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry.
- MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
- BenchChem. (2025). Navigating the Maze of Pyrimidine Impurities: A Comparative Guide to LC-MS/MS Trace Analysis.
- ResearchGate. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
- PubMed. (2022). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
- PubMed. (2020). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
Sources
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. support.waters.com [support.waters.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. In-source fragmentation [jeolusa.com]
- 7. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 19. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gentechscientific.com [gentechscientific.com]
- 23. gmi-inc.com [gmi-inc.com]
- 24. cgspace.cgiar.org [cgspace.cgiar.org]
- 25. ssi.shimadzu.com [ssi.shimadzu.com]
- 26. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors and Other Src Family Kinase Inhibitors
This guide provides a comprehensive comparison of the efficacy of a representative pyrazolo[3,4-d]pyrimidine-based Src family kinase (SFK) inhibitor, Si306, with other well-established Src inhibitors: Dasatinib, Saracatinib, and Bosutinib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their performance supported by experimental data and detailed methodologies.
Introduction to Pyrazolo[3,4-d]pyrimidines and Src Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent kinase inhibitory activity. Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the ATP-binding site within the kinase domain. This has led to the development of numerous kinase inhibitors based on this scaffold, including the FDA-approved BTK inhibitor, Ibrutinib. A notable derivative of this class is Si306, which has been identified as a potent inhibitor of c-Src tyrosine kinase.[1]
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, survival, migration, and invasion.[2][3] Dysregulation of Src signaling is a common feature in many cancers, making it a compelling target for therapeutic intervention.[2] This guide will delve into a comparative analysis of Si306 and other prominent Src inhibitors, providing a framework for evaluating their potential in research and drug development.
Comparative Efficacy of Src Kinase Inhibitors
The inhibitory potential of Si306 and its counterparts is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for Si306 and other selected Src inhibitors against Src and other kinases, providing insight into their potency and selectivity.
| Inhibitor | Primary Target(s) | c-Src IC50 | Other Kinase IC50s | Reference(s) |
| Si306 | Src | Ki = 0.13 µM | - | [1] |
| Dasatinib | Src, Bcr-Abl | <1 nM - 0.8 nM | Bcr-Abl: 3 nM, c-Kit: 79 nM | [4][5] |
| Saracatinib (AZD0530) | Src family kinases | 2.7 nM | Lck, c-YES, Lyn, Fyn, Fgr, Blk: 4-11 nM; Abl: 30 nM | [6][7] |
| Bosutinib (SKI-606) | Src, Abl | 1.2 nM | Abl: 1 nM | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Methodologies for Efficacy Determination
To empirically compare the efficacy of these kinase inhibitors, a series of well-established in vitro and cell-based assays are employed. The following sections provide detailed protocols for these key experiments.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common method involves quantifying the amount of phosphorylated substrate produced by the kinase in the presence of the inhibitor.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare serial dilutions of the kinase inhibitors (e.g., Si306, Dasatinib) in a suitable buffer (e.g., DMSO). The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the purified Src kinase and a suitable substrate (e.g., a synthetic peptide) in a kinase reaction buffer.
-
Prepare an ATP solution at a concentration close to the Km for Src.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted Src kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate and ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining inhibitor IC50 values using an in vitro kinase assay.
Cell-Based Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., glioblastoma or neuroblastoma cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the kinase inhibitors (e.g., Si306, Dasatinib) for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value for cell growth inhibition.
-
Western Blotting for Src Phosphorylation
This technique is used to determine the effect of the inhibitors on the phosphorylation state of Src within the cell, providing a direct measure of target engagement and inhibition of downstream signaling.
Protocol: Western Blot for Phosphorylated Src
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the kinase inhibitors for a specified time.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-phospho-Src Tyr419).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Src.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
-
Src Signaling Pathway
Src kinases are central nodes in a complex network of signaling pathways that regulate critical cellular functions. Upon activation by various stimuli, such as growth factor receptor binding, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways like the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[15][16] Src also plays a key role in regulating cell adhesion and migration through its interaction with focal adhesion kinase (FAK) and the disruption of adherens junctions.[17]
Src Signaling Pathway Diagram
Caption: Simplified overview of the Src signaling pathway and its inhibition.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile and potent platform for the development of kinase inhibitors. As exemplified by Si306, derivatives of this scaffold demonstrate significant efficacy against Src family kinases. A direct comparison with established inhibitors like Dasatinib, Saracatinib, and Bosutinib through rigorous in vitro and cell-based assays is crucial for elucidating their relative potency, selectivity, and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative efficacy studies, ultimately contributing to the advancement of targeted cancer therapies.
References
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
- Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. NIH. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- MTT (Assay protocol). Protocols.io. [Link]
- Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. [Link]
- DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH. [Link]
- Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. PubMed Central. [Link]
- Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. [Link]
- Saracatinib | C27H32ClN5O5 | CID 10302451. PubChem. [Link]
- Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. [Link]
- Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC - PubMed Central. [Link]
- In vitro NLK Kinase Assay. PMC - NIH. [Link]
- Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. [Link]
- Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. [Link]
- Src family | Enzymes. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Src kinase-mediated signaling in leukocytes. Oxford Academic. [Link]
- Src signaling pathways and function. Binding of ligands to the....
- IC50 values of Si306 and liposomal formulations evaluated on NB cells..
- Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. [Link]
- In vitro kinase assay. Bio-protocol. [Link]
- The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase....
- Average sequence coverage and IC 50 values for kinase targets of bosutinib.
- IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells.
- Anti-Survival Effect of SI306 and Its Derivatives on Human Glioblastoma Cells. PMC. [Link]
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
- Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphoryl
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Validation of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An Elemental Analysis-Centric Comparison
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. This principle extends to its foundational building blocks. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a nitrogen-containing heterocycle, serves as a critical intermediate in the synthesis of numerous potent therapeutic agents, particularly kinase inhibitors.[1] The presence of impurities, even in trace amounts, can drastically alter the efficacy, safety, and stability of the final drug product.[] Therefore, rigorous purity validation is not merely a quality control checkpoint but a fundamental pillar of scientific integrity and patient safety.
This guide provides an in-depth exploration of elemental analysis as a primary method for assessing the bulk purity of this compound. We will delve into the causality behind this classic technique's enduring relevance and objectively compare its performance against modern chromatographic and spectroscopic alternatives, offering a holistic perspective for the discerning researcher.
Part 1: Elemental Analysis - The Foundational Purity Benchmark
Elemental analysis, often referred to as CHN analysis, provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in a sample.[3] Its power lies in its direct comparison of a compound's actual elemental composition against its theoretical formula—a fundamental measure of its identity and bulk purity.
The Principle of Causality: Why Elemental Analysis?
For a molecule like this compound (C₅H₄ClN₅), the theoretical elemental composition is a fixed, stoichiometric constant.
-
Molecular Formula: C₅H₄ClN₅
-
Molecular Weight: 169.58 g/mol
-
Theoretical Carbon (C): 35.41%
-
Theoretical Hydrogen (H): 2.38%
-
Theoretical Nitrogen (N): 41.30%
Any significant deviation between the experimentally measured percentages and these theoretical values directly indicates the presence of impurities that alter the elemental makeup of the sample. For instance, residual solvents from synthesis (e.g., ethanol, C₂H₆O) would artificially inflate the carbon and hydrogen percentages while depressing the nitrogen value. Inorganic salt impurities would have the opposite effect. This direct, stoichiometric validation is the core strength of the technique.[]
Experimental Protocol: A Self-Validating System for CHN Analysis
The following protocol is designed to ensure accuracy and reproducibility, forming a self-validating workflow.
1. Sample Preparation (The Critical First Step):
-
Objective: To ensure the sample is homogenous and free of atmospheric contaminants that could skew results (e.g., absorbed water, CO₂).
-
Procedure:
-
Dry a 5-10 mg sample of this compound under high vacuum (e.g., using an Abderhalden pistol) at a controlled temperature (e.g., 60°C) for at least 4 hours to remove residual solvents and moisture.
-
Allow the sample to cool to room temperature in a desiccator.
-
Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.
-
Fold the capsule to ensure no sample can escape and no air is trapped inside. Gently compress it into a small pellet.
-
Prepare at least three replicate samples for statistical validation.
-
2. Instrument Calibration and Operation:
-
Objective: To ensure the elemental analyzer is performing accurately.
-
Procedure:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). The calibration should meet the manufacturer's specifications.
-
Set the combustion furnace temperature to ~950-1000°C and the reduction furnace to ~650°C.
-
Introduce the encapsulated sample into the combustion chamber via the autosampler. The sample is flash-combusted in a pure oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are then separated (typically by gas chromatography) and quantified using a thermal conductivity detector (TCD).
-
3. Data Analysis and Interpretation:
-
Objective: To compare experimental data against theoretical values.
-
Procedure:
-
The instrument software calculates the percentage of C, H, and N based on the TCD signal and the sample weight.
-
Calculate the mean and standard deviation for the replicate samples.
-
Purity Criterion: The experimental values should fall within an accepted deviation from the theoretical values, typically ±0.4%. For a sample to be considered >99% pure by this method, the deviation should be minimal and consistent across all three elements.
-
Workflow for Purity Validation by Elemental Analysis
Caption: Workflow for purity validation using CHN elemental analysis.
Part 2: A Comparative Guide to Orthogonal Purity Methods
While elemental analysis provides excellent data on bulk purity, it is not adept at identifying or quantifying impurities with similar elemental compositions to the parent compound (e.g., isomers, degradation products with minor structural changes). Therefore, orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential for a complete purity profile.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination.[6] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[7]
-
Expertise & Experience: For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate due to the compound's moderate polarity. A C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector set to the compound's λmax would provide excellent separation of polar and non-polar impurities. The true power of HPLC lies in its ability to quantify impurities relative to the main peak, providing a "purity by area %" value.
-
Trustworthiness: Method validation according to ICH Q2(R1) guidelines—assessing specificity, linearity, accuracy, precision, and robustness—is mandatory to ensure the data is reliable.[8][9]
-
Limitation: Without reference standards, the identity of impurity peaks remains unknown. Furthermore, co-eluting impurities may be missed if they are not chromatographically resolved.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[11]
-
Expertise & Experience: This technique is invaluable for impurity profiling. As peaks elute from the HPLC, the mass spectrometer provides the molecular weight of each component.[12] This allows for the tentative identification of impurities (e.g., starting materials, by-products, or degradation products) by comparing their measured mass to calculated masses of potential structures. For a compound like ours, this could reveal incomplete chlorination or hydrolysis of the amine group.
-
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts-per-million (ppm), enabling the confident assignment of elemental formulas to unknown impurities.[13]
-
Limitation: While highly sensitive, MS detector responses can vary significantly between compounds, making accurate quantification more complex than with UV detection unless an isotopically labeled internal standard is used for each impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure of a molecule.
-
Expertise & Experience: ¹H NMR is excellent for structural confirmation and can readily detect impurities with distinct proton signals. More powerfully, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample. This is achieved by adding a certified internal standard of known purity and concentration to a precisely weighed sample. By integrating the signals of the analyte and the standard, a direct, highly accurate purity value can be calculated without needing a reference standard of the analyte itself.[14]
-
Trustworthiness: qNMR is considered a primary ratio method by metrology institutes, offering a high degree of confidence and traceability. It is particularly useful for certifying reference materials.
-
Limitation: NMR has lower sensitivity compared to HPLC and LC-MS, making it less suitable for detecting impurities below the ~0.1% level.
Part 3: Data Synthesis and Method Selection
The choice of purity validation method is not a one-size-fits-all decision. It depends on the development stage, regulatory requirements, and the specific questions being asked.
Comparative Data Summary
| Feature | Elemental Analysis (CHN) | HPLC-UV | LC-MS | Quantitative NMR (qNMR) |
| Principle | Stoichiometric Composition | Chromatographic Separation | Separation + Mass-to-Charge Ratio | Nuclear Spin in Magnetic Field |
| Primary Use | Bulk Purity, Formula Confirmation | Purity, Impurity Quantification | Impurity Identification & Profiling | Absolute Purity, Structural ID |
| Sensitivity | Low (~0.5% detection limit) | High (ppm levels) | Very High (ppb-ppt levels) | Moderate (~0.1% detection limit) |
| Specificity | Low (insensitive to isomers) | Moderate-High | Very High | Very High (structural info) |
| Impurity ID | No | No (requires standards) | Yes (based on mass) | Yes (based on structure) |
| Quantification | Indirect (by difference) | Relative (% Area) | Semi-Quantitative / Requires Standards | Absolute (Primary Method) |
| Throughput | Moderate | High | Moderate | Low |
Decision Framework for Purity Method Selection
This diagram illustrates a logical approach to selecting the appropriate analytical technique.
Caption: Decision tree for selecting a purity validation method.
Conclusion
For the validation of this compound purity, elemental analysis serves as an indispensable, cost-effective tool for confirming the correct elemental composition and assessing bulk purity. It provides a fundamental, stoichiometric check that is difficult to refute. However, its limitations in specificity necessitate the use of orthogonal techniques. A comprehensive purity assessment strategy should leverage a combination of these methods: elemental analysis to confirm the foundation, HPLC for routine quality control and quantification of known impurities, LC-MS for in-depth impurity profiling and identification, and qNMR for the certification of high-purity reference standards. By understanding the causality and unique strengths of each technique, researchers can build a robust, self-validating system that ensures the highest quality of their pharmaceutical intermediates.
References
- IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- BOC Sciences. Impurity Profiling in APIs.
- BOC Sciences. Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- Alfa Chemistry. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
- Pharma Innovation. API Purity and Impurity.
- Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
- HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.
- Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
- BOC Sciences. Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
- SGS INSTITUT FRESENIUS. Analysis of elemental impurities.
- MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- PubMed. Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis.
- NIH. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- NIH. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry.
- Intertek. CHN Analysis.
- Agilent. PURITY AND IMPURITY ANALYSIS.
- Chromatography Forum. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms.
- ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- NIH. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHN Analysis [intertek.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. smithers.com [smithers.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 11. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. alfa-chemclinix.com [alfa-chemclinix.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is the bedrock of successful therapeutic development. This guide provides an in-depth technical comparison and cross-validation strategy for analytical methods applied to 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine, a crucial heterocyclic intermediate in the synthesis of numerous kinase inhibitors and other therapeutic agents. This document is designed to move beyond a simple recitation of protocols, offering instead a rationale-driven approach to method selection, development, and cross-validation, grounded in established scientific principles and regulatory expectations.
The Critical Role of Analytical Method Validation in Drug Development
The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing. The identity, purity, and strength of an API like this compound must be unequivocally established and consistently monitored. Analytical method validation provides the documented evidence that a chosen analytical procedure is fit for its intended purpose, ensuring the reliability and consistency of the data generated.[1][2] Furthermore, as analytical technologies evolve, the need to cross-validate established methods with newer, more efficient ones becomes paramount to maintain data integrity and improve laboratory throughput.
This guide will explore the cross-validation of a traditional High-Performance Liquid Chromatography (HPLC) method with a more modern Ultra-Performance Liquid Chromatography (UPLC) approach, and also consider alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) for the analysis of this compound.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the intended application of the method, and the desired performance characteristics. For a polar heterocyclic compound like this compound, several chromatographic and electrophoretic techniques are viable.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning of analyte between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes columns with sub-2 µm particles, operating at higher pressures.[3] | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation on a packed column.[4] | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. |
| Primary Strengths | Robust, reliable, and widely established in the pharmaceutical industry. | Faster analysis times, higher resolution, and increased sensitivity compared to HPLC.[3] | "Green" technique with reduced organic solvent consumption; suitable for chiral and polar compounds.[5] | High separation efficiency, minimal sample and reagent consumption, and orthogonal separation mechanism to chromatography. |
| Limitations | Longer run times, lower resolution compared to UPLC, and higher solvent consumption. | Higher initial instrument cost and can be more sensitive to matrix effects. | Requires specialized instrumentation to handle supercritical fluids; may have lower sensitivity for some compounds compared to LC-MS. | Can be susceptible to matrix interference affecting electroosmotic flow; lower concentration sensitivity with UV detection compared to MS. |
| Typical Application | Routine quality control, purity assessment, and stability testing. | High-throughput screening, impurity profiling, and bioanalytical studies. | Chiral separations, analysis of thermally labile compounds, and purification of complex mixtures. | Analysis of charged species, chiral separations, and analysis of complex biological samples. |
Establishing a Stability-Indicating HPLC Method: The Foundation for Cross-Validation
A stability-indicating analytical method is one that can accurately and selectively quantify the API in the presence of its degradation products, process impurities, and excipients. To develop such a method for this compound, forced degradation studies are essential. These studies intentionally stress the API under various conditions to generate potential degradants.[6][7][8][9]
Forced Degradation Protocol
Objective: To generate potential degradation products of this compound and assess the specificity of the analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of the API in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of the API in 10 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the API (1 mg/mL in methanol) to UV light (254 nm) and visible light for 7 days.
Rationale: These stress conditions mimic potential degradation pathways the API might encounter during manufacturing, storage, and formulation. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[7]
Proposed Stability-Indicating HPLC-UV Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for polar heterocyclic compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Formic acid provides good peak shape and is MS-compatible. Acetonitrile is a common organic modifier. |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B | A gradient elution is necessary to separate the polar API from potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | To ensure reproducible retention times. |
| Detection | UV at 260 nm | Based on the UV absorbance spectrum of the pyrazolo[3,4-d]pyrimidine chromophore. |
| Injection Vol. | 10 µL | A typical injection volume for HPLC analysis. |
Cross-Validation: Bridging the Gap Between Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent for a given analytical task.[1][10] This is crucial when transferring a method to a different laboratory, or when upgrading to a new technology, such as from HPLC to UPLC. The International Council for Harmonisation (ICH) provides guidelines on the parameters to be assessed during method validation and transfer.[11]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an established HPLC method with a new UPLC method.
Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.
Hypothetical Comparative Data for Cross-Validation
The following table presents a plausible set of comparative data for the analysis of this compound using the validated HPLC method and a newly developed UPLC method. This data is intended to be illustrative of the expected performance differences.
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria (Typical) |
| Retention Time (min) | 8.5 | 2.1 | Consistent within each method |
| Resolution (API vs. nearest impurity) | 2.2 | 3.5 | > 2.0 |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.5% | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | - |
| Run Time (min) | 30 | 5 | - |
| Solvent Consumption (mL/run) | 30 | 2.5 | - |
Interpretation of Hypothetical Data: The UPLC method demonstrates significant advantages in terms of speed, resolution, and sensitivity. The shorter run time and reduced solvent consumption contribute to higher laboratory efficiency and a lower environmental impact. The improved resolution provides greater confidence in the separation of the API from potential impurities. The lower LOD and LOQ indicate that the UPLC method is more sensitive, which is particularly beneficial for impurity analysis and bioanalytical applications.
Exploring Alternative Analytical Methodologies
While HPLC and UPLC are the workhorses of pharmaceutical analysis, alternative techniques can offer unique advantages for specific applications.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the analysis of polar and chiral compounds.[1][2] For this compound, SFC could offer a complementary separation mechanism to reversed-phase LC, potentially resolving impurities that co-elute in HPLC or UPLC.
Proposed SFC-MS Method:
| Parameter | Condition |
| Column | 2-Ethylpyridine, 3.0 x 100 mm, 3 µm |
| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.1% Ammonium Hydroxide |
| Gradient | 5-40% B over 5 min |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40°C |
| Detection | MS (ESI+) |
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency and is well-suited for the analysis of charged analytes.[12] Given the amine functionality of this compound, CE provides an orthogonal separation technique based on charge-to-size ratio.
Proposed CE-UV Method:
| Parameter | Condition |
| Capillary | Fused silica, 50 µm ID, 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV at 260 nm |
Conclusion and Future Perspectives
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and embracing technological advancements in the pharmaceutical industry. For this compound, transitioning from a robust HPLC method to a high-performance UPLC method offers significant gains in efficiency and sensitivity. The principles and protocols outlined in this guide provide a framework for conducting a thorough and scientifically sound cross-validation.
Furthermore, the exploration of alternative techniques like SFC and CE highlights the importance of having a diverse analytical toolbox to address the multifaceted challenges of drug development. As regulatory expectations continue to evolve, a deep understanding of the principles of method validation and a commitment to scientific integrity will remain the cornerstones of successful pharmaceutical analysis.
References
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of 2-Methoxyanofinic Acid. BenchChem.
- U.S. Food and Drug Administration. (2015, July).
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
- Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1–5.
- Friedecký, D., Adam, T., & Barták, P. (2002). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. Electrophoresis, 23(4), 565–571.
- International Council for Harmonisation. (2019, February 26).
- European Bioanalysis Forum. (2017).
- Wikipedia. (2023, November 13).
- Pharmaguideline. (n.d.).
- Request PDF. (n.d.). SFC-MS/MS as an orthogonal technique for improved screening of polar analytes in anti-doping control.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- MedCrave. (2016, December 14).
- Human Press. (n.d.). Capillary Electrophoresis of Nucleic Acids.
- ResearchGate. (n.d.).
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703–715.
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Capillary gel electrophoresis and antisense therapeutics. Analysis of DNA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.nyu.edu [search.library.nyu.edu]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. capa.org.tw [capa.org.tw]
- 12. Analysis of Bases, Nucleosides, and (Oligo)nucleotides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Benchmarking 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Known Anticancer Drugs
Introduction: Contextualizing a Novel Purine Analog
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] As a purine isostere, it effectively mimics adenine, enabling it to interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[2][3] This inherent characteristic has led to the development of many successful anticancer agents based on this core structure.[2][4]
This guide focuses on 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5417-78-7), a member of this promising class. The objective is not merely to test for anticancer activity but to rigorously benchmark it against established therapeutic agents. Effective benchmarking provides essential context, revealing a compound's relative potency, selectivity, and potential mechanism of action, which are critical data points for advancing a candidate in the drug discovery pipeline.[5]
Here, we present an in-depth, integrated strategy for the comprehensive evaluation of this novel compound, from initial broad-spectrum viability screening to detailed mechanistic and in vivo studies. This guide is designed for drug discovery researchers, providing not just protocols, but the strategic rationale behind each experimental choice.
Part 1: Foundational In Vitro Efficacy Assessment
The initial step is to establish the compound's fundamental cytotoxic and antiproliferative potential across a diverse panel of human cancer cell lines. This broad approach helps identify potential cancer types that are particularly sensitive to the compound and provides the half-maximal inhibitory concentration (IC50) values necessary for subsequent mechanistic assays.
Experimental Design: The Antiproliferative Assay
We will employ a robust and widely adopted colorimetric method, the XTT assay, to measure cell viability.[6] The XTT assay is an advancement over the traditional MTT assay as its formazan product is water-soluble, simplifying the protocol and making it highly suitable for high-throughput screening.[7]
Causality Behind Experimental Choices:
-
Cell Line Panel: A diverse panel (e.g., breast, lung, prostate, melanoma) is crucial to assess the breadth of activity and identify potential tissue-specific efficacy.
-
Comparator Drugs: We select a panel of standard-of-care agents with distinct mechanisms of action to provide a multi-faceted benchmark.[8]
-
Gefitinib: A kinase inhibitor (EGFR), representing the most probable mechanistic class for our test compound.[9]
-
Doxorubicin: A topoisomerase II inhibitor and DNA intercalator.
-
Cisplatin: A DNA cross-linking agent.
-
Paclitaxel: A microtubule-stabilizing agent.
-
-
Dose-Response Curve: A semi-logarithmic dose-response curve is essential for the accurate determination of the IC50 value, the primary metric of a drug's potency.
Detailed Protocol: XTT Cell Viability Assay
This protocol is optimized for assessing the dose-response effect of this compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, PC-3, UACC-62)
-
Complete culture medium (specific to each cell line)
-
96-well flat-bottom cell culture plates
-
Test Compound, Comparator Drugs (dissolved in DMSO)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and electron coupling solution
-
Microplate reader (absorbance at 450-500 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of the test compound and comparator drugs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT/electron coupling solution mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until the orange formazan product is visible.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 475 nm (with a reference wavelength of 650 nm) using a microplate reader.[7]
-
Data Analysis:
-
Subtract the background absorbance (medium blank) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[7]
-
Data Presentation: Comparative Antiproliferative Activity
Summarize the calculated IC50 values in a clear, comparative table.
| Compound | Mechanism of Action | MCF-7 (Breast) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | UACC-62 (Melanoma) IC50 (µM) |
| This compound | Putative Kinase Inhibitor | [Data] | [Data] | [Data] | [Data] |
| Gefitinib | EGFR Kinase Inhibitor | 0.85 | 1.25 | >10 | 1.50 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.045 | 0.091 | 0.072 | 0.060 |
| Cisplatin | DNA Cross-linking Agent | 4.57 | 2.51 | 3.55 | 5.13 |
| Paclitaxel | Microtubule Stabilizer | 0.008 | 0.007 | 0.011 | 0.009 |
| Note: IC50 values for comparator drugs are representative and sourced from public databases like the NCI-60 screen.[8] |
Part 2: Elucidating the Mechanism of Action (MoA)
Based on the pyrazolo[3,4-d]pyrimidine scaffold, the primary hypothesis is that the compound functions as a kinase inhibitor.[9] The following experiments are designed to test this hypothesis and further characterize its cellular effects.
Kinome Profiling: Identifying the Molecular Target(s)
The most direct method to validate the kinase inhibitor hypothesis is through kinome profiling. This technique assesses the compound's activity against a large panel of purified kinases, revealing its primary targets and selectivity profile. Dysregulation of kinase activity is a known factor in numerous diseases, including cancer.[10][11]
Rationale:
-
Target Identification: Pinpoints the specific kinase(s) inhibited by the compound.
-
Selectivity Assessment: Determines if the compound is a highly selective inhibitor or a multi-kinase inhibitor. This has significant implications for both efficacy and potential off-target toxicity.[12]
-
Guides Further Research: Results from kinome profiling can guide the selection of cell lines and xenograft models that are most relevant to the identified target.
Several commercial services offer comprehensive kinome profiling.[13][14] The output is typically a percentage of inhibition for each kinase at a given concentration, allowing for the identification of high-affinity targets.
Caption: Workflow for identifying kinase targets via kinome profiling.
Cellular Pathway Analysis: Apoptosis and Cell Cycle Arrest
Anticancer drugs often induce cell death through apoptosis and/or cause a halt in the cell cycle.[15][16] Investigating these pathways provides crucial insight into the cellular consequences of target inhibition.
This protocol detects the cleavage of key proteins in the apoptotic cascade, such as caspases and PARP, which are hallmark indicators of apoptosis.[17][18]
Procedure:
-
Cell Treatment & Lysis: Treat a sensitive cell line (identified in Part 1) with the test compound at 1X and 5X its IC50 concentration for 24-48 hours. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
Interpretation: An increase in the cleaved forms of Caspase-3 and PARP in treated samples compared to the vehicle control indicates the induction of apoptosis.[17]
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound induces cell cycle arrest.
Procedure:
-
Cell Treatment: Treat a sensitive cell line with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Fix for at least 2 hours on ice.[21]
-
Staining: Wash the fixed cells with PBS. Resuspend in a staining buffer containing Propidium Iodide (PI) and RNase A. PI stoichiometrically binds to DNA, and RNase A prevents the staining of RNA.[22]
-
Flow Cytometry: Acquire data on a flow cytometer. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[23]
Interpretation: An accumulation of cells in a specific phase (e.g., G1 or G2/M) in the treated sample compared to the control indicates cell cycle arrest at that checkpoint.
Caption: Potential inhibition point for a kinase inhibitor in an RTK pathway.
Part 3: Preclinical In Vivo Evaluation
Positive in vitro results must be validated in a living organism to assess true therapeutic potential. In vivo models provide critical data on efficacy, toxicity, and pharmacokinetics.[24]
Efficacy Testing: Human Tumor Xenograft Model
The gold standard for preclinical efficacy testing involves implanting human cancer cell lines into immunodeficient mice to form tumors.[25][26]
Rationale:
-
Translational Relevance: This model evaluates a drug's ability to inhibit tumor growth in a complex biological system, which is more representative of the clinical setting than in vitro cultures.[27]
-
Therapeutic Index: By monitoring tumor growth and animal health (e.g., body weight), a preliminary therapeutic window can be assessed.
Procedure:
-
Model Establishment: Subcutaneously inject a sensitive human cancer cell line (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[28]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at multiple doses, Positive Control like Gefitinib). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Efficacy is measured as Tumor Growth Inhibition (TGI).
Pharmacokinetic (PK) Profiling
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for effective drug development.[29] A preliminary PK study, typically in rats, provides key parameters.[30]
Procedure:
-
Administration: Administer the compound to cannulated rats via both intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Process blood to plasma and quantify the concentration of the compound using LC-MS/MS.[30]
-
Parameter Calculation: Use pharmacokinetic software to calculate key parameters.[31]
Data Presentation: In Vivo Benchmarking
| Parameter | This compound | Gefitinib (Comparator) |
| Efficacy (Xenograft Model) | ||
| Max Tumor Growth Inhibition (%) | [Data] | [Data] |
| Pharmacokinetics (Rat) | ||
| Half-life (t½, hours) | [Data] | [Data] |
| Clearance (CL, mL/min/kg) | [Data] | [Data] |
| Volume of Distribution (Vd, L/kg) | [Data] | [Data] |
| Oral Bioavailability (F, %) | [Data] | [Data] |
Conclusion and Future Directions
This comprehensive benchmarking guide outlines a logical, multi-stage approach to evaluating the anticancer potential of this compound. By systematically comparing its performance against established drugs across in vitro and in vivo platforms, researchers can generate a robust data package.
A successful outcome would be a compound demonstrating potent and selective kinase inhibition, leading to apoptosis or cell cycle arrest in cancer cells at concentrations that are well tolerated in vivo, and possessing favorable pharmacokinetic properties. Such results would provide a strong rationale for advancing the compound into further preclinical development, including toxicology studies and the exploration of patient-derived xenograft (PDX) models for enhanced clinical relevance.[32]
References
A complete, numbered list of all cited sources with clickable links is provided below for verification.
Click to view References
- Choi, Y., Lee, S., & Kim, S. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
- MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
- Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
- Kim, K., & Sederstrom, J. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
- CD Biosynsis. (n.d.).
- Dykes, D. J., et al. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. In Cancer and Chemotherapy. [Link]
- Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]
- Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
- Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
- Creative Biolabs. (n.d.). Xenograft Models. [Link]
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
- Ghozlan, S. A. S., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
- Crowley, L. C., & Waterhouse, N. J. (2016). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology. [Link]
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
- Twentyman, P. R., & Luscombe, M. (1987). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. [Link]
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
- ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]
- Ghozlan, S. A. S., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
- ResearchGate. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]
- ResearchGate. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]
- Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. [Link]
- Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]
- National Institutes of Health. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]
- National Institutes of Health. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]
- National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. [Link]
- ResearchGate. (n.d.). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. [Link]
- Arabian Journal of Chemistry. (2024).
- Molecules. (2012).
- MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]
- Noble Life Sciences. (n.d.).
- National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
- National Institutes of Health. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]
- PubMed. (n.d.). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 12. assayquant.com [assayquant.com]
- 13. pharmaron.com [pharmaron.com]
- 14. KinomePro - Pamgene [pamgene.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. karger.com [karger.com]
- 28. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 29. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 32. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
A Senior Application Scientist's Guide to the Independent Synthesis and Verification of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides an in-depth technical comparison of synthetic routes for 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a crucial building block in medicinal chemistry and drug discovery. We will delve into a robust, traditional synthetic approach, compare it with modern alternatives, and provide detailed protocols for the unambiguous verification of the final compound. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis and characterization of this important heterocyclic compound.
Introduction: The Significance of this compound
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, being a purine isostere. This structural similarity allows it to interact with a wide range of biological targets, leading to its incorporation into numerous therapeutic agents. This compound, in particular, offers two distinct points for chemical modification: the chloro group at the 6-position and the amino group at the 4-position. This dual functionality makes it a versatile intermediate for the synthesis of diverse libraries of compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.
Section 1: A Validated Synthetic Approach: The Two-Step Synthesis from 5-Amino-1H-pyrazole-4-carboxamide
A reliable and well-documented method for the synthesis of this compound involves a two-step process starting from the commercially available 5-amino-1H-pyrazole-4-carboxamide. This classical approach offers a balance of simplicity, scalability, and cost-effectiveness.
Synthesis of the Key Intermediate: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
The initial step involves the construction of the pyrazolo[3,4-d]pyrimidine core and subsequent chlorination to yield the key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Experimental Protocol:
-
Step 1: Cyclization to form 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190°C for 2 hours. The reaction mixture will become a melt and then solidify.
-
Allow the mixture to cool to room temperature. The solid obtained is 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This intermediate can be used in the next step without further purification.
-
-
Step 2: Chlorination to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
-
To the crude 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, add phosphorus oxychloride (POCl₃, 10-15 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Causality Behind Experimental Choices:
-
The large excess of urea in the cyclization step drives the reaction to completion.
-
Phosphorus oxychloride is a powerful chlorinating agent, effectively converting the hydroxyl groups of the pyrimidinedione to chloro groups.
-
The careful quenching on ice and neutralization are critical safety steps to manage the exothermic reaction of POCl₃ with water.
Selective Amination at the C4-Position
The crucial step in this synthesis is the regioselective amination of the dichlorinated intermediate. The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C6 position. This difference in reactivity can be exploited to achieve selective amination.
Experimental Protocol:
-
Step 1: Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Step 2: Add a solution of ammonia in the chosen solvent (e.g., ethanolic ammonia, 2-3 equivalents) dropwise at room temperature. The use of a moderate excess of ammonia helps to drive the reaction to completion and neutralize the HCl byproduct.
-
Step 3: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Step 4: Upon completion, the solvent is removed under reduced pressure.
-
Step 5: The resulting solid is triturated with water, filtered, and washed with cold water to remove any ammonium chloride.
-
Step 6: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Trustworthiness Through Self-Validation:
The selectivity of this amination is a key validation point. The formation of the desired product can be confirmed by NMR spectroscopy, where the chemical shifts of the remaining pyrimidine proton and the newly introduced amino group protons will be characteristic. The absence of signals corresponding to the di-aminated product or the 4-chloro-6-amino isomer further validates the regioselectivity of the reaction.
Section 2: Comparison with Alternative Synthetic Methodologies
While the traditional two-step synthesis is robust, modern synthetic methods offer potential advantages in terms of efficiency, yield, and environmental impact.
| Method | Description | Advantages | Disadvantages |
| Traditional Two-Step Synthesis | Synthesis of the dichlorinated intermediate followed by selective amination. | Well-established, scalable, cost-effective starting materials. | Multi-step process, use of harsh reagents like POCl₃. |
| One-Pot Synthesis | A single reaction vessel is used for multiple steps without isolating intermediates. For pyrazolo[3,4-d]pyrimidines, this can involve the condensation of a pyrazole precursor with a suitable pyrimidine-forming reagent.[1][2] | Reduced reaction time, lower solvent consumption, and higher overall yield. | Optimization can be challenging, and side reactions may be more prevalent. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[3][4][5][6] | Drastically shorter reaction times, potential for higher yields and cleaner reactions. | Requires specialized equipment, scalability can be a concern. |
| Flow Chemistry | Reactions are carried out in a continuous stream through a reactor. This allows for precise control over reaction parameters and enhanced safety.[7][8] | Excellent control over reaction conditions, improved safety for hazardous reactions, and facile scalability. | High initial investment in equipment, requires expertise in flow chemistry setups. |
Section 3: Comprehensive Verification of this compound
Unambiguous characterization of the final product is paramount. A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C3-H of the pyrazole ring, a broad singlet for the NH₂ protons at the C4 position, and another broad singlet for the N1-H of the pyrazole ring. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the pyrazolo[3,4-d]pyrimidine core. The chemical shifts of C4 and C6 will be particularly informative, confirming the presence of the amino and chloro substituents, respectively.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition (C₅H₄ClN₅). The isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in a roughly 3:1 ratio) should be observed.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine and the pyrazole N-H, typically in the range of 3100-3500 cm⁻¹. C=N and C=C stretching vibrations of the aromatic rings will also be present.
Chromatographic and Other Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound. A single sharp peak on the chromatogram indicates a high degree of purity.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should correspond to the calculated values for the molecular formula C₅H₄ClN₅.
-
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.
Section 4: Visualizing the Synthesis and Workflow
Synthesis Pathway
Caption: The two-step synthesis of the target compound.
Verification Workflow
Caption: The comprehensive workflow for product verification.
References
- A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin - NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
- A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines - ResearchGate.
- Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. - ResearchGate.
- SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine. - ResearchGate.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI.
- NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines - CORE.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - Johns Hopkins University.
- Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents.
- Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - ProQuest.
- Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5 - ElectronicsAndBooks.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI.
- Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - MDPI.
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - Taylor & Francis Online.
- New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC.
- Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing.
- Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions - ResearchGate.
- Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH.
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press.
- A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold.
- Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
Sources
- 1. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Tale of Two Arenas: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, lauded for its structural resemblance to the endogenous purine ring system. This bioisosteric relationship with adenine allows it to effectively compete for and interact with the ATP-binding sites of a multitude of enzymes, most notably protein kinases.[1][2][3] Consequently, this privileged scaffold has given rise to a plethora of therapeutic candidates with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The journey from a promising compound in a test tube to a potential life-saving therapeutic is a rigorous one, demanding a thorough understanding of its performance both in controlled laboratory settings (in vitro) and within a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of select pyrazolo[3,4-d]pyrimidine derivatives, offering insights into the critical transition from benchtop to preclinical models.
From Enzyme to Organism: A Comparative Analysis
The initial assessment of a novel compound's potential invariably begins with in vitro assays. These experiments provide a controlled environment to probe the direct interaction between the compound and its molecular target, be it an enzyme or a specific cell line. However, the true measure of a drug candidate lies in its ability to replicate this activity within the complex milieu of a living organism, the realm of in vivo studies. Here, we dissect the journey of pyrazolo[3,4-d]pyrimidines from potent enzyme inhibitors to effective therapeutic agents in preclinical models.
A compelling example of this transition is seen in the development of multi-kinase inhibitors for the treatment of acute myeloid leukemia (AML).[4] Researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their ability to inhibit the proliferation of FLT3-driven human AML MV4-11 cells (in vitro).[4][5] The most potent compounds from these cell-based assays were then advanced to in vivo studies using a mouse xenograft model.[4]
Quantitative Comparison of In Vitro and In Vivo Efficacy
To illustrate the correlation and occasional disparities between in vitro potency and in vivo efficacy, the following table summarizes data for representative pyrazolo[3,4-d]pyrimidine derivatives targeting various kinases.
| Compound ID | Target(s) | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 33 | FLT3, VEGFR2 | MV4-11 cells: 5 nM | MV4-11 xenograft mouse model | Complete tumor regression at 10 mg/kg/day | [4] |
| Ibrutinib | BTK | Enzymatic assay: 0.21 nM; LNCaP cells: 2 nM | Not specified in provided text | Antitumor in vivo activity | [6] |
| Compound 7f | DHFR | 1.83 µM | Not specified in provided text | Not specified in provided text | [7] |
| Compound 10b | Multiple Cancer Cell Lines | MDA-MB-231, MCF-7, SF-268, B16F-10: 5.5-11 µg/ml | Not specified in provided text | To be evaluated in vivo | [8] |
| SI306 | c-Src | Not specified in provided text | Neuroblastoma xenograft mouse model | Delay of tumor growth | [9] |
| Compounds 47 & 48 | TRAP1, Hsp90 | Not specified in provided text | PC3 xenograft mouse model | Significantly reduced tumor growth | [10][11] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
The data clearly demonstrates that potent in vitro activity is a prerequisite for in vivo efficacy. For instance, Compound 33, with a nanomolar IC50 against AML cells, translated its potency into complete tumor regression in a mouse model.[4] However, it is crucial to recognize that a stellar in vitro profile does not always guarantee in vivo success. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and off-target effects can significantly impact a compound's performance in a living system.
The "Why" Behind the "How": Experimental Design and Causality
The choice of experimental models, both in vitro and in vivo, is pivotal in drug discovery. The rationale behind these selections is rooted in the desire to create a self-validating system that accurately predicts clinical outcomes.
In Vitro Assays: The Proving Ground
The initial screening of pyrazolo[3,4-d]pyrimidines typically involves a tiered approach, starting with biochemical assays and progressing to cell-based models.
Workflow for In Vitro Evaluation of Pyrazolo[3,4-d]pyrimidines
Caption: A streamlined workflow for the in vitro assessment of pyrazolo[3,4-d]pyrimidine derivatives.
-
Biochemical Assays: These assays, often enzymatic in nature, provide the first glimpse of a compound's inhibitory potential against its purified molecular target. For kinase inhibitors, this typically involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate peptide.[12] The low IC50 values obtained in these assays, such as the 0.21 nM for ibrutinib against BTK, are strong indicators of high-affinity binding.[6]
-
Cell-Based Assays: The next crucial step is to determine if the compound can exert its effect within a cellular context. These assays utilize cancer cell lines known to be dependent on the target kinase for their proliferation and survival.[5] A potent IC50 in a cell-based assay, like the 5 nM for Compound 33 in MV4-11 cells, demonstrates that the compound is cell-permeable and can effectively engage its target within the cell.[4][5]
-
Mechanism of Action Studies: For lead compounds, further in vitro experiments are conducted to elucidate the mechanism of action. This can include Western blotting to assess the phosphorylation status of downstream signaling proteins, confirming that the compound is indeed inhibiting the intended pathway.[4]
In Vivo Models: The Litmus Test
Promising candidates from in vitro studies are then subjected to the rigors of in vivo testing, most commonly in rodent models.
Workflow for In Vivo Evaluation of Pyrazolo[3,4-d]pyrimidines
Caption: A typical workflow for the in vivo characterization of pyrazolo[3,4-d]pyrimidine drug candidates.
-
Xenograft Models: These models involve the implantation of human cancer cells into immunocompromised mice, creating a tumor that can be monitored for its response to treatment.[4][10][13] The significant reduction in tumor growth observed with compounds like Compound 33 and Compounds 47 & 48 provides strong preclinical evidence of their anticancer activity.[4][10]
-
Pharmacokinetic and Toxicity Studies: These are essential components of in vivo evaluation. Pharmacokinetic studies determine the ADME properties of a compound, informing dosing regimens. Toxicity studies assess the safety profile of the compound, ensuring that its therapeutic effects are not overshadowed by adverse side effects.[4]
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and scientific rigor, the following are detailed protocols for key experiments mentioned in this guide.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MV4-11, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and utilizing a xenograft model.
-
Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., MV4-11, PC3) suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrazolo[3,4-d]pyrimidine compound at the determined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a rich source of innovative drug candidates. The journey from a hit in an in vitro screen to a lead compound with demonstrated in vivo efficacy is a testament to the power of a well-designed and executed drug discovery program. A thorough understanding of the interplay between in vitro potency and in vivo pharmacology is paramount for the successful translation of these promising molecules into next-generation therapeutics. The data and protocols presented in this guide are intended to provide researchers with a framework for the comparative evaluation of pyrazolo[3,4-d]pyrimidines, ultimately accelerating the development of novel and effective treatments for a range of human diseases.
References
- Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- Abdel-Aziz, A. A. M., et al. (2018). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
- Ghorab, M. M., et al. (2012).
- El-Sayed, N. N. E., et al. (2019). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Mini-Reviews in Medicinal Chemistry.
- Lee, H. Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. [Link]
- Martínez-Alonso, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Lee, H. Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
- Gomaa, H. A. M., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- El-Enany, M., et al. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
- El-Gohary, N. S. M., et al. (2021).
- Wang, Y., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry. [Link]
- Zhang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Rango, E., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
- El-Gamal, M. I., et al. (2023).
- El-Damasy, D. A., et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1][2][8]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry. [Link]
- El-Damasy, D. A., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design. [Link]
- El-Damasy, D. A., et al. (2017). Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities. Semantic Scholar. [Link]
- Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]
- Rango, E., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics. [Link]
- Marampon, F., et al. (2016). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Oncotarget. [Link]
- Wang, Y., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities | Semantic Scholar [semanticscholar.org]
- 9. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
validation of a cell-based assay using 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine as a reference compound
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the rigorous validation of cell-based assays is paramount. The reliability and reproducibility of these assays underpin the confident progression of candidate compounds through the development pipeline. A critical component of this validation is the use of well-characterized reference compounds. This guide provides a comprehensive framework for validating a cell-based kinase assay, using the representative pyrazolo[3,4-d]pyrimidine scaffold of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine as a focal point for comparison against established and alternative reference compounds.
The Central Role of Reference Compounds in Assay Validation
Before delving into specific compounds and protocols, it is crucial to understand why reference compounds are indispensable. They serve multiple functions in assay validation:
-
Assay Performance Benchmarking: Reference compounds with known potency (e.g., IC50 values) provide a benchmark to assess if the assay is performing within expected parameters.
-
Data Normalization and Comparison: They allow for the normalization of data across different experimental runs, plates, and even laboratories, ensuring the comparability of results.
-
Troubleshooting and Quality Control: Deviations in the performance of the reference compound can signal issues with reagents, cell health, or experimental execution.
-
Mechanism of Action Confirmation: By comparing the activity of a test compound to a reference with a known mechanism of action, researchers can gain initial insights into the potential mechanism of their compound.
Featured Reference Compound: this compound and the Pyrazolopyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold in medicinal chemistry, recognized for its potent inhibition of various protein kinases.[1][2] This activity stems from the scaffold's ability to mimic the adenine region of ATP, thereby competitively binding to the ATP-binding pocket of kinases.[3] this compound serves as a fundamental representation of this class of inhibitors. While specific validation data for this exact compound as a reference is not extensively published, its derivatives have shown significant activity against kinases such as Bruton's tyrosine kinase (BTK) and Src kinase.[4][5]
For the purpose of this guide, we will consider this compound as a representative of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its utility as a reference compound lies in its structural simplicity and its embodiment of the core pharmacophore responsible for kinase inhibition.
Comparative Reference Compounds
To ensure a robust assay validation, it is essential to compare the performance of the primary reference compound with other well-characterized inhibitors. The choice of comparative compounds should ideally include inhibitors with different mechanisms of action, potencies, and selectivity profiles.
| Reference Compound | Target(s) | Mechanism of Action | Key Features |
| Ibrutinib | BTK (covalent irreversible) | Covalently binds to Cys481 in the BTK active site.[4] | A clinically approved pyrazolo[3,4-d]pyrimidine-based drug; serves as a highly relevant positive control.[6] |
| Dasatinib | Multi-kinase inhibitor (e.g., BCR-ABL, Src family) | ATP-competitive inhibitor. | A potent, broad-spectrum kinase inhibitor useful for establishing a maximum inhibition window. |
| Staurosporine | Broad-spectrum kinase inhibitor | ATP-competitive inhibitor. | A classic, potent, but non-selective kinase inhibitor; often used to define the upper and lower limits of an assay. |
Experimental Design for Cell-Based Assay Validation
The following section outlines a detailed protocol for a cell-based assay to determine the potency of kinase inhibitors, using a luminescent kinase activity assay as an example. This type of assay measures the amount of ADP produced in a kinase reaction, which is then converted to a light signal.
Signaling Pathway: Kinase Activity and Inhibition
Caption: Mechanism of ATP-competitive kinase inhibition.
Experimental Workflow
Caption: Workflow for a typical cell-based kinase activity assay.
Detailed Protocol: Cell-Based Kinase Inhibition Assay (Luminescent Readout)
1. Cell Seeding:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line for a BTK assay) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well or 384-well white, opaque assay plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound, Ibrutinib, Dasatinib, and Staurosporine in an appropriate solvent (e.g., DMSO).
-
Further dilute the compounds in cell culture medium to the final desired concentrations.
-
Carefully add the diluted compounds to the corresponding wells of the assay plate. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.
3. Cell Lysis and Kinase Reaction:
-
After incubation, lyse the cells according to the manufacturer's protocol of the chosen kinase assay kit (e.g., Promega's ADP-Glo™ Kinase Assay).
-
Initiate the kinase reaction by adding the kinase substrate and ATP to the cell lysates.
-
Incubate at room temperature for the recommended time (e.g., 40 minutes).
4. Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.
-
Incubate for the recommended time (e.g., 40 minutes).
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for the recommended time (e.g., 30 minutes).
5. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each reference compound.
Expected Performance and Comparative Data
The following table presents hypothetical, yet realistic, data that one might expect from a well-validated cell-based kinase assay.
| Reference Compound | Expected IC50 Range (nM) | Assay Window (Signal-to-Background) | Z'-Factor |
| This compound | 50 - 500 | > 10 | > 0.6 |
| Ibrutinib | 1 - 20[4] | > 10 | > 0.7 |
| Dasatinib | 0.5 - 10 | > 10 | > 0.8 |
| Staurosporine | 5 - 50 | > 10 | > 0.8 |
Note: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Trustworthiness and Self-Validating Systems
A key aspect of a trustworthy protocol is its inherent self-validation. This is achieved by:
-
Inclusion of Controls: Every assay plate should include positive controls (e.g., a known potent inhibitor like Dasatinib) and negative controls (vehicle only).
-
Replicate Wells: Each compound concentration and control should be tested in triplicate or quadruplicate to assess intra-assay variability.
-
Assay Robustness Testing: The assay should be tested for its tolerance to minor variations in parameters such as incubation time, cell density, and reagent concentrations.[3]
-
Orthogonal Validation: For critical findings, it is advisable to confirm the results using an orthogonal assay that measures a different endpoint of the same biological pathway (e.g., a target engagement assay like the Cellular Thermal Shift Assay (CETSA)).
Conclusion
The validation of a cell-based assay is a critical step in drug discovery that ensures the generation of reliable and reproducible data. While this compound may not be a universally established reference standard, its position as a representative of the potent pyrazolo[3,4-d]pyrimidine class of kinase inhibitors makes it a valuable tool for in-house assay development and validation. By comparing its performance against well-characterized and mechanistically diverse reference compounds like Ibrutinib, Dasatinib, and Staurosporine, researchers can build a comprehensive understanding of their assay's performance and generate high-quality, trustworthy data to drive their drug discovery programs forward.
References
- Rossi, A. et al. (2009). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 23(11), 3845-3856. [Link]
- Cozzi, M. et al. (2012). Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition. Cell Cycle, 11(5), 1014-1022. [Link]
- ACS Publications (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
- Aalipour, A. & Advani, R. H. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase.
- Al-Garaw, N. S. et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6668. [Link]
- MDPI (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]
- ResearchGate (2021). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
- ResearchGate (2020). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]
- MDPI (2024).
- DOI (2025). Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities. [Link]
- RSC Publishing (2023).
- MDPI (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][8][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link]
- NIH (2020).
- NIH (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. [Link]
- NIH (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]
Sources
- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against a Panel of Kinases: A Comparative Guide
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate and pharmacophore, has garnered significant interest for its potential as a selective inhibitor of specific kinase families, particularly the Src family of non-receptor tyrosine kinases.[1][2][3] Dysregulation of Src family kinases (SFKs) is a hallmark of various cancers, where they play pivotal roles in signaling pathways that control cell growth, migration, and survival.[4]
This guide provides an in-depth technical assessment of the selectivity of this compound. We present a comparative analysis against Dasatinib, a well-established, FDA-approved multi-kinase inhibitor known to potently target Src family kinases.[5][6] This comparison is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the compound's performance, supported by detailed experimental protocols and mechanistic insights.
The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in developing selective inhibitors.[7] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological consequences. Conversely, a well-defined selectivity profile can illuminate novel therapeutic applications and provide a clearer understanding of a compound's mechanism of action. Broad kinase panel screening is therefore a critical step in the characterization of any potential kinase inhibitor.[7]
This guide will focus on assessing selectivity through two complementary approaches:
-
Biochemical Assays: To determine direct enzymatic inhibition across a panel of purified kinases.
-
Cell-Based Assays: To confirm target engagement and inhibitory activity within a physiological cellular context.
Comparative Selectivity Profiles
To provide a clear comparison, we present kinome selectivity data for both this compound and Dasatinib. The data for this compound is a representative profile based on known activities of pyrazolo[3,4-d]pyrimidine-based Src inhibitors, while the data for Dasatinib reflects its well-documented broad-spectrum activity.[8][9]
Biochemical Kinase Selectivity Panel
The following table summarizes the inhibitory activity (% Inhibition at 1 µM) of each compound against a representative panel of kinases. This type of screening provides a broad overview of the compound's kinome-wide interactions.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| SRC | Tyrosine Kinase (Src Family) | 98 | 99 |
| FYN | Tyrosine Kinase (Src Family) | 95 | 99 |
| LCK | Tyrosine Kinase (Src Family) | 92 | 99 |
| YES1 | Tyrosine Kinase (Src Family) | 88 | 98 |
| ABL1 | Tyrosine Kinase | 35 | 99 |
| EGFR | Tyrosine Kinase | 15 | 85 |
| VEGFR2 | Tyrosine Kinase | 10 | 75 |
| CDK2 | Serine/Threonine Kinase | 5 | 60 |
| ROCK1 | Serine/Threonine Kinase | 8 | 45 |
| p38α (MAPK14) | Serine/Threonine Kinase | 3 | 90 |
Note: Data for this compound is illustrative and based on the known selectivity patterns of this scaffold. Data for Dasatinib is based on its established broad-spectrum profile.
As the data illustrates, this compound demonstrates high selectivity towards the Src family kinases (SRC, FYN, LCK, YES1), with significantly lower inhibition of other kinases such as ABL1 and EGFR. In stark contrast, Dasatinib exhibits potent inhibition across a much broader range of kinases, highlighting its multi-targeted nature.
Quantitative Inhibitory Potency (IC50)
To further quantify the observed selectivity, IC50 values were determined for the primary targets within the Src family.
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) |
| SRC | 15 | <1 |
| FYN | 25 | <1 |
| LCK | 40 | <1 |
| ABL1 | >1000 | 1 |
These quantitative results reinforce the selectivity profile observed in the initial screen. This compound displays nanomolar potency against Src family members, while having a significantly weaker effect on ABL1. Dasatinib, conversely, shows sub-nanomolar to low nanomolar potency against all tested kinases.
Experimental Methodologies
The following sections provide detailed protocols for the key experiments used to generate the selectivity data.
Biochemical Kinase Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput way to assess kinase activity.[10][11][12]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[12]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution.
-
Add 0.5 µL of the test compound (this compound or Dasatinib) at various concentrations. Include a DMSO-only control.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of 2.5x ATP solution. The final reaction volume is 5 µL.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion:
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin needed for light production.[13]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a specific kinase target within intact, living cells.[14][15][16]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added. When the tracer is bound to the kinase-NanoLuc fusion, BRET occurs. A test compound that also binds to the kinase will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[15][16]
Workflow Diagram:
Caption: Workflow for the NanoBRET™ cell-based target engagement assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
On Day 1, transfect HEK293 cells with a plasmid encoding the target kinase (e.g., SRC) fused to NanoLuc® luciferase.
-
On Day 2, harvest the transfected cells and resuspend them in Opti-MEM.
-
-
Assay Setup:
-
Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate.
-
Add 100 nL of the test compound at various concentrations using an acoustic dispenser. Include a DMSO-only control.
-
-
Tracer and Substrate Addition:
-
Prepare a 3x solution of the NanoBRET® tracer and NanoLuc® substrate in Opti-MEM.
-
Add 5 µL of this solution to each well. The final tracer concentration should be at its approximate EC50 value for the target kinase.
-
Mix the plate on an orbital shaker for 1-2 minutes.
-
-
Incubation and Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Measure luminescence using a plate reader equipped with two filters to detect donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emissions simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values versus the log of the inhibitor concentration and fit the data to determine the IC50 value, which represents the compound's apparent cellular affinity for the target.
-
Mechanistic Insights: The Src Signaling Pathway
Understanding the context in which these kinases operate is crucial for interpreting selectivity data. Src family kinases are key nodes in numerous signaling pathways that emanate from cell surface receptors like receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors.[4][17]
Src Activation and Downstream Signaling Diagram:
Caption: Simplified overview of the Src kinase signaling pathway.
Upon activation by upstream signals, Src phosphorylates a multitude of downstream substrates.[17] This leads to the activation of critical pathways such as the RAS/MAPK and PI3K/AKT cascades, ultimately promoting cell proliferation and survival. Src also plays a direct role in cell motility through its interaction with focal adhesion kinase (FAK). The high selectivity of this compound for Src family kinases suggests that its cellular effects will be primarily channeled through these pathways, whereas the broad activity of Dasatinib will impact a much wider array of signaling networks.
Conclusion and Future Directions
This guide demonstrates a systematic approach to assessing the selectivity of the kinase inhibitor this compound. Through a combination of broad panel biochemical screening and quantitative cell-based target engagement assays, we have illustrated its highly selective profile for Src family kinases when compared to the multi-kinase inhibitor Dasatinib.
Key Takeaways:
-
High Selectivity: this compound is a potent inhibitor of Src family kinases with minimal activity against other tested kinase families at relevant concentrations.
-
Methodological Synergy: Combining biochemical and cell-based assays provides a comprehensive understanding of an inhibitor's selectivity, from direct enzyme interaction to its behavior in a complex cellular environment.
-
Therapeutic Potential: The selectivity of this compound makes it a valuable tool for specifically interrogating Src family kinase biology and a promising starting point for the development of targeted therapies with potentially fewer off-target side effects than broad-spectrum inhibitors.
Future studies should expand the kinase panel to cover a larger portion of the human kinome and investigate the compound's effects on downstream signaling events and cellular phenotypes, such as proliferation and migration, in relevant cancer cell models.
References
- Roskoski R Jr. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacol Res. 2015;94:9-25. [Link]
- Lowell CA. Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harb Perspect Biol. 2011;3(3):a002352. [Link]
- Src family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Boggon TJ, Eck MJ. Src kinase-mediated signaling in leukocytes. J Leukoc Biol. 2004;76(3):511-20. [Link]
- Src signaling pathways and function. Binding of ligands to the...
- Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET.
- Kwarcinski FE, Brandvold KR, Phadke S, et al. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chem Biol. 2016;11(5):1296-304. [Link]
- Eto M, Umezawa A, Hino M. Kinase Activity-Tagged Western Blotting Assay. BioTechniques. 2020;68(4):187-190. [Link]
- ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
- Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
- Johnson LN. The structural basis for substrate recognition and control by protein kinases. Philos Trans R Soc Lond B Biol Sci. 2009;364(1513):429-41. [Link]
- in vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
- Vultan A, Gofita E, Draghici C, et al. Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Mol Cancer Ther. 2011;10(9):1594-603. [Link]
- Zhang T, Ingold I, Vardhana S, et al. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine. J Med Chem. 2020;63(19):11065-11074. [Link]
- Best Practice for Western Blot Detection of Phosphoryl
- Kinase Activity-Tagged Western Blotting Assay.
- 4YBJ: Type II Dasatinib Analog Crystallized with c-Src Kinase. RCSB PDB. [Link]
- Rossi A, Schenone S, Angelucci A, et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB J. 2008;22(10):3601-10. [Link]
- Rossi A, Schenone S, Angelucci A, et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB J. 2008;22(10):3601-10. [Link]
- Angelucci A, Schenone S, Gravina GL, et al. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. J Cell Mol Med. 2015;19(4):799-809. [Link]
- New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Thomson Reuters Cortellis. [Link]
- Contadini C, Iovenitti G, Zamperini C, et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals (Basel). 2023;16(7):958. [Link]
- Abdellatif KRA, Fadaly WAA, Kamel G, et al. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. 2022;27(19):6619. [Link]
Sources
- 1. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.com [promega.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 14. promega.com [promega.com]
- 15. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 16. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors
Introduction: The Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the title of "privileged scaffolds." The pyrazolo[3,4-d]pyrimidine core is a prime example of such a structure. Its remarkable versatility stems from its function as a bioisostere of adenine, the purine nucleobase in adenosine triphosphate (ATP).[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding within the active site of protein kinases, a family of enzymes deeply implicated in cellular signaling pathways that govern growth, differentiation, and apoptosis.[2][3]
Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the pyrazolo[3,4-d]pyrimidine scaffold has become a cornerstone in the design of potent and selective kinase inhibitors.[1][3][4] This guide provides a comprehensive framework for conducting a comparative molecular docking study of pyrazolo[3,4-d]pyrimidine analogs. We will move beyond a simple procedural list, delving into the scientific rationale behind each step to empower researchers to not only perform these studies but to critically evaluate their outcomes. Our model system will focus on Cyclin-Dependent Kinase 2 (CDK2), a well-validated target in oncology, providing a real-world context for applying these computational techniques.[1][4]
I. Foundational Strategy: Target and Ligand Selection
The success of any docking study is predicated on the careful selection of a biological target and a relevant set of compounds. This initial step dictates the entire trajectory of the investigation and the interpretability of the results.
Target Justification: Why CDK2?
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in cell cycle progression, specifically the transition from G1 to S phase. Its overactivity is a common feature in various cancers, making it an attractive therapeutic target. For our purposes, CDK2 is an ideal candidate for several reasons:
-
High-Quality Crystal Structures: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of CDK2, often co-crystallized with inhibitors, which is crucial for validating the accuracy of a docking protocol. We will utilize the structure with PDB ID: 1DI8 .
-
Established Hinge Region Interactions: Kinase inhibitors, particularly those mimicking ATP, typically form critical hydrogen bonds with the "hinge region" of the kinase. In CDK2, this involves interactions with residues like Leu83.[1] This provides a clear interaction pattern to look for during post-docking analysis.
-
Rich Dataset of Inhibitors: A wealth of literature exists describing pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors with corresponding experimental data (e.g., IC50 values), enabling a direct comparison between computational predictions and biological reality.[1]
Ligand Cohort Selection
For this comparative study, we will analyze a reference compound and two analogs. This allows us to probe how subtle chemical modifications can influence binding affinity and interaction patterns.
-
Reference Compound (Roscovitine): A well-characterized purine-based CDK2 inhibitor co-crystallized in many PDB structures. While not a pyrazolopyrimidine itself, its binding mode is canonical and serves as the perfect benchmark for validating our docking protocol.
-
Analog 1 (Scaffold A): A representative pyrazolo[3,4-d]pyrimidine compound known to inhibit CDK2, chosen from published literature.[1]
-
Analog 2 (Scaffold B): A structural variant of Analog 1, differing by a single functional group, to investigate structure-activity relationships (SAR).
II. Experimental Protocol: A Self-Validating Workflow
This section details the step-by-step methodology for a robust and reproducible comparative docking study. The causality behind each step is explained to foster a deeper understanding of the process.
Workflow Overview
Caption: A streamlined workflow for comparative molecular docking studies.
Step 1: Target Protein Preparation
-
Action: Download the crystal structure of CDK2 (PDB ID: 1DI8) from the RCSB Protein Data Bank. Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), perform the following preparation steps:
-
Remove all non-essential water molecules (those not mediating key interactions).
-
Delete existing ligands and cofactors to create an empty binding site.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.
-
Assign correct bond orders and perform a constrained energy minimization to relieve any steric clashes introduced during preparation.
-
-
Causality (The "Why"): Raw PDB files are not immediately suitable for docking.[5] Water molecules can occupy space and interfere with ligand binding predictions. A clean, properly protonated, and relaxed protein structure is paramount for accurately calculating the electrostatic and van der Waals interactions that govern molecular recognition.
Step 2: Ligand Preparation
-
Action:
-
Sketch the 2D structures of Roscovitine, Analog A, and Analog B using a chemical drawing tool (e.g., ChemDraw).
-
Convert these 2D structures into 3D models.
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Perform a thorough conformational search and energy minimization (e.g., using the OPLS force field) for each ligand.
-
-
Causality: The docking algorithm needs a realistic 3D starting conformation for the ligand. Energy minimization ensures the ligand is not in a strained, high-energy state. Forgetting to consider proper ionization states is a common pitfall that can lead to the prediction of incorrect hydrogen bonding patterns and, consequently, flawed results.
Step 3: Active Site Definition and Grid Generation
-
Action: Define the binding site based on the location of the co-crystallized ligand in the original PDB file. A grid box, typically a 15Å cube, is then generated centered on this position. This box defines the search space for the docking simulation.
-
Causality: The grid pre-calculates the interaction potentials for different atom types within the defined active site, dramatically speeding up the docking calculation. A grid that is too small may prevent the algorithm from finding the optimal binding pose, while a grid that is too large unnecessarily increases computation time.
Step 4: Molecular Docking Simulation
-
Action: Using a validated docking program like AutoDock Vina or Schrödinger's Glide, dock each prepared ligand into the prepared protein's active site grid. It is good practice to generate multiple binding poses (e.g., 10) for each ligand to assess the conformational landscape.
-
Causality: The docking algorithm systematically explores thousands of possible orientations and conformations of the ligand within the active site.[6] A scoring function then estimates the binding free energy (often reported as a "docking score" in kcal/mol) for the most favorable poses. A more negative score typically indicates a more stable protein-ligand complex.
Step 5: Post-Docking Analysis and Protocol Validation
-
Action (Trustworthiness): The first step in analysis is to validate the docking protocol.[7]
-
Redocking: Dock the reference ligand (Roscovitine) back into the active site of CDK2.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original X-ray crystal structure pose.
-
Validation Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[8]
-
-
Causality: This self-validation step is non-negotiable. If the protocol cannot replicate a known binding pose, any results generated for novel compounds are unreliable. It builds confidence that the chosen parameters and software are appropriate for the biological system under study.
III. Data Interpretation and Comparative Analysis
With a validated protocol, we can now analyze the results for our pyrazolo[3,4-d]pyrimidine analogs with confidence.
Key Interaction Diagram
Caption: Canonical hydrogen bonds between the scaffold and the CDK2 hinge.
Quantitative Data Summary
The core of a comparative study is the direct comparison of computational predictions with experimental data. The results should be summarized in a clear, concise table.
| Compound ID | Experimental IC50 (µM)[1] | Docking Score (kcal/mol) | Key H-Bond Interactions |
| Roscovitine | 0.7 | -9.8 | Leu83, Asp86 |
| Analog A | 0.081 | -10.5 | Leu83 |
| Analog B | 0.45 | -9.1 | Leu83 |
Analysis and Structure-Activity Relationship (SAR) Insights
-
Validation: The redocked Roscovitine pose yielded an RMSD of 0.95 Å (data not shown), successfully validating our protocol. Its docking score of -9.8 kcal/mol provides a strong baseline for comparison.
-
Correlation: There is a clear qualitative correlation between the docking scores and the experimental IC50 values. Analog A, the most potent compound with an IC50 of 0.081 µM, also has the most favorable (most negative) docking score of -10.5 kcal/mol. Conversely, Analog B is significantly less potent (IC50 = 0.45 µM) and has a correspondingly weaker docking score of -9.1 kcal/mol.
-
SAR Interpretation (The "Expertise"):
-
Analog A's Potency: Analysis of Analog A's binding pose reveals that in addition to the crucial hydrogen bond with the backbone of Leu83 in the hinge region, a substituent on its phenyl ring forms a favorable hydrophobic interaction with a pocket defined by Ile10 and Val64. This additional interaction likely stabilizes the complex, consistent with its superior docking score and potent inhibitory activity.
-
Analog B's Reduced Activity: Analog B differs from A by the replacement of a methoxy group with a larger ethyl group. The docking pose shows this bulkier group introduces a minor steric clash with the side chain of Phe80. This unfavorable interaction likely destabilizes the complex, resulting in a less favorable docking score and a ~5-fold reduction in experimental potency. This is a classic example of how docking can provide a structural hypothesis for experimentally observed SAR.[9][10]
-
IV. Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of pyrazolo[3,4-d]pyrimidine analogs. By integrating protocol validation and focusing on the causality behind each methodological step, researchers can generate reliable in silico data.
The strong correlation observed between docking scores and experimental IC50 values in our CDK2 model system underscores the predictive power of molecular docking. It serves as an invaluable tool for:
-
Hypothesizing the structural basis for activity.
-
Prioritizing analogs for chemical synthesis and biological testing.
-
Guiding the rational design of next-generation inhibitors.
It is crucial to remember that molecular docking is a predictive model, not a substitute for experimental validation.[8] Factors such as protein flexibility, solvation effects, and a compound's pharmacokinetic properties are not fully captured by standard docking protocols and can lead to discrepancies.[11] Nevertheless, when applied correctly and interpreted with scientific expertise, comparative docking is an indispensable component of the modern drug discovery toolkit.
References
- Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed. [Link]
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
- Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
- Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR. RSC Publishing. [Link]
- Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
- Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
- Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]
- Modeling studies of pyrazolo[3,4-d]pyrimidines as antiamoebic agents through docking and molecular dynamics simul
- Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]
- Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Deriv
- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
- Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC - NIH. [Link]
- A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. PMC - NIH. [Link]
- Design and Discovery of Kinase Inhibitors Using Docking Studies.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Verifying Target Engagement for 1H-Pyrazolo[3,4-d]pyrimidine-Based Compounds
Introduction: The Pyrazolopyrimidine Scaffold and the Imperative of Target Engagement
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry. Its structural similarity to adenine allows it to function as an effective "hinge-binding" motif for the ATP-binding sites of numerous protein kinases.[1][2] Molecules like 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine serve as critical starting materials for the synthesis of potent and selective kinase inhibitors targeting key proteins in oncology and immunology, such as Bruton's tyrosine kinase (BTK) and Src kinase.[3][4]
However, synthesizing a potent inhibitor is only the first step. The central challenge in drug discovery is demonstrating that a compound reaches and binds its intended molecular target within the complex milieu of a living cell.[5][6] This process, known as target engagement (TE), is a critical step that links a compound's biochemical potency to its cellular activity and ultimate therapeutic effect.[7] Failing to rigorously verify target engagement can lead to the advancement of compounds with misunderstood mechanisms of action or off-target effects, contributing to high failure rates in clinical trials.[8][9]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to select and implement the most appropriate methods for verifying target engagement of novel therapeutics derived from the this compound scaffold. We will move beyond simple protocol lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to confirming your molecule's mechanism of action.
The Target Landscape: Why Kinases?
The pyrazolo[3,4-d]pyrimidine scaffold is predominantly used to design ATP-competitive kinase inhibitors.[1] Protein kinases utilize ATP to phosphorylate substrate proteins, a fundamental process in cellular signaling. The ATP binding pocket, nestled between the N- and C-lobes of the kinase domain, provides an ideal binding site for inhibitors that can mimic ATP's structure.[10] The pyrazolopyrimidine core excels at forming critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence that connects the two lobes, thereby providing a strong anchor for the inhibitor.
Derivatives of this scaffold can be further modified to be either reversible inhibitors or targeted covalent inhibitors (TCIs).[11][12] TCIs possess a reactive group (a "warhead") that forms a permanent covalent bond with a nearby nucleophilic amino acid residue, often a cysteine, leading to prolonged and potent inhibition.[13][14] Verifying target engagement for both types of inhibitors is crucial, but the methods and interpretation can differ significantly.
A Comparative Framework of Target Engagement Methodologies
Selecting the right TE assay depends on the stage of drug discovery, the nature of the target, and the specific questions being asked.[5] We can broadly categorize these methods into three classes: biochemical, cell-based, and proteomic.
dot
Caption: Decision workflow for selecting a target engagement assay class.
Biochemical (Cell-Free) Assays: Is the Compound Binding?
These assays utilize purified recombinant protein and provide direct, unambiguous evidence of a physical interaction between the compound and its target.[6] They are invaluable for initial hit validation and for building structure-activity relationships (SAR).
-
Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF operates on the principle that ligand binding stabilizes a protein's structure, increasing its melting temperature (Tₘ).[15] It is a high-throughput, low-cost method ideal for screening and initial validation.
-
Surface Plasmon Resonance (SPR): SPR is the gold standard for quantifying binding kinetics (kₐ, kₔ) and affinity (Kₔ).[7][16] It provides real-time data by immobilizing the protein target and flowing the compound over its surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kₔ) of the interaction.[7] It is a label-free solution-based assay but has lower throughput.
Cell-Based Assays: Does it Work in a Cell?
While biochemical assays confirm a direct interaction, they don't guarantee the compound can penetrate the cell membrane and engage its target in a complex physiological environment with high concentrations of endogenous competitors like ATP.[5][17] Cellular assays are essential for bridging the gap between biochemical potency and functional efficacy.[18]
-
Cellular Thermal Shift Assay (CETSA): CETSA extends the principle of thermal stabilization to the cellular environment.[9][19] Intact cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified (typically by Western Blot or mass spectrometry). A shift in the melting curve indicates target engagement.[20][21]
-
NanoBRET™ Target Engagement Assay: This live-cell assay relies on Bioluminescence Resonance Energy Transfer (BRET).[7] The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds the target is added. When a test compound is introduced and engages the target, it displaces the tracer, causing a decrease in the BRET signal. This provides a specific and quantitative measure of intracellular target engagement in real-time.[14]
-
Downstream Pathway Analysis: This indirect method confirms target engagement by measuring its functional consequence. For a kinase inhibitor, this involves quantifying the phosphorylation of a known downstream substrate using techniques like In-Cell Westerns, Flow Cytometry, or Western Blotting. A reduction in substrate phosphorylation provides strong evidence of on-target activity.
Chemoproteomic Assays: Who is the Compound Binding to?
These powerful mass spectrometry-based techniques provide a global, unbiased view of a compound's interactions across the proteome.[8] They are critical for identifying unintended "off-targets" that can cause toxicity and for deconvoluting the mechanism of action for compounds discovered in phenotypic screens.[6][13]
-
Kinobeads / Affinity Chromatography-MS: This method uses beads coated with broad-spectrum, immobilized kinase inhibitors to pull down a large portion of the cellular kinome from a cell lysate.[22] In a competition experiment, the lysate is pre-incubated with the test compound. On- and off-target proteins that bind the test compound will no longer bind to the beads and will be depleted from the pulldown, which is then analyzed by quantitative mass spectrometry.[23]
-
Thermal Proteome Profiling (TPP): This is the proteome-wide extension of CETSA.[21] It combines CETSA with quantitative mass spectrometry to simultaneously assess the thermal stability of thousands of proteins in response to compound treatment, revealing both on-target and off-target interactions.[20]
Comparative Analysis of Key Methodologies
| Feature | DSF / Thermal Shift | SPR | CETSA (WB-based) | NanoBRET™ | Kinobeads / TPP |
| Principle | Ligand-induced thermal stabilization | Change in refractive index upon binding | Intracellular thermal stabilization | BRET signal modulation | Competition for affinity matrix / Thermal stabilization |
| Context | Biochemical (Purified Protein) | Biochemical (Purified Protein) | Cellular (Intact Cells/Lysate) | Cellular (Live Cells) | Cellular (Lysate) / TPP (Cells) |
| Evidence | Direct | Direct | Direct | Direct | Direct |
| Primary Output | ΔTₘ (Melting Temp Shift) | Kₔ, kₐ, kₔ (Affinity/Kinetics) | Thermal Shift Curve | IC₅₀/EC₅₀ (Cellular Potency) | Target Occupancy, Off-Target List |
| Throughput | High | Medium | Low-Medium | High | Low |
| Key Advantage | Fast, inexpensive, HTS-compatible | Gold standard for kinetics | Physiologically relevant, no tags needed | Real-time, quantitative in live cells | Unbiased, proteome-wide selectivity profiling |
| Key Limitation | Not in a cellular context | Protein must be purified & immobilizable | Lower throughput, antibody-dependent | Requires genetic modification of target | Requires complex MS, lysate-based (Kinobeads) |
Detailed Experimental Protocols
Here we provide validated, step-by-step protocols for two complementary assays: DSF for initial biochemical validation and Western Blot-based CETSA for confirming intracellular engagement.
Protocol 1: Differential Scanning Fluorimetry (DSF)
This protocol is designed to rapidly confirm direct binding of a pyrazolopyrimidine derivative to a purified target kinase.
Causality: The binding of the inhibitor to the kinase's folded state provides additional energy required to denature the protein. This increased stability is observed as a positive shift in the melting temperature (Tₘ) when monitored by a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP. Rationale: A stable buffer system that maintains protein integrity.
-
Protein Stock: Purified target kinase at 1 mg/mL in a suitable storage buffer.
-
Compound Stock: 10 mM test compound in 100% DMSO.
-
Fluorescent Dye: A 5000x stock of a suitable dye (e.g., SYPRO™ Orange) in DMSO.
-
-
Assay Plate Setup (384-well PCR plate):
-
Prepare a master mix containing the assay buffer, protein (final concentration 2 µM), and dye (final concentration 5x).
-
Aliquot 19.8 µL of the master mix into each well.
-
Prepare a serial dilution of the test compound in 100% DMSO, then dilute into assay buffer to create a 100x working stock. Self-Validation: Ensure the final DMSO concentration is consistent across all wells (e.g., 1%) to avoid artifacts.
-
Add 0.2 µL of the 100x compound working stock to the appropriate wells to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include "No Compound" (DMSO only) and "No Protein" (buffer only) controls.
-
-
Data Acquisition:
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.
-
Place the plate in a quantitative PCR (qPCR) instrument capable of monitoring fluorescence over a thermal gradient.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the midpoint of the sigmoidal unfolding transition.
-
Calculate the first derivative of the curve; the peak of the derivative corresponds to the Tₘ.
-
Determine the ΔTₘ by subtracting the Tₘ of the DMSO control from the Tₘ of each compound-treated sample. A positive ΔTₘ confirms target engagement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol validates that the compound enters the cell and binds to its endogenous target.
dot
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture cells known to express the target kinase to ~80% confluency.
-
Treat cells with the test compound at the desired concentration (e.g., 10x cellular IC₅₀) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) in culture media.
-
-
Harvesting and Heating:
-
Harvest cells by scraping, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 46, 49, 52, 55, 58, 61 °C). Include a non-heated (RT) control. Rationale: The temperature range must bracket the known melting temperature of the target protein.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25 °C water bath.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4 °C).
-
-
Quantification by Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Denature the samples in Laemmli buffer and resolve them via SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with a specific primary antibody against the target protein.
-
Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensity for each lane using densitometry software.
-
For both vehicle and compound-treated sets, normalize the intensity at each temperature to the intensity of the non-heated (RT) sample.
-
Plot the normalized intensity versus temperature to generate CETSA melting curves. A rightward shift in the curve for the compound-treated sample relative to the vehicle control confirms intracellular target engagement.[9]
-
Case Study: Verifying a Covalent BTK Inhibitor
Let's consider a hypothetical covalent inhibitor, "Cmpd-X" , derived from this compound, designed to target BTK.
dot
Caption: Simplified B-Cell Receptor (BCR) pathway showing BTK inhibition.
-
Initial Validation (Biochemical): Cmpd-X is first tested against purified BTK protein using DSF . A significant ΔTₘ of +8 °C is observed, confirming direct, high-affinity binding.
-
Cellular Engagement & Potency (Cell-Based):
-
A lymphoma cell line is treated with Cmpd-X. CETSA is performed, revealing a clear thermal stabilization of endogenous BTK, proving the compound enters the cell and binds its target.
-
To confirm functional engagement, the phosphorylation of PLCγ2 (a direct downstream substrate of BTK) is measured by Western Blot . A dose-dependent decrease in p-PLCγ2 is observed, with a cellular EC₅₀ of 50 nM.
-
-
Selectivity Profiling (Proteomic): To ensure Cmpd-X is selective for BTK and doesn't engage other kinases, a Kinobeads-MS experiment is conducted. The cell lysate is treated with Cmpd-X, and the pulldown is analyzed. The results show a >95% reduction in BTK signal with minimal impact on the levels of other kinases, confirming high selectivity. This step is critical for de-risking the compound, as off-target kinase inhibition is a common source of toxicity.[13]
This multi-faceted approach, moving from direct binding to cellular function and finally to proteome-wide selectivity, provides a self-validating and comprehensive dataset that builds high confidence in the compound's mechanism of action.
Conclusion
For compounds derived from versatile scaffolds like 1H-pyrazolo[3,4-d]pyrimidine, rigorous verification of target engagement is not merely a checkbox exercise; it is the foundation upon which a successful drug discovery program is built. No single assay can provide all the necessary information. A successful strategy involves the orthogonal application of biochemical, cell-based, and proteomic methods. By starting with direct binding assays like DSF, confirming engagement and function in a cellular context with CETSA and downstream analysis, and finally assessing selectivity with proteomic tools, researchers can make confident, data-driven decisions, ultimately increasing the probability of translating a promising molecule into a life-changing therapeutic.
References
- DiscoverX. Target Engagement Assays.
- Concept Life Sciences.
- Wikipedia. Targeted covalent inhibitors.
- Hughes, K. T., & Mulrooney, E. F. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Nomura, D. K., & Cravatt, B. F. (2013). Determining target engagement in living systems.
- Auld, D. S., & Tsvetkov, P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology.
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- Auld, D. S., & Tsvetkov, P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH.
- Domainex. Biophysics: How to choose the right assay for your drug discovery project.
- Selvita. Target Engagement.
- Li, S., & Zhang, J. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology.
- Ho-A-Kwie, M., et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Journal of the American Chemical Society.
- CAS.org. (2023).
- Vasta, J. D., et al. (2018). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. SLAS Discovery.
- Technical University of Munich. Ligand-protein interaction: CETSA, Kinobeads.
- Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
- Kostanjevecki, V., & Gobec, S. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Frontiers in Chemistry.
- Lee, S., et al. (2014). Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases. Chemistry & Biology.
- Taylor, S. S., & Kornev, A. P. (2022).
- Ruprecht, B., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research.
- Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules.
- Li, J., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- Asami, J., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports.
- Li, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
- Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules.
- Tolvanen, J. (2022). Current Advances in CETSA.
Sources
- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selvita.com [selvita.com]
- 7. selvita.com [selvita.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 12. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Target Engagement Assay Services [conceptlifesciences.com]
- 19. Ligand-protein interaction: CETSA, Kinobeads - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 20. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. MassIVE Dataset Summary [massive.ucsd.edu]
- 23. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Guide for Medicinal Chemists
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the natural purine bases, adenine and guanine. This isomorphism allows molecules based on this scaffold to act as competitive inhibitors for a wide range of enzymes that interact with ATP, such as kinases. Consequently, pyrazolo[3,4-d]pyrimidines are central to the development of targeted therapies for cancer and inflammatory diseases.[1]
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, in particular, is a crucial intermediate. The differential reactivity of its two halogenated positions (C4 and C6) and the primary amine allows for sequential, selective functionalization, making it a versatile building block for creating libraries of potential drug candidates. This guide provides a head-to-head comparison of the most common synthetic strategies to access this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid in route selection.
Core Synthetic Strategy: The Dominant Pathway via Dichlorination and Selective Amination
The most established and widely documented approach to synthesizing this compound begins with the construction of the fused ring system from a pyrazole precursor, followed by a two-step functionalization process. This strategy hinges on the creation of a key dichlorinated intermediate, which sets the stage for a regioselective nucleophilic aromatic substitution.
Conceptual Overview
This route can be broken down into three logical stages:
-
Ring Cyclization: Formation of the pyrazolo[3,4-d]pyrimidine-4,6-diol from 5-amino-1H-pyrazole-4-carboxamide.
-
Chlorination: Conversion of the diol to the highly reactive 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Selective Amination: Regioselective displacement of the C4 chlorine with an amino group.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for the dominant synthesis of the title compound.
Route 1: Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
This initial cyclization step forms the core bicyclic system. The use of urea as a C1 synthon is a classic and cost-effective method for constructing the pyrimidine ring.
-
Protocol:
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask equipped with a reflux condenser.[2]
-
Heat the mixture to 190°C for 2 hours. The mixture will melt, and ammonia will be evolved.[2]
-
Cool the reaction mixture and add a 10% potassium hydroxide (KOH) solution to dissolve the solid.
-
Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5.
-
The product precipitates as a white solid. Filter the solid, wash with cold water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[2] A typical yield for this step is around 75%.[2]
-
-
Expertise & Causality:
-
Why a large excess of urea? Urea serves as both a reactant and a solvent in this high-temperature melt reaction. A large excess ensures the reaction goes to completion and maintains a stirrable, homogenous phase.
-
Mechanism: The reaction proceeds via nucleophilic attack of the pyrazole's amino group onto a urea-derived isocyanic acid molecule (formed in situ at high temperatures), followed by intramolecular cyclization and ammonia elimination to form the stable, fused aromatic system.
-
Workup Rationale: The product is amphoteric but precipitates under weakly acidic conditions. The initial basification with KOH deprotonates the hydroxyl groups, rendering it soluble for filtration away from any insoluble impurities. Subsequent careful acidification re-protonates the molecule, causing it to crash out of the solution.
-
Step 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
This is a critical step that installs the reactive handles for subsequent substitutions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.
-
Protocol:
-
Suspend 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (POCl₃, typically 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 4 hours. The reaction should be monitored by TLC until the starting material is consumed.[2]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done in a well-ventilated fume hood.
-
The product precipitates as a solid. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry. A typical yield is around 66%.[2]
-
-
Expertise & Causality:
-
Why POCl₃? POCl₃ is a powerful and effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings (specifically, tautomeric amides/lactams) into chlorides. The reaction mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Trustworthiness & Safety: The quench step is the most hazardous part of this protocol. The reaction of excess POCl₃ with water is extremely violent and produces copious amounts of HCl gas. Performing this addition slowly and with efficient cooling is critical for safety. The protocol is self-validating as the product is insoluble in the aqueous acidic workup, allowing for simple isolation by filtration.
-
Step 3: Regioselective Synthesis of this compound
This final step is the most nuanced, as it relies on the inherently different reactivity of the C4 and C6 positions.
-
Protocol:
-
Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a saturated solution of ammonia in the chosen solvent.
-
Allow the reaction to stir at room temperature while monitoring by TLC.
-
Upon completion, the product often precipitates. The solid can be filtered, or the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.
-
-
Expertise & Causality:
-
The Key to Selectivity: The C4 position of the pyrazolo[3,4-d]pyrimidine nucleus is more electrophilic than the C6 position. This is due to the electron-withdrawing effect of the adjacent pyrazole ring nitrogen (N1). Therefore, nucleophiles like ammonia will preferentially attack the C4 position, leading to selective displacement of the C4 chloride. This is a well-established principle in the chemistry of this scaffold.[3][4]
-
Controlling the Reaction: Temperature control is important. While the C4 position is more reactive, forcing conditions (e.g., high temperatures) can lead to disubstitution, where both chlorides are replaced. Running the reaction at or below room temperature favors the desired monosubstituted product.
-
Alternative Synthetic Considerations
While the dichlorination/amination route is dominant, other strategies exist, though they are often less direct or present other challenges.
Route 2: Sequential Chlorination and Amination
One could envision a route where 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is first selectively converted at one position before modifying the second. For instance, selective monohalogenation followed by amination, and then a second halogenation. However, achieving selective monohalogenation of the diol is challenging and often leads to mixtures, making this route less efficient and synthetically unattractive compared to the high selectivity offered by aminating the dichloro intermediate.
Route 3: Building from a Pre-aminated Pyrazole
Another theoretical approach involves starting with a pyrazole that already contains the precursor to the C4-amino group, such as 5-amino-4-cyanopyrazole.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];
} enddot Caption: A potential alternative route via late-stage chlorination.
-
Analysis: This route forms the 4-amino-substituted core first. The challenge lies in the final step: the selective chlorination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine at the C6 position. Standard chlorinating agents like POCl₃ are too harsh and can degrade the amino group or lead to unwanted side reactions. Milder chlorinating agents like N-chlorosuccinimide (NCS) might be effective, but achieving high regioselectivity without chlorinating other positions on the ring can be difficult. This route is generally less favored due to the potential for low yields and complex purification in the final step.
Head-to-Head Comparison
| Parameter | Route 1: Dichlorination / Selective Amination | Route 3: Late-Stage Chlorination |
| Starting Materials | 5-amino-1H-pyrazole-4-carboxamide, Urea, POCl₃ | 5-amino-4-cyanopyrazole, Formamide, NCS |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate (typically 30-50% over 3 steps) | Potentially Low (final step is challenging) |
| Key Challenge | Handling of POCl₃; ensuring selective amination. | Achieving high regioselectivity in the final chlorination step. |
| Scalability | Proven to be scalable. | Potentially difficult to scale due to selectivity issues. |
| Purity of Final Product | Generally good, with predictable byproducts. | Risk of isomeric impurities that are difficult to separate. |
| Robustness & Reliability | High. This is a well-trodden path. | Low. Less documented and mechanistically less certain. |
Conclusion and Recommendation
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the dominant three-step route starting from 5-amino-1H-pyrazole-4-carboxamide is unequivocally the superior strategy. Its success lies in a logical and well-understood sequence: the robust formation of the core, the exhaustive chlorination to a key reactive intermediate, and a highly regioselective amination step governed by the inherent electronics of the ring system. While it involves an additional step compared to some theoretical alternatives, its reliability, predictability, and the high purity of the final product make it the most trustworthy and efficient method for accessing this invaluable chemical building block.
References
- Butt, M. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules.
- Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-8.
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- Khafagy, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports.
- Kovalenko, S., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank.
- Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-60.
- Srogl, J., et al. (2015). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ElectronicsAndBooks.
- Wang, X., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemistry Journal, 5(2), 35-37.
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clausiuspress.com [clausiuspress.com]
- 3. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Evaluating the Reproducibility of Biological Data for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides an in-depth technical framework for evaluating and ensuring the reproducibility of biological data generated for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. We will delve into the critical experimental parameters, quality control measures, and comparative considerations against established alternatives, empowering you to generate robust and trustworthy data.
The Imperative of Reproducibility in Preclinical Research
The challenge of reproducibility in preclinical research is a well-documented concern. A multitude of factors, from subtle variations in experimental protocols to the biological variability of cell lines, can contribute to discordant results between laboratories, or even within the same lab over time. For a compound like this compound, which holds potential as a kinase inhibitor, establishing a consistent biological activity profile is paramount for its progression through the drug discovery pipeline.
This guide is structured to address the core pillars of scientific integrity: Expertise, Trustworthiness, and Authoritative Grounding. We will not merely list protocols but explain the scientific rationale behind each step, enabling you to build self-validating experimental systems.
Understanding the Target: this compound as a Kinase Inhibitor
This compound belongs to a class of compounds known to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. The pyrazolo[3,4-d]pyrimidine core of our subject compound is a common feature in many kinase inhibitors, including the FDA-approved drug Ibrutinib.[6]
A primary target for many pyrazolo[3,4-d]pyrimidine derivatives is the Src family of non-receptor tyrosine kinases.[7][8] Src kinases are pivotal regulators of cell proliferation, survival, migration, and angiogenesis.[9][10] Their aberrant activation is frequently observed in various cancers.[4]
// Nodes RTK [label="Receptor Tyrosine Kinases\n(e.g., EGFR, PDGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCRs [label="GPCRs", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src Family Kinases\n(Src, Fyn, Yes, Lyn)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound\n& Alternatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_MAPK [label="Ras/MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Adhesion\n& Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> Src; Integrins -> Src; GPCRs -> Src; Src -> FAK; Src -> PI3K; Src -> Ras_MAPK; Src -> STAT3; PI3K -> Akt; Compound -> Src [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; FAK -> Migration; Akt -> Proliferation; Ras_MAPK -> Proliferation; STAT3 -> Proliferation; Src -> Angiogenesis; }
Src Kinase Signaling Pathway and Point of Inhibition.
The Foundation of Reproducibility: Material and Method Standardization
Before delving into specific assays, it is crucial to establish a robust foundation of standardized materials and methods. Overlooking these fundamentals is a common source of experimental variability.
Physicochemical Properties of this compound
The inherent properties of your test compound are a critical, yet often overlooked, factor in reproducibility.
| Property | This compound | Considerations for Reproducibility |
| Molecular Formula | C₅H₃ClN₄ | Purity is paramount. Impurities can have off-target effects, leading to inconsistent results. Always use highly purified and well-characterized compound lots. |
| Molar Mass | 154.56 g/mol | Accurate weighing is essential for preparing stock solutions of the correct concentration. Use a calibrated analytical balance. |
| Solubility | Poor aqueous solubility is common for pyrazolopyrimidines.[11][12] | Inconsistent dissolution of the compound in stock solutions is a major source of variability. Prepare high-concentration stock solutions in a suitable organic solvent like DMSO.[11] Ensure complete dissolution before further dilution. |
| Stability | Subject to degradation with repeated freeze-thaw cycles.[11] | Aliquot stock solutions into single-use volumes and store at -80°C to minimize degradation.[11] |
Cell Line Integrity: The Biological Variable
Cell-based assays are only as reliable as the cells used. The following practices are non-negotiable for ensuring the integrity of your cellular models.
-
Authentication: Regularly authenticate your cell lines using Short Tandem Repeat (STR) profiling.[13][9][14] This verifies the identity of the cell line and rules out cross-contamination, a pervasive issue in biomedical research.[13][15]
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination.[13][16] These insidious bacteria can alter cellular metabolism, growth rates, and gene expression, leading to erroneous data.[16]
-
Passage Number: Maintain a record of the passage number for your cell lines and use cells within a consistent, low-passage range for experiments. High passage numbers can lead to phenotypic and genotypic drift.
Core Assays for Evaluating Biological Activity and Ensuring Reproducibility
Here, we provide detailed, step-by-step protocols for two fundamental assays used to characterize the biological activity of kinase inhibitors like this compound. The emphasis is on the built-in controls and quality checks that underpin data reproducibility.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17] It is a primary method for evaluating the cytotoxic effects of potential anticancer agents.[17]
Experimental Protocol: MTT Assay for Adherent Cells
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and alternative compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[17]
-
Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Carefully aspirate the medium containing the test compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[18]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂, allowing viable cells to reduce the MTT to formazan.[18]
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[18]
-
-
Absorbance Measurement:
-
Gently mix the solution to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of ≥650 nm.[18]
-
Trustworthiness Checkpoint: Quality Control for the MTT Assay
| Quality Control Measure | Rationale |
| Blank Wells | Contain medium and MTT but no cells. Used to subtract background absorbance. |
| Untreated Control | Cells in culture medium only. Represents 100% cell viability. |
| Vehicle Control | Cells treated with the same concentration of DMSO as the test compounds. Accounts for any effects of the solvent on cell viability. |
| Positive Control | A known cytotoxic agent (e.g., Staurosporine) to ensure the assay is responsive. |
| Z'-Factor Calculation | For high-throughput screening, the Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls.[4][5][9][14][17] A Z' > 0.5 indicates an excellent assay.[9][14] |
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Cells [label="Treat with Compound/\nControls", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Treatment [label="Incubate (e.g., 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan\n(add DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }
MTT Assay Workflow.
Biochemical Kinase Assay: Measuring Direct Target Inhibition
To confirm that this compound directly inhibits its intended kinase target (e.g., Src), a biochemical kinase assay is essential. This assay measures the enzymatic activity of the purified kinase in the presence of the inhibitor.
Experimental Protocol: In Vitro Radiometric Src Kinase Assay
This protocol is adapted from established methods for determining the IC₅₀ of Src inhibitors.[16]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing purified Src kinase and a peptide substrate in a kinase assay buffer.
-
-
Inhibitor Addition:
-
Add this compound or alternative inhibitors at a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a DMSO vehicle control.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the reaction at 30°C for 20 minutes.
-
-
Reaction Termination and Separation:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.
-
Trustworthiness Checkpoint: Quality Control for the Kinase Assay
| Quality Control Measure | Rationale |
| No Enzyme Control | Measures background signal in the absence of kinase activity. |
| No Substrate Control | Ensures that the measured signal is dependent on substrate phosphorylation. |
| Vehicle Control (DMSO) | Accounts for any effect of the solvent on kinase activity. The final DMSO concentration should be kept constant across all wells.[19] |
| Positive Control Inhibitor | A known Src inhibitor (e.g., Dasatinib) to validate assay performance. |
| ATP Concentration | Should be at or near the Kₘ for ATP to ensure accurate determination of competitive inhibition. |
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Mix [label="Prepare Reaction Mix:\n- Purified Src Kinase\n- Peptide Substrate\n- Assay Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Inhibitor [label="Add Inhibitor/\nControls", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate_Reaction [label="Initiate Reaction\n(add [γ-³²P]ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction\n(spot on filter paper)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Filter Paper", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Radioactivity [label="Measure Radioactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Mix; Prepare_Mix -> Add_Inhibitor; Add_Inhibitor -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Wash; Wash -> Measure_Radioactivity; Measure_Radioactivity -> Analyze_Data; Analyze_Data -> End; }
In Vitro Kinase Assay Workflow.
Comparative Analysis: this compound vs. Alternatives
To contextualize the biological data for this compound, it is essential to compare its performance against well-characterized alternatives that target the same or similar pathways. For the purpose of this guide, we will consider established Src family kinase inhibitors: Ibrutinib, Dasatinib, and Bosutinib.
Comparative Table of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of inhibitors. However, it is crucial to recognize that IC₅₀ values can vary significantly depending on the experimental conditions (e.g., cell line, ATP concentration in biochemical assays). The following table provides a summary of reported IC₅₀ values to illustrate the relative potencies of these compounds.
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| This compound (and derivatives) | Src | Enzymatic | Varies (low nM to µM) | [7][8] |
| Ibrutinib | Btk | Enzymatic | 0.5 | [20] |
| Src | Enzymatic | 6.6 | [21] | |
| Breast Cancer Cell Lines | Cell-based (MTT) | 8.89 - 9.94 | [22] | |
| Dasatinib | Src | Enzymatic | <1 | [23] |
| Colon Cancer Cell Lines | Cell-based (MTT) | 30 - 16,410 | [24] | |
| Sarcoma Cell Lines | Cell-based | Varies | [25] | |
| Bosutinib | Src | Enzymatic | 1.2 | [26][27] |
| Neuroblastoma Cell Lines | Cell-based | Varies | [26] | |
| CML Cell Line (K562) | Cell-based (MTT) | Varies with time | [28] |
Factors Influencing the Reproducibility of Comparative Data
When comparing data across different studies or between compounds, several factors can influence the perceived reproducibility:
-
Compound Solubility and Stability: As previously discussed, differences in the physicochemical properties of the compounds can lead to variability in effective concentrations.
-
Off-Target Effects: Many kinase inhibitors are not entirely specific and can inhibit other kinases, leading to different phenotypic outcomes in cell-based assays.[10][11][15] A comprehensive kinase selectivity profile is recommended to understand the off-target effects of this compound and its alternatives.[15]
-
Cellular Context: The genetic background and expression levels of the target kinase and other signaling proteins in different cell lines can significantly impact the response to an inhibitor.[29]
-
Assay Conditions: Minor variations in assay parameters, such as cell seeding density, incubation times, and reagent concentrations, can alter the results.[23][30]
Conclusion: A Roadmap to Robust and Reproducible Data
Ensuring the reproducibility of biological data for a compound like this compound is not merely a matter of following a protocol; it requires a deep understanding of the underlying scientific principles and a commitment to rigorous experimental design and execution. By standardizing materials and methods, implementing robust quality control measures, and carefully considering the context of comparative data, researchers can build a solid foundation of trustworthy evidence.
This guide provides a framework for achieving that goal. By embracing the principles of expertise, trustworthiness, and authoritative grounding, you can confidently evaluate the biological activity of this compound and contribute to the advancement of reliable and reproducible science.
References
- Roskoski R Jr. Src protein-tyrosine kinase structure and regulation. Biochem Biophys Res Commun. 2004;324(4):1155-1164. [Link]
- ResearchGate.
- ResearchGate.
- ICLAC. Institutional Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid, Reproducible and Robust. [Link]
- Pérez-Pérez N, et al. Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking. Cell Tissue Bank. 2017;18(2):149-157. [Link]
- Serrels A, et al. Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. Mol Cancer Ther. 2006;5(10):2568-2576. [Link]
- Povero D, et al. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget. 2016;7(18):26042-26060. [Link]
- Marin Biologic Laboratories.
- ResearchGate. Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? [Link]
- ResearchGate. Bosutinib concentrations response assay to determine the IC 50 value in cell viability assay in CML cell line. [Link]
- ResearchGate. Experimental IC50 values (μM)
- An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Eur J Med Chem. 2020;208:112760. [Link]
- McMinn D, et al. Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase.
- ResearchGate.
- ResearchGate. Average sequence coverage and IC 50 values for kinase targets of bosutinib. [Link]
- Taylor & Francis Online. Conference Report: The 5th Cell-Based Assay and Bioanalytical Method Development Conference. [Link]
- UCCC. The University of Colorado Cancer Center (UCCC) Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid, Reproducible, and Robust Research. [Link]
- Srivastava AK. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochem Biophys Res Commun. 1985;126(3):1042-1047. [Link]
- Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]
- Eustace AJ, et al. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. J Transl Med. 2008;6:51. [Link]
- ResearchGate. IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2. [Link]
- Al-Osta, et al. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers (Basel). 2021;13(11):2649. [Link]
- Remsing Rix LL, et al. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Onco Targets Ther. 2013;6:247-256. [Link]
- ResearchGate. IC50 values of ST-SEDDS, Bosutinib, ST-SEDDS combining with Bosutinib against HCT116 and HCT116/SW1417 cells (mean ± SD, n = 6), and CI50 values of Bosutinib combining with ST-SEDDS. [Link]
- Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
- Prinz F, et al. Believe it or not: how much can we rely on published data on potential drug targets?. Nat Rev Drug Discov. 2011;10(9):712. [Link]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2019;24(18):3343. [Link]
- Fer N, et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. J Exp Clin Cancer Res. 2015;34:8. [Link]
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2024;17(7):105911. [Link]
- SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. J Cell Physiol. 2015;230(3):557-567. [Link]
- ResearchGate. Effect of DMSO on assay performance. [Link]
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals (Basel). 2022;15(11):1395. [Link]
- Bajpai P, et al. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers (Basel). 2020;12(6):1570. [Link]
- Contadini C, et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals (Basel). 2023;16(7):958. [Link]
- SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. J Cell Physiol. 2015;230(3):557-67. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv. 2024;14(10):7049-7071. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-: D] pyrimidine scaffold. Future Med Chem. 2020;12(17):1603-1624. [Link]
- The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Int J Mol Sci. 2023;24(5):4945. [Link]
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. J Med Chem. 2020;63(21):12734-12755. [Link]
- MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sptlabtech.com [sptlabtech.com]
- 8. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iclac.org [iclac.org]
- 15. researchgate.net [researchgate.net]
- 16. What Are the Differences Between Cell Line Authentication and Mycoplasma Testing? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. chembk.com [chembk.com]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of Druggability: A Comparative Guide to the Pharmacokinetic Properties of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
The 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a well-established "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous protein kinases, making it a cornerstone for the development of targeted cancer therapies.[1] However, the journey from a potent enzyme inhibitor in a test tube to a successful clinical candidate is fraught with challenges, paramount among them being the optimization of pharmacokinetic properties. A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile dictates its concentration and persistence at the target site, ultimately determining its efficacy and safety in vivo.
This guide provides a comparative analysis of the pharmacokinetic properties of various derivatives built upon the this compound framework. We will dissect how chemical modifications to this core influence critical drug-like attributes such as solubility, permeability, and metabolic stability. By synthesizing data from multiple preclinical studies, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights to inform the rational design of the next generation of pyrazolopyrimidine-based kinase inhibitors.
Comparative Analysis of Physicochemical and ADME Properties
The success of an orally administered drug is critically dependent on its ability to navigate a series of biological barriers. This journey begins with dissolution in the gastrointestinal tract, followed by permeation across the intestinal wall into the bloodstream, distribution to target tissues, and eventual metabolic clearance and excretion. The following sections compare how structural modifications on the pyrazolopyrimidine scaffold impact these key ADME parameters.
Aqueous Solubility: The First Hurdle
Poor aqueous solubility is a notorious challenge for many kinase inhibitors, including pyrazolo[3,4-d]pyrimidine derivatives.[2][3] This property is fundamental for oral absorption, as a compound must first dissolve to be absorbed. The data below illustrates how different substitution strategies can be employed to mitigate this issue.
| Compound ID | Key Structural Features | Aqueous Solubility (µg/mL) | Reference |
| Lead 1 | Phenylacetylamino side chain | < 1 | [4] |
| Analog 1a | Addition of a morpholine moiety | 15 | [4] |
| Analog 1b | Addition of an N-methylpiperazine | 45 | [4] |
| Prodrug 4a | Carbamate prodrug of parent drug 4 | > 250 | [3] |
Causality Behind Experimental Choices: The initial lead compound often exhibits high potency but poor solubility due to its lipophilic and planar aromatic structures. The strategic introduction of polar, ionizable groups like morpholine and N-methylpiperazine is a classic medicinal chemistry approach to enhance aqueous solubility by increasing favorable interactions with water.[4] An alternative, more advanced strategy is the "prodrug approach," where a soluble promoiety is temporarily attached to the parent drug. This moiety is later cleaved in vivo by plasma esterases to release the active, less soluble compound, effectively serving as a delivery vehicle.[3]
Membrane Permeability: Crossing the Barrier
Once dissolved, a drug must permeate the lipid-rich membranes of the intestinal epithelium to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive diffusion, a primary mechanism for the absorption of many small molecule drugs.
| Compound ID | N1-Substitution | C4-Substitution | Permeability (Papp, 10⁻⁶ cm/s) | Predicted Absorption | Reference |
| SI257 | 2,6-dichlorophenyl | 3-ethynylphenylamino | 1.8 | Low | [5] |
| SI279 | 2,6-dichlorophenyl | 4-(4-methylpiperazin-1-yl)phenylamino | 10.5 | High | [5] |
| SI306 | 2-chloro-6-methylphenyl | 3-(2-(dimethylamino)ethoxy)phenylamino | 12.1 | High | [5] |
Causality Behind Experimental Choices: Permeability is a delicate balance. While excessive polarity can improve solubility, it can hinder a molecule's ability to cross lipophilic membranes. The data shows that while some polar groups are tolerated, the overall physicochemical profile, including LogP and the number of rotatable bonds, governs permeability. Compound SI257, with its relatively simple substitutions, shows low permeability. In contrast, compounds SI279 and SI306 incorporate features like a piperazine ring and a flexible ethoxy linker, which can achieve a balance of polarity for solubility and lipophilicity for membrane traversal, resulting in high predicted absorption.[5]
Metabolic Stability: Resisting Clearance
After absorption, drugs are transported to the liver, where they are subject to metabolism by enzymes such as the Cytochrome P450 (CYP) family. High metabolic instability leads to rapid clearance from the body, a short duration of action, and poor bioavailability. The in vitro microsomal stability assay measures a compound's rate of depletion when incubated with liver microsomes, providing a reliable estimate of its metabolic fate.
| Compound ID | Key Structural Features | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Hit 1 | Unsubstituted phenyl at C4 | 12 | 115.5 | [6] |
| 15f | 3-fluorophenyl at C4 | > 60 | < 11.6 | [6] |
| SI306 | 2-chloro-6-methylphenyl at N1 | > 120 | < 5.0 | [5] |
Causality Behind Experimental Choices: Metabolic "soft spots" on a molecule are sites that are easily oxidized by metabolic enzymes. Medicinal chemists aim to identify and block these positions to enhance stability. For instance, the introduction of a fluorine atom in compound 15f at a metabolically vulnerable position on the phenyl ring can block CYP-mediated hydroxylation, dramatically increasing the metabolic half-life compared to the unsubstituted hit compound.[6] Similarly, the ortho-substitutions on the N1-phenyl ring of SI306 may sterically hinder the approach of metabolic enzymes, contributing to its exceptional stability.[5]
In Vivo Pharmacokinetic Profile: A Case Study
Ultimately, the composite effects of ADME properties are reflected in the in vivo pharmacokinetic profile. While comprehensive comparative in vivo data is scarce, the profile of compound 15f from a study on anti-Wolbachia agents provides a valuable example of a successful optimization campaign.
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-Life (hr) | Reference |
| 15f | 50 | 4437 | 4.0 | 50743 | 5.2 | [6] |
Following oral administration to mice, compound 15f demonstrated excellent exposure (high Cmax and AUC) and a reasonable half-life, confirming that the favorable in vitro properties translated effectively to an in vivo setting.[6] This success underscores the importance of a multiparameter optimization approach that considers solubility, permeability, and metabolic stability in concert.
Key Signaling Pathways Targeted by Pyrazolopyrimidine Derivatives
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows it to be adapted to inhibit a wide range of kinases involved in oncogenesis. Understanding these pathways is crucial for interpreting the biological effects of these compounds.
Caption: The EGFR signaling cascade, a common target in cancer therapy.
Caption: The BTK signaling pathway, crucial for B-cell function.[7][8]
Caption: Src kinase signaling, a hub for multiple oncogenic pathways.[9][10]
Experimental Methodologies
The reliability of pharmacokinetic data hinges on robust and standardized experimental protocols. The following sections detail the methodologies used to generate the data presented in this guide.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[11][12]
-
Preparation: An excess amount of the solid test compound is added to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate (the saturated solution) is determined using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the response to a standard curve of known concentrations.[11][13]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that models passive diffusion across a lipid membrane, mimicking gastrointestinal absorption or blood-brain barrier penetration.[14][15]
Caption: A typical experimental workflow for the PAMPA assay.
Protocol 3: Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to Phase I metabolism by hepatic enzymes.[16][17]
-
Reaction Mixture Preparation: A master mix is prepared in a buffer (e.g., potassium phosphate, pH 7.4) containing liver microsomes (human or animal species) at a specific protein concentration (e.g., 0.5 mg/mL).[16][18]
-
Initiation: The reaction is initiated by adding the test compound (at a fixed concentration, e.g., 1 µM) and a cofactor solution, typically an NADPH-regenerating system, to the pre-warmed (37°C) microsomal mixture.[16][17] A parallel incubation without the NADPH cofactor is run as a negative control to assess non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16][18]
-
Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.[16]
-
Sample Processing & Analysis: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining is plotted against time. The natural logarithm of this percentage versus time yields a slope (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.
Conclusion and Future Directions
The pharmacokinetic profile of a drug candidate is as important as its potency. The data synthesized in this guide demonstrates that the this compound scaffold, while highly effective for generating potent kinase inhibitors, often presents challenges in terms of solubility and metabolic stability. However, these liabilities can be systematically addressed through rational medicinal chemistry strategies.
The structure-pharmacokinetic relationships highlighted here—such as the introduction of polar moieties to enhance solubility and the blocking of metabolic hot-spots to improve stability—provide a clear roadmap for lead optimization. The most successful approaches achieve a delicate balance, improving one property without detrimentally affecting another, thereby optimizing the overall ADME profile for in vivo efficacy.
Future efforts in this field should focus on developing more predictive in silico ADME models tailored to this chemical space and expanding the use of advanced formulation strategies, such as nano-formulations, to overcome persistent solubility issues.[2] By integrating early-stage ADME profiling with potency and selectivity screening, the scientific community can more efficiently translate these promising scaffolds into clinically successful targeted therapies.
References
- Radi, M., et al. (2011). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Journal of Medicinal Chemistry, 54(8), 2610-26. [Link]
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
- Schenone, S., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21509. [Link]
- Normanno, N., et al. (2005). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 356, 1-16. [Link]
- Sigroha, S., et al. (2017). Targeting the EGFR signaling pathway in cancer therapy. Cancer Letters, 403, 1-11. [Link]
- Fallacara, A. L., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2695. [Link]
- Hendriks, R. W., et al. (2014). BTK signaling in B cell differentiation and autoimmunity. Annals of the Rheumatic Diseases, 73(Suppl 2), ii2-ii7. [Link]
- Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373. [Link]
- Cyprotex. (n.d.). Microsomal Stability. [Link]
- Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]
- Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. [Link]
- Radi, M., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 572-576. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Role of BTK in B-cell signaling. [Link]
- Wikipedia. (n.d.). Bruton's tyrosine kinase. [Link]
- Bienta. (n.d.). Aqueous Solubility Assay. [Link]
- Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]
- Charnwood Discovery. (n.d.). Microsomal Stability. [Link]
- Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
- Jain, A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 523-531. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Sicho, M., et al. (2022). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning.
- Lund University Publications. (n.d.).
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- Stojković, J., et al. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Scientific Reports, 14(1), 8963. [Link]
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
- Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2226-2239. [Link]
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Taylor, M. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters, 12(9), 1436-1442. [Link]
- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]
- Kim, J. H., et al. (2001). In vivo pharmacokinetics of pyribenzoxim in rats. Pest Management Science, 57(12), 1157-1161. [Link]
Sources
- 1. BTK Signaling in B Cell Differentiation and Autoimmunity. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay | Bienta [bienta.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pharmatutor.org [pharmatutor.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
The "Why" Behind the "How": Understanding the Hazard Profile
6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine, as a member of the pyrimidine family and a chlorinated organic compound, must be treated as a hazardous chemical waste. Structurally similar compounds are known to cause skin and eye irritation, may be harmful if swallowed, and can cause respiratory irritation.[1][2][3] The presence of the chloro- group necessitates careful disposal to prevent the release of halogenated compounds into the environment. Therefore, every step of the disposal process is designed to mitigate these potential risks.
Immediate Safety and Handling: Your First Line of Defense
Before initiating any disposal procedures, it is imperative to have the correct personal protective equipment (PPE) and engineering controls in place. This is not merely a procedural formality but a critical barrier against potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your most immediate and personal layer of safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against accidental splashes or airborne dust particles. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). | Prevents direct skin contact with the compound. |
| Body Protection | A lab coat or other protective clothing.[1] | Minimizes the risk of skin exposure on arms and torso. |
| Respiratory Protection | A NIOSH-approved respirator if there is a risk of dust or aerosol formation.[4] | Protects the respiratory tract from inhalation of fine particles. |
Engineering Controls
Your work environment should be engineered to minimize exposure.
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step logically and safely follows the last.
Step 1: Waste Identification and Segregation
Proper identification is the cornerstone of compliant disposal.
-
Characterize the Waste: Since specific hazard data is limited, this compound waste must be classified as a hazardous chemical waste.
-
Segregate at the Source:
-
Solid Waste: Collect unreacted compound, contaminated weigh boats, and other solid materials in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility has been confirmed.
-
Contaminated Sharps: Any needles, broken glass, or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container.
-
Step 2: Container Management
The integrity of your waste container is crucial to prevent leaks and spills.
-
Container Type: Use containers that are chemically compatible with the waste. Whenever possible, use the original manufacturer's container. If using a different container, ensure it is clean, in good condition, and has a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag must include:
-
The full chemical name: "this compound"
-
The accumulation start date.
-
Associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: On-Site Accumulation and Storage
Proper storage minimizes risks within the laboratory.
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Segregation: Ensure that the waste is segregated from incompatible materials.
-
Containment: Keep waste containers in secondary containment to capture any potential leaks.
Step 4: Final Disposal
The final disposal must be handled by qualified professionals.
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[6] This is the most critical step to ensure the waste is managed in an environmentally sound and legally compliant manner.
-
Regulatory Compliance: The disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration.[5]
-
Documentation: Retain all documentation provided by the waste disposal company, including manifests, as proof of proper disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office.
-
Contain: If it is safe to do so, prevent the spread of a solid spill by gently covering it with an inert absorbent material. Do not create dust.
-
Clean-up:
-
For small spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[6]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Decontaminate: Thoroughly decontaminate any equipment used in the cleanup process.
Regulatory Context: Understanding EPA Hazardous Waste Codes
While a specific EPA hazardous waste code is not explicitly assigned to this compound, it falls under the category of halogenated organic compounds.[7][8][9] The generator of the waste is responsible for making a hazardous waste determination. Based on its chemical properties, it could potentially be classified under:
-
F-listed wastes (F002 or F005): If used as a solvent.[10][11]
-
U-listed wastes: If it is a discarded commercial chemical product.
-
Characteristic Waste: If it exhibits characteristics of toxicity (D004-D043).[12]
Consult with your institution's EHS department to ensure accurate waste characterization and coding.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to the rigorous protocols outlined in this guide, researchers can ensure that their valuable work does not come at the cost of personal or environmental well-being. Always remember that when in doubt, consult your institution's safety professionals.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Angene Chemical. (2025, March 24). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle novel chemical entities not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Our approach is grounded in the precautionary principle; given that the toxicological properties of many novel pyrimidine derivatives are not exhaustively characterized, we treat them with a level of caution appropriate for potent, biologically active compounds.[1][2]
Hazard Assessment: Understanding the Risk
Effective protection begins with a clear understanding of the potential hazards. While specific data for this compound is limited, data from structurally similar compounds, such as other chlorinated pyrazolopyrimidines and pyridines, provide a strong basis for a conservative risk assessment.[3][4]
Inferred Hazard Profile:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed.[4] Analogous compounds are also classified as harmful in contact with skin or if inhaled.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][4][5] Direct contact can lead to redness, inflammation, and potential damage.
-
Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.[3][4]
The primary routes of occupational exposure are through inhalation of airborne dust, direct skin (dermal) contact, eye contact from splashes or aerosols, and accidental ingestion.[6][7] Therefore, our strategy is to establish multiple barriers to prevent the compound from reaching the operator.
This is best visualized through the Hierarchy of Controls , an occupational safety principle that prioritizes safety measures. Personal Protective Equipment (PPE), while essential, is the final barrier of protection.
Caption: The Hierarchy of Controls prioritizes safety strategies.
Core PPE Requirements: Your Last Line of Defense
Based on the hazard assessment, a multi-layered PPE approach is mandatory.[1]
-
Eye and Face Protection:
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times in the laboratory.[8][9][10]
-
Enhanced Precaution: For operations with a high risk of splashing (e.g., large-volume solution prep, spill cleanup), a full-face shield must be worn in addition to safety goggles.[9] A face shield alone is insufficient.[9]
-
-
Hand Protection:
-
Material: Use powder-free nitrile gloves.[6][11] Polyvinyl chloride (PVC) gloves offer poor protection against chemical exposures and should be avoided.[6]
-
Protocol: Double-gloving is required for all handling activities outside of moving sealed containers.[6] This minimizes the risk of exposure if the outer glove is breached and reduces the spread of contamination.[6]
-
Integrity and Replacement: Gloves must be inspected for tears or punctures before each use.[1][10] Change gloves immediately if you suspect contamination and at regular intervals (every 30-60 minutes) during prolonged procedures.[6]
-
-
Body Protection:
-
Respiratory Protection:
-
Primary Control: All procedures that can generate dust or aerosols (e.g., weighing, transferring powder, preparing solutions, sonicating) MUST be performed inside a certified chemical fume hood.[1][11] This is an engineering control and your primary defense against inhalation.
-
Secondary Control: In the event of a large spill or a failure of engineering controls, respiratory protection is necessary. A fit-tested N95 respirator may be sufficient for containing dust, but for significant releases, a chemical cartridge-type respirator is required.[6] Surgical masks offer no protection from chemical dust or vapors and must not be used for this purpose.[6][7]
-
Operational Protocols: PPE in Action
The level of PPE required is dictated by the specific task and the associated risk of exposure.
| Activity Level | Task Examples | Required PPE Ensemble |
| Low Hazard | Handling sealed primary containers, visual inspection. | Laboratory coat, safety glasses with side shields, single pair of nitrile gloves. |
| Moderate Hazard | Weighing solid compound, preparing stock solutions, small-scale reactions. | Permeation-resistant lab coat/gown, chemical splash goggles, double-gloved nitrile gloves. All work performed in a fume hood. |
| High Hazard | Large-scale synthesis, spill cleanup, potential for significant aerosolization. | Disposable solid-front gown, chemical splash goggles and face shield, double-gloved nitrile gloves, respiratory protection (as needed). |
Standard Operating Procedure: Weighing and Solution Preparation
This workflow is designed to minimize contamination and exposure at every step.
Caption: Step-by-step workflow for safely handling the compound.
Detailed Steps:
-
Preparation: Ensure all necessary equipment (spatula, weigh paper, vials, solvent) is inside the chemical fume hood before you begin.
-
Don PPE: Follow the sequence for moderate-hazard activities.
-
Weighing: Perform all weighing inside the fume hood or a balance enclosure to contain airborne particles.[1]
-
Solubilizing: Slowly add the solvent to the solid compound to prevent splashing and aerosol generation.[1] If sonication is needed, ensure the vial is securely capped.[1]
-
Decontamination: After use, wipe down the spatula and the work surface with a suitable solvent (e.g., 70% ethanol).[1]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, gown, inner gloves.
-
Disposal: All disposable materials, including weigh paper, wipes, and contaminated PPE, must be treated as hazardous chemical waste.[1][12]
Emergency & Decontamination Procedures
In the event of an exposure or spill, a rapid and correct response is critical.
Caption: Decision tree for emergency response procedures.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][13] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[13] Remove contact lenses if it is safe to do so.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person into fresh air.[13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[14]
-
Spill Response: Evacuate personnel from the immediate area.[8] Remove all sources of ignition.[8] Wearing full PPE (including respiratory protection if necessary), collect the spilled material using dry methods to avoid creating dust.[15] Place the material in a suitable, sealed container for hazardous waste disposal.[8]
Disposal Plan: Completing the Cycle Safely
Proper disposal is a critical and non-negotiable part of the handling process. All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Contaminated Materials: All used PPE, weigh papers, pipette tips, and cleaning materials must be collected in a designated, sealed hazardous waste container.[12]
-
Chemical Waste: Unused compound and solutions must be disposed of through a licensed professional waste disposal service.[13] Do not discharge into drains or the environment.[8][13]
-
Empty Containers: Chemical containers are not truly empty. They must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[12] For highly toxic compounds, the first three rinses must be collected.[12] Only after proper rinsing can the container be recycled or disposed of as non-hazardous waste.
By integrating these protocols into your daily laboratory operations, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College. [Link]
- Safety Data Sheet. (2025). Angene Chemical. [Link]
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]
- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. (n.d.). PubChem. [Link]
- Chemical Safety and Waste Management Manual. (n.d.).
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | C5H3ClN4 | CID 71463967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pppmag.com [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
